molecular formula C23H45N5O14 B1663516 Paromomycin CAS No. 1263-89-4

Paromomycin

Cat. No.: B1663516
CAS No.: 1263-89-4
M. Wt: 615.6 g/mol
InChI Key: UOZODPSAJZTQNH-LSWIJEOBSA-N
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Description

Paromomycin Sulfate is an aminoglycoside antibiotic complex derived from Streptomyces species, valued in research for its potent activity against parasitic and bacterial organisms . Its primary research applications include the study of intestinal amebiasis and the investigation of hepatic coma (a complication of liver disease) as an adjunctive therapy . The compound serves as a critical tool for probing the mechanisms of protein synthesis inhibition. This compound exerts its effect by binding to the 16S ribosomal RNA of the small ribosomal subunit, which leads to misreading of messenger RNA and incorporation of incorrect amino acids into the nascent peptide chain, ultimately resulting in the production of defective proteins and microbial cell death . Researchers also utilize this compound Sulfate in models of leishmaniasis and cryptosporidiosis, providing insights into treatment strategies for these parasitic diseases . This product is supplied for laboratory research purposes. This compound Sulfate is For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol
Source PubChem
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InChI

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UOZODPSAJZTQNH-LSWIJEOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N5O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1263-89-4 (sulfate), 35665-49-7 (sulfate (2:5)), 7205-49-4 (sulfate (1:1))
Record name Paromomycin [INN:BAN]
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DSSTOX Substance ID

DTXSID8023424
Record name Paromomycin
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Molecular Weight

615.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Paromomycin
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Solubility

7.97e+01 g/L
Record name Paromomycin
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CAS No.

7542-37-2, 1263-89-4
Record name Paromomycin
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Foundational & Exploratory

Paromomycin: A Technical Guide to its Discovery, Streptomyces Origin, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paromomycin, an aminoglycoside antibiotic with a broad spectrum of activity against bacteria and protozoa, has been a valuable therapeutic agent for decades. This technical guide provides an in-depth exploration of the discovery of this compound, its origin from Streptomyces, and the fundamental principles of its biosynthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the historical context, production methodologies, and the biochemical pathways leading to this important natural product. Detailed experimental protocols, quantitative data, and pathway visualizations are included to serve as a practical resource for laboratory and research applications.

Discovery and Origin

This compound was discovered in the 1950s as a secondary metabolite produced by a strain of actinomycete bacteria.[1][2] The producing organism was initially identified as Streptomyces krestomuceticus, which was later reclassified as a form of Streptomyces rimosus, specifically designated as Streptomyces rimosus forma paromomycinus.[3] More recent genetic and phenotypic analyses have led to its classification as a distinct species, Streptomyces paromomycinus.[4]

The initial discovery was part of the widespread screening of soil microorganisms for antibiotic production that characterized the "golden age" of antibiotics. The producing strain was first isolated from a soil sample collected in Hacienda Tierradentro, Miranda, Colombia.

The Producing Organism: Streptomyces paromomycinus

Streptomyces paromomycinus, formerly known as Streptomyces rimosus subsp. paromomycinus, is the primary producer of this compound.[4] Like other members of the genus Streptomyces, it is a Gram-positive, filamentous bacterium found in soil. These bacteria are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.

Fermentation and Production

The production of this compound is achieved through fermentation of Streptomyces paromomycinus. Both submerged liquid fermentation and solid-state fermentation techniques have been employed and optimized for enhanced yields.

Fermentation Parameters

Optimizing fermentation conditions is crucial for maximizing this compound production. Key parameters that are manipulated include the composition of the nutrient medium, pH, temperature, aeration, and incubation time.

Table 1: Optimized Fermentation Media for this compound Production

ComponentConcentration (g/L)Reference
Soybean Meal30[5]
NH₄Cl4[5]
CaCO₃5[5]
Glycerol40 (mL/L)[5]

Table 2: Optimized Environmental Conditions for this compound Production

ParameterOptimal ValueReference
pH6.0[5]
Incubation Time8.5 days[5]
Inoculum Size5.5% (v/v)[5]
Temperature28 °C[5]
Agitation Rate200 rpm[5]
Production Yields

Process optimization has led to significant increases in this compound yields. Response surface methodology (RSM) has been effectively used to identify the optimal conditions for production.

Table 3: this compound Production Yields under Different Fermentation Conditions

Fermentation TypeSubstrateInitial YieldOptimized YieldFold IncreaseReference
Submerged LiquidBasal Medium vs. Optimized Medium--14[5]
Solid-StateCorn Bran0.51 mg/g initial dry solids2.21 mg/g initial dry solids4.3

Experimental Protocols

Historical Isolation and Extraction of this compound

The original method for isolating this compound from the fermentation broth of Streptomyces rimosus f. paromomycinus involved a multi-step process as outlined in early patents.[3]

G cluster_fermentation Fermentation cluster_separation Separation cluster_purification Purification Fermentation Fermentation of S. rimosus f. paromomycinus Removal Removal of Solids (e.g., filtration, centrifugation) Fermentation->Removal AdjustpH Adjust pH of Culture Fluid to 6.8-7.5 Removal->AdjustpH Adsorption Adsorption on Carboxylic Acid Resin (salt form) AdjustpH->Adsorption WashResin Wash Resin with Water Adsorption->WashResin Elution Elute this compound with Dilute Aqueous Mineral Acid WashResin->Elution

Figure 1. Historical workflow for the isolation and purification of this compound.

Protocol:

  • Fermentation: Cultivate Streptomyces rimosus f. paromomycinus in a sterile aqueous nutrient medium under aerobic conditions with stirring and aeration at a temperature of approximately 23-30 °C for 3 to 6 days.[3]

  • Removal of Solids: Separate the mycelium and other solid components from the culture broth by filtration or centrifugation.[3]

  • pH Adjustment: Adjust the pH of the resulting culture fluid to a range of 6.8 to 7.5.[3]

  • Adsorption Chromatography: Pass the pH-adjusted culture fluid through an adsorption column packed with a carboxylic acid resin in its salt form (e.g., sodium, potassium, or ammonium salt).[3]

  • Washing: Wash the resin, now containing the adsorbed this compound, with water to remove impurities.[3]

  • Elution: Elute the this compound from the resin using a dilute aqueous mineral acid.[3]

Modern Characterization of this compound

Contemporary analysis of this compound and other aminoglycosides employs a range of sophisticated analytical techniques to ensure purity, identity, and quantification.

G cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample (e.g., from fermentation broth) HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC MS Mass Spectrometry (MS) Sample->MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification Structure Structural Elucidation MS->Structure NMR->Structure

Figure 2. Modern analytical workflow for the characterization of this compound.

General Protocol Outline:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation, quantification, and purity assessment of this compound. Various derivatization agents can be employed for enhanced detection.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides information on the molecular weight and fragmentation pattern of this compound, confirming its identity and elucidating the structure of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of this compound, including the connectivity of atoms and stereochemistry.

Biosynthesis of this compound

The biosynthesis of this compound, like other aminoglycoside antibiotics, originates from primary metabolic precursors. The core structure is derived from D-glucose. The biosynthetic pathway involves a series of enzymatic reactions, including transamination, oxidation, phosphorylation, and glycosylation, encoded by a dedicated gene cluster in the Streptomyces genome.

G cluster_precursors Primary Metabolism cluster_pathway This compound Biosynthesis Glucose D-Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase DOS 2-Deoxystreptamine (DOS) G6P->DOS Series of Enzymatic Steps Neosamine Neosamine G6P->Neosamine Series of Enzymatic Steps Paromamine Paromamine DOS->Paromamine Glycosyltransferase (+ Neosamine) This compound This compound Paromamine->this compound Further Glycosylation & Modification

References

Paromomycin: A Comprehensive Technical Guide on its Chemical Structure and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces rimosus var. paromomycinus.[1] It exhibits a broad spectrum of activity against Gram-negative and Gram-positive bacteria, as well as several protozoa.[2][3] Clinically, it is primarily used for the treatment of intestinal infections such as amebiasis and cryptosporidiosis.[3] Its mechanism of action involves binding to the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit, which disrupts protein synthesis by causing misreading of mRNA and ultimately leads to bacterial cell death.[4] This guide provides an in-depth overview of the chemical structure and physical properties of this compound, crucial for its application in research and drug development.

Chemical Structure

This compound is a complex oligosaccharide composed of four distinct rings linked by glycosidic bonds. The core structure is an aminocyclitol, 2-deoxystreptamine (Ring II), which is a characteristic feature of many aminoglycoside antibiotics. This central ring is glycosidically linked to three sugar moieties: a D-glucosamine (Ring I), a D-ribose (Ring III), and a 2,6-diamino-2,6-dideoxy-L-idopyranose (Ring IV).[1][5]

The systematic IUPAC name for this compound is (1R,2R,3S,4R,6S)-4,6-diamino-2-{[3-O-(2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl)-beta-D-ribofuranosyl]oxy}-3-hydroxycyclohexyl 2-amino-2-deoxy-alpha-D-glucopyranoside.[6] this compound is structurally very similar to neomycin, differing only by the substitution at the 6' position on Ring I, where this compound has a hydroxyl (-OH) group while neomycin has an amino (-NH2) group.[7][8]

Key Chemical Identifiers:

  • Molecular Formula: C₂₃H₄₅N₅O₁₄[1]

  • Molecular Weight (Free Base): 615.64 g/mol [3][9]

  • CAS Number (Free Base): 7542-37-2[1]

  • CAS Number (Sulfate Salt): 1263-89-4[10]

Synonyms: Aminosidine, Catenulin, Crestomycin, Hydroxymycin, Monomycin A, Neomycin E, Paucimycin.[1]

Structural Diagram

The logical relationship and connectivity of the four rings of the this compound molecule are illustrated below.

paromomycin_structure cluster_rings This compound Core Structure RingII Ring II (2-Deoxystreptamine) RingI Ring I (D-Glucosamine) RingII->RingI α-glycosidic bond RingIII Ring III (D-Ribose) RingII->RingIII β-glycosidic bond RingIV Ring IV (Diamino-idopyranose) RingIII->RingIV β-glycosidic bond

References

Paromomycin's Antiprotozoal Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin, an aminoglycoside antibiotic, exhibits a broad spectrum of activity against a variety of protozoan parasites, positioning it as a critical tool in the chemotherapeutic arsenal for several neglected tropical diseases and other protozoal infections. This technical guide provides an in-depth overview of this compound's efficacy against key protozoa, including Leishmania spp., Entamoeba histolytica, Cryptosporidium parvum, Giardia lamblia, Trichomonas vaginalis, and Acanthamoeba spp. We present a compilation of quantitative data on its in vitro and in vivo activity, detail established experimental protocols for susceptibility testing, and visualize its mechanism of action and experimental workflows through signaling pathway and process flow diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on antiprotozoal therapies.

Introduction to this compound

This compound is an aminocyclitol aminoglycoside antibiotic isolated from Streptomyces rimosus forma paromomycinus.[1] Its primary mechanism of action across different organisms is the inhibition of protein synthesis through binding to the 30S ribosomal subunit.[2][3] In protozoa, this leads to a cascade of downstream effects, including disruption of mitochondrial function and ultimately cell death.[4][5] While its oral absorption is poor, leading to high concentrations in the gastrointestinal tract, parenteral and topical formulations have been developed to treat systemic and cutaneous infections, respectively.[6]

Spectrum of Activity Against Protozoa

This compound has demonstrated significant activity against a range of pathogenic protozoa. The following sections summarize its efficacy, supported by quantitative data where available.

Leishmania species

This compound is a key therapeutic agent for leishmaniasis, with proven efficacy against both the promastigote and the clinically relevant intracellular amastigote stages.[7] Its activity varies between different Leishmania species and strains.

SpeciesStageStrainIC50 (µM)Reference
L. donovaniAmastigoteParent Strain45[8]
L. donovaniAmastigotePMM-Resistant199[8]
L. mexicanaPromastigote-~200[9]
L. amazonensisPromastigoteM226914.5-fold higher than ER256[7]
L. amazonensisPromastigoteER256 (clinical isolate)-[7]
L. amazonensisAmastigoteM2269-[7]
L. amazonensisAmastigoteER256 (clinical isolate)More susceptible than promastigotes[7]
L. donovaniAmastigotePre-selection20.9 ± 6.6[10]
L. donovaniAmastigotePost-selection Clone 215.4 ± 2.0[10]
L. donovaniAmastigotePost-selection Clone 319.6 ± 4.5[10]
Entamoeba histolytica

This compound is effective against both the trophozoite and cyst forms of E. histolytica and is primarily used as a luminal agent to clear intestinal infections.[2][11] It is often administered following treatment with a tissue amebicide like metronidazole to prevent relapse.[11]

Quantitative in vitro susceptibility data for E. histolytica is not extensively detailed in the provided search results. Clinical efficacy is well-established.

Cryptosporidium parvum

This compound has shown activity against C. parvum in vitro and in vivo, although its clinical efficacy can be variable, particularly in immunocompromised patients.[2][12] It is known to inhibit the intracellular development of the parasite.[13][14]

Model SystemEffective ConcentrationEffectReference
Human enterocyte cell line>1000 µg/mL>85% inhibition of infection[14]
Immunosuppressed rats≥200 mg/kg/day (oral)Reduction in ileal infection[12]
Immunosuppressed mice1 and 2 g/kg/day (oral)Significant reduction in oocyst shedding and parasite colonization[15]
Giardia lamblia

This compound is considered an alternative treatment for giardiasis, particularly in pregnant women, due to its poor systemic absorption.[1][2]

While clinical efficacy is noted to be between 55% and 90%, specific IC50 values from in vitro studies are not detailed in the provided search results.[1]

Trichomonas vaginalis

Topical formulations of this compound have been used to treat recalcitrant cases of T. vaginalis that are resistant to standard metronidazole therapy.[16][17]

Quantitative data on the in vitro susceptibility of T. vaginalis to this compound is limited in the provided search results, with efficacy primarily reported through clinical case studies.

Acanthamoeba species

Limited in vitro studies indicate that this compound has some activity against Acanthamoeba, exhibiting amoebistatic, amoebicidal, and cysticidal properties at concentrations above 100 µg/mL.[2][18] It has been used in combination with other agents for the treatment of Acanthamoeba keratitis.[19]

Experimental Protocols

In Vitro Susceptibility Testing of Leishmania Amastigotes

This protocol is a synthesized representation of methodologies described in the literature.[6][7][20]

  • Macrophage Isolation and Culture:

    • Isolate primary macrophages (e.g., bone marrow-derived macrophages from BALB/c mice) or use a macrophage cell line (e.g., J774).

    • Culture the macrophages in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics.

    • Seed the macrophages in 96-well plates at a density of approximately 5 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow adherence.

  • Parasite Infection:

    • Culture Leishmania promastigotes to the stationary phase.

    • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

    • Incubate for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

  • Drug Exposure:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the medium from the infected macrophages and replace it with fresh medium containing the different concentrations of this compound.

    • Include a drug-free control and a positive control (e.g., Amphotericin B).

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Infection:

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages by light microscopy.

    • Alternatively, use a fluorometric assay with a DNA-binding dye (e.g., SYBR Green) or a metabolic assay (e.g., resazurin) to quantify parasite viability.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the parasite burden by 50% compared to the drug-free control.

In Vitro Susceptibility Testing of Cryptosporidium parvum

This protocol is based on methodologies for assessing the inhibition of C. parvum in cell culture.[3][14]

  • Host Cell Culture:

    • Culture a human ileocecal adenocarcinoma cell line (HCT-8) in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.

    • Grow the cells to confluence in 96-well plates.

  • Parasite Preparation and Inoculation:

    • Excyst C. parvum oocysts by incubation in an acidic solution followed by a solution containing sodium taurocholate.

    • Inoculate the confluent HCT-8 cell monolayers with the freshly excysted sporozoites.

  • Drug Treatment:

    • Add serial dilutions of this compound to the infected cell cultures.

    • Include appropriate controls (uninfected cells, infected untreated cells).

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Assessment of Inhibition:

    • Quantify parasite growth using a quantitative PCR (qPCR) assay targeting a C. parvum-specific gene or through fluorescent microscopy after staining with a parasite-specific antibody.

  • Data Analysis:

    • Determine the inhibitory concentration (IC) of this compound that reduces parasite growth by a certain percentage (e.g., IC50).

Mechanism of Action and Experimental Workflow Visualizations

This compound's Mechanism of Action in Protozoa

The primary mechanism of this compound is the inhibition of protein synthesis, which subsequently impacts mitochondrial function.

Paromomycin_Mechanism This compound This compound Ribosome Protozoan Ribosome (30S Subunit) This compound->Ribosome Binds to Mitochondrion Mitochondrion This compound->Mitochondrion Direct/Indirect Effects Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Mito_Protein_Synth Mitochondrial Protein Synthesis Protein_Synthesis->Mito_Protein_Synth Leads to impaired Resp_Chain Respiratory Chain Mitochondrion->Resp_Chain Mito_Protein_Synth->Resp_Chain Disrupts ATP_Production ATP Production Resp_Chain->ATP_Production Decreases Cell_Death Parasite Cell Death ATP_Production->Cell_Death Induces

Caption: this compound's inhibitory effect on protein synthesis and mitochondrial function.

Experimental Workflow: In Vitro Amastigote Susceptibility

The following diagram illustrates a typical workflow for determining the in vitro susceptibility of intracellular amastigotes to this compound.

Amastigote_Susceptibility_Workflow Start Start Culture_Macrophages Culture & Seed Macrophages Start->Culture_Macrophages Infect_Cells Infect with Promastigotes Culture_Macrophages->Infect_Cells Drug_Treatment Add this compound Serial Dilutions Infect_Cells->Drug_Treatment Incubate Incubate (72-96 hours) Drug_Treatment->Incubate Fix_Stain Fix and Stain (e.g., Giemsa) Incubate->Fix_Stain Microscopy Microscopic Quantification Fix_Stain->Microscopy Calculate_IC50 Calculate IC50 Microscopy->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro susceptibility testing of Leishmania amastigotes.

Conclusion

This compound remains a valuable antiprotozoal agent with a broad spectrum of activity. Its efficacy against Leishmania, Entamoeba, and Cryptosporidium is well-documented, although the emergence of resistance in Leishmania necessitates ongoing surveillance and research into combination therapies.[8][10] The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound and novel antiprotozoal drugs. A deeper understanding of its interactions with various protozoan targets will be crucial for optimizing its clinical use and overcoming potential resistance mechanisms.

References

Paromomycin's Interaction with 16S Ribosomal RNA: A Deep Dive into the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromomycin, an aminoglycoside antibiotic, exerts its potent bactericidal effects by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This in-depth technical guide elucidates the molecular mechanism of this compound's action, focusing on its interaction with the 16S ribosomal RNA (rRNA) of the 30S small ribosomal subunit. By binding to a specific site within the 16S rRNA, this compound induces critical conformational changes that disrupt the fidelity of translation, leading to the synthesis of non-functional proteins and ultimately, bacterial cell death. This guide provides a comprehensive overview of the binding site, the structural rearrangements of the ribosome upon drug binding, and the downstream consequences for protein synthesis. We will delve into the key experimental methodologies that have been instrumental in unraveling this mechanism and present quantitative data to provide a detailed understanding of this crucial antibiotic-target interaction.

Introduction

The ribosome is a primary target for a multitude of antibiotics. Aminoglycosides, including this compound, represent a clinically significant class of antibiotics that bind to the ribosomal RNA, interfering with the translation process.[1][2] this compound is a broad-spectrum antibiotic effective against a range of bacterial and parasitic infections.[3][4] Its mechanism of action hinges on its ability to bind with high affinity and specificity to the decoding A-site of the 16S rRNA within the 30S ribosomal subunit.[5][6] This interaction is the linchpin of its antibacterial activity, triggering a cascade of events that compromise the integrity of protein synthesis.

The this compound Binding Site on 16S rRNA

This compound binds to a highly conserved region of the 16S rRNA known as the aminoacyl-tRNA site (A-site).[6][7] This site is critical for the accurate decoding of the messenger RNA (mRNA) codon by the incoming aminoacyl-tRNA. The binding pocket for this compound is located in the major groove of helix 44 (h44) of the 16S rRNA.[6][8]

Key nucleotides within the A-site that are crucial for this compound binding include A1408, A1492, A1493, and G1494 (E. coli numbering).[6][9] The interaction is characterized by a network of hydrogen bonds between the hydroxyl and amino groups of the this compound molecule and the bases and phosphate backbone of the rRNA.[10]

Mechanism of Action: A Cascade of Disruption

The binding of this compound to the 16S rRNA A-site initiates a series of conformational changes that are central to its mechanism of action. This process can be visualized as a signaling pathway leading to the inhibition of protein synthesis.

Paromomycin_Mechanism This compound This compound A_Site 16S rRNA A-Site (h44) This compound->A_Site Binds to Conformational_Change Conformational Change: A1492 & A1493 Flip Out A_Site->Conformational_Change Induces Ribosome_Locked Ribosome Locked in 'On' State Conformational_Change->Ribosome_Locked tRNA_Selection Decreased Fidelity of tRNA Selection Ribosome_Locked->tRNA_Selection Translocation_Inhibition Inhibition of Translocation Ribosome_Locked->Translocation_Inhibition Misreading Codon Misreading tRNA_Selection->Misreading Nonfunctional_Proteins Synthesis of Non-functional or Truncated Proteins Misreading->Nonfunctional_Proteins Translocation_Inhibition->Nonfunctional_Proteins Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Cell_Death Experimental_Workflow cluster_Structural Structural Analysis cluster_Biochemical Biochemical & Functional Assays XRay X-ray Crystallography Binding_Site_Structure Binding_Site_Structure XRay->Binding_Site_Structure Provides 3D Structure of Binding Site CryoEM Cryo-Electron Microscopy CryoEM->Binding_Site_Structure NMR NMR Spectroscopy NMR->Binding_Site_Structure Footprinting Chemical/Enzymatic Footprinting Binding_Site_Location Binding_Site_Location Footprinting->Binding_Site_Location Identifies Drug Binding Footprint Binding_Assays Binding Affinity Assays (e.g., SPR, ITC) Quantitative_Data Quantitative_Data Binding_Assays->Quantitative_Data Determines Binding Affinity (Kd) Translation_Assays In Vitro Translation Inhibition Assays Translation_Assays->Quantitative_Data Measures Inhibition (IC50) Kinetic_Assays Pre-steady-state Kinetic Assays Mechanism_Details Mechanism_Details Kinetic_Assays->Mechanism_Details Elucidates Effects on Translation Steps Ribosome_Prep Ribosome/rRNA Preparation Ribosome_Prep->XRay Ribosome_Prep->CryoEM Ribosome_Prep->NMR Ribosome_Prep->Footprinting Ribosome_Prep->Binding_Assays Ribosome_Prep->Translation_Assays Ribosome_Prep->Kinetic_Assays Mechanism_Elucidation Comprehensive Mechanism of Action Binding_Site_Structure->Mechanism_Elucidation Binding_Site_Location->Mechanism_Elucidation Quantitative_Data->Mechanism_Elucidation Mechanism_Details->Mechanism_Elucidation Provides Mechanistic Insights

References

The Impact of Paromomycin on Mitochondrial Protein Synthesis in Yeast: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paromomycin, an aminoglycoside antibiotic, is a potent inhibitor of protein synthesis. While its effects on bacterial ribosomes are well-documented, its impact on mitochondrial translation, particularly in eukaryotic model organisms such as Saccharomyces cerevisiae, is of significant interest due to the prokaryotic origins of mitochondria. This technical guide provides a comprehensive overview of the mechanisms by which this compound disrupts mitochondrial protein synthesis in yeast, leading to translational errors and subsequent cellular dysfunction. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a valuable resource for researchers in molecular biology, drug development, and mitochondrial medicine.

Mechanism of Action of this compound in Yeast Mitochondria

This compound primarily targets the small subunit of the mitochondrial ribosome (mitoribosome). Similar to its action in bacteria, this compound binds to the A-site of the 15S ribosomal RNA (rRNA) within the small ribosomal subunit. This interaction disrupts the fidelity of protein synthesis through two main mechanisms:

  • Induction of Amino Acid Misincorporation: this compound binding alters the conformation of the decoding center, leading to the erroneous incorporation of amino acids that do not correspond to the messenger RNA (mRNA) codon being read.

  • Promotion of Stop-Codon Read-through: The antibiotic facilitates the binding of a near-cognate aminoacyl-tRNA to a stop codon, resulting in the continuation of translation beyond the normal termination point and the production of aberrant, elongated proteins.

These errors in mitochondrial protein synthesis lead to the accumulation of misfolded and non-functional proteins within the mitochondria, triggering a cascade of downstream effects, including impaired oxidative phosphorylation, increased oxidative stress, and ultimately, cellular aging and death.

Quantitative Effects of this compound on Mitochondrial Protein Synthesis

The following tables summarize the quantitative data available on the impact of this compound on mitochondrial protein synthesis in Saccharomyces cerevisiae.

Table 1: Effect of this compound on Translational Fidelity in Yeast

ParameterFold IncreaseThis compound ConcentrationReference
Stop-Codon Read-through5-fold0.5 mg/ml[1]
Amino Acid Misincorporation3-fold0.5 mg/ml[1]
Misreading of Poly(U) message2-3 fold stimulation~10 µg/ml[2]

Table 2: Inhibitory Concentrations of this compound on Mitochondrial Protein Synthesis

AssayThis compound Concentration for InhibitionReference
Polyphenylalanine synthesis in isolated mitochondrial ribosomes>100 µg/ml[2]

Table 3: Hypothetical Quantitative Proteomics Analysis of this compound-Treated Yeast Mitochondria

No specific quantitative proteomics data on the fold change of individual mitochondrial proteins in response to this compound was identified in the search. The following table is a template illustrating how such data would be presented. This type of analysis would be highly valuable to understand the specific impact of this compound on the mitochondrial proteome.

Mitochondrial ProteinFunctionFold Change (this compound-treated vs. Control)p-value
Cox1Subunit of Cytochrome c oxidasee.g., -2.5<0.05
Cox2Subunit of Cytochrome c oxidasee.g., -2.8<0.05
CytbSubunit of Cytochrome b-c1 complexe.g., -2.2<0.05
Atp6Subunit of ATP synthasee.g., -1.9<0.05
Var1Ribosomal proteine.g., -1.5>0.05

Visualizing the Impact of this compound

Signaling Pathway of this compound Action

paromomycin_pathway This compound This compound mitoribosome Mitochondrial Ribosome (Small Subunit) This compound->mitoribosome Binds to A-site misincorporation Amino Acid Misincorporation mitoribosome->misincorporation Induces readthrough Stop-Codon Read-through mitoribosome->readthrough Induces misfolded_proteins Misfolded/Aberrant Mitochondrial Proteins misincorporation->misfolded_proteins readthrough->misfolded_proteins oxphos Impaired Oxidative Phosphorylation misfolded_proteins->oxphos ros Increased ROS Production misfolded_proteins->ros dysfunction Mitochondrial Dysfunction oxphos->dysfunction ros->dysfunction aging Accelerated Chronological Aging dysfunction->aging

Caption: this compound's mechanism of action in yeast mitochondria.

Experimental Workflow for Studying this compound's Effects

experimental_workflow start Yeast Culture (S. cerevisiae) treatment This compound Treatment start->treatment control Control (No Treatment) start->control mito_isolation Mitochondria Isolation treatment->mito_isolation control->mito_isolation invitro_translation In Vitro Mitochondrial Protein Synthesis Assay mito_isolation->invitro_translation proteomics Quantitative Proteomics (LC-MS/MS) mito_isolation->proteomics sds_page SDS-PAGE & Autoradiography invitro_translation->sds_page data_analysis Data Analysis: - Protein Synthesis Rate - Protein Fold Change sds_page->data_analysis proteomics->data_analysis

Caption: Workflow for analyzing this compound's impact.

Experimental Protocols

Isolation of Yeast Mitochondria

This protocol is adapted from established methods for isolating functional mitochondria from Saccharomyces cerevisiae.

Materials:

  • Yeast culture grown in YPG (1% yeast extract, 2% peptone, 3% glycerol) to mid-log phase.

  • Dithiothreitol (DTT) buffer: 0.1 M Tris-SO4, pH 9.4, 10 mM DTT.

  • Spheroplasting buffer: 1.2 M sorbitol, 20 mM KPi, pH 7.4.

  • Zymolyase (e.g., Zymolyase-20T).

  • Homogenization buffer: 0.6 M sorbitol, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM PMSF, 0.2% (w/v) BSA.

  • Differential centrifugation tubes.

  • Dounce homogenizer.

Procedure:

  • Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with sterile water.

  • Resuspend the cells in DTT buffer and incubate for 15 minutes at 30°C to permeabilize the cell wall.

  • Pellet the cells and resuspend in spheroplasting buffer.

  • Add zymolyase and incubate at 30°C with gentle shaking until spheroplast formation is >90% (monitor by osmotic lysis in water).

  • Pellet the spheroplasts gently at 1,500 x g for 5 minutes.

  • Wash the spheroplasts with spheroplasting buffer.

  • Resuspend the spheroplasts in ice-cold homogenization buffer.

  • Homogenize the spheroplasts using a Dounce homogenizer with a tight-fitting pestle (10-15 strokes).

  • Perform differential centrifugation:

    • Centrifuge the homogenate at 1,500 x g for 5 minutes to pellet cell debris and nuclei.

    • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes to pellet the mitochondria.

  • Gently wash the mitochondrial pellet with homogenization buffer without BSA.

  • Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.

In Vitro Mitochondrial Protein Synthesis Assay (Pulse-Labeling)

This protocol allows for the specific labeling of newly synthesized mitochondrial proteins.

Materials:

  • Isolated yeast mitochondria (see Protocol 4.1).

  • Translation buffer: 0.6 M sorbitol, 150 mM KCl, 10 mM Tris-HCl, pH 7.4, 5 mM KPi, 5 mM MgCl2, 0.1 mM EDTA, 2 mg/ml fatty acid-free BSA, 2 mM ATP, 0.5 mM GTP, 20 µM of each amino acid except methionine.

  • [³⁵S]-Methionine.

  • This compound stock solution.

  • Cycloheximide (to inhibit any contaminating cytosolic ribosomes).

  • Laemmli sample buffer.

Procedure:

  • Pre-incubate isolated mitochondria (50-100 µg) in translation buffer for 2 minutes at 25°C.

  • Add cycloheximide to a final concentration of 100 µg/ml to inhibit any cytosolic protein synthesis.

  • For the experimental group, add this compound to the desired final concentration. For the control group, add an equal volume of buffer.

  • Initiate the labeling reaction by adding [³⁵S]-Methionine.

  • Incubate the reaction for 30-60 minutes at 25°C with gentle agitation.

  • Stop the reaction by adding a chase solution of unlabeled methionine and cysteine, followed by centrifugation to pellet the mitochondria.

  • Wash the mitochondrial pellet.

  • Resuspend the pellet in Laemmli sample buffer, boil for 5 minutes, and analyze the labeled proteins by SDS-PAGE and autoradiography.

Conclusion and Future Directions

This compound serves as a powerful tool to investigate the mechanisms of mitochondrial protein synthesis and the consequences of translational errors. The data and protocols presented in this guide offer a solid foundation for researchers studying mitochondrial biology and the development of novel therapeutics targeting mitochondrial processes.

Future research should focus on:

  • Comprehensive Proteomics: Performing quantitative mass spectrometry-based proteomics to identify the full spectrum of mitochondrial proteins affected by this compound and to quantify their changes in abundance.

  • Dose-Response Studies: Generating detailed dose-response curves for this compound's inhibitory effects on the synthesis of specific mitochondrial proteins.

  • Mechanism of Downstream Effects: Elucidating the precise signaling pathways that link the accumulation of aberrant mitochondrial proteins to downstream cellular responses such as the unfolded protein response of the mitochondria (UPRmt) and apoptosis.

By addressing these questions, the scientific community can gain a deeper understanding of the intricate processes governing mitochondrial gene expression and its role in health and disease.

References

In Vivo Mechanism of Paromomycin on Leishmania Mitochondrial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin, an aminoglycoside antibiotic, is a crucial component in the chemotherapeutic arsenal against leishmaniasis. While its efficacy is well-documented, a comprehensive understanding of its precise in vivo mechanism of action, particularly its impact on the parasite's mitochondria, is paramount for optimizing its use and developing next-generation antileishmanial drugs. This technical guide provides an in-depth exploration of the in vivo effects of this compound on Leishmania mitochondrial activity, consolidating available data, detailing experimental protocols, and visualizing key pathways.

Core Mechanism of Action

This compound exerts its leishmanicidal activity through a multi-pronged attack on the parasite's physiology. Evidence strongly suggests that the mitochondrion is a primary target. The proposed mechanism involves an initial interaction with the parasite's cell surface, followed by internalization and subsequent disruption of critical mitochondrial functions. This disruption culminates in a bioenergetic crisis, leading to parasite death. The primary mitochondrial events affected by this compound include the inhibition of protein synthesis, dissipation of the mitochondrial membrane potential, and interference with the respiratory chain.[1][2][3][4][5][6]

Data Presentation: Effects of this compound on Leishmania Mitochondrial Parameters

While extensive quantitative in vivo data is limited in publicly available literature, the following tables summarize the key observed effects of this compound on Leishmania mitochondrial functions based on a comprehensive review of existing studies.

ParameterOrganismThis compound ConcentrationObserved EffectCitation
Mitochondrial Membrane Potential (ΔΨm) Leishmania donovani promastigotes150 µMSignificant decrease in Rhodamine 123 fluorescence after 72 hours of exposure, indicating depolarization.[3]
Leishmania donovani promastigotes150-200 µM (LC50)Lowered electric potential difference across mitochondrial membranes.[2]
Respiration Leishmania donovani promastigotes150-200 µM (LC50)Inhibition of respiration.[2]
Protein Synthesis Leishmania donovaniNot specifiedInhibition of both cytoplasmic and mitochondrial protein synthesis.[3][5]
Mitochondrial Dehydrogenase Activity Leishmania donovani promastigotes150-200 µM (LC50)Lowered activity, suggesting a shortage of respiratory substrates.[2]
ParameterMetricValueOrganismCitation
IC50 (Inhibitory Concentration 50%) Growth Inhibition50 ± 2.5 µMLeishmania donovani promastigotes[3]
Growth Inhibition~200 µMLeishmania mexicana promastigotes
LC50 (Lethal Concentration 50%) Cell Viability150-200 µMLeishmania donovani promastigotes[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on Leishmania mitochondrial activity.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using Rhodamine 123

Principle: Rhodamine 123 is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in mitochondrial membrane potential results in reduced accumulation and, therefore, lower fluorescence intensity.

Protocol:

  • Parasite Culture and Treatment:

    • Culture Leishmania promastigotes to the mid-log phase in appropriate culture medium.

    • Incubate the parasites with varying concentrations of this compound (e.g., 50, 100, 150 µM) for a specified duration (e.g., 24, 48, 72 hours). Include an untreated control group.

  • Staining:

    • Harvest the parasites by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Resuspend the parasite pellet in PBS containing 0.05 µM Rhodamine 123.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the cells with an argon-ion laser at 488 nm.

    • Collect the fluorescence emission using a 530/30 nm bandpass filter (FL-1 channel).

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) for each treatment group. A decrease in MFI compared to the untreated control indicates mitochondrial depolarization.

Quantification of Intracellular ATP Levels using a Luciferase-Based Assay

Principle: This method relies on the quantification of light produced from the luciferase-catalyzed reaction between luciferin and ATP. The amount of light emitted is directly proportional to the intracellular ATP concentration.

Protocol:

  • Parasite Culture and Treatment:

    • Culture Leishmania promastigotes (wild-type or luciferase-expressing transfectants) to the mid-log phase.

    • Treat the parasites with different concentrations of this compound for the desired time points.

  • ATP Extraction:

    • Harvest a known number of parasites (e.g., 1 x 10^7 cells) by centrifugation.

    • Resuspend the cell pellet in a suitable ATP-releasing agent (e.g., boiling water or a commercial lysis buffer).

    • Boil the sample for 5-10 minutes to inactivate ATPases.

    • Centrifuge to pellet cell debris and collect the supernatant containing the extracted ATP.

  • Luminometry:

    • Prepare a standard curve using known concentrations of ATP.

    • In a luminometer tube or a white-walled 96-well plate, mix the ATP extract with a luciferase/luciferin reagent.

    • Measure the luminescence immediately using a luminometer.

    • Calculate the ATP concentration in the samples by interpolating from the standard curve.

    • Normalize the ATP levels to the cell number or total protein content.

Measurement of Reactive Oxygen Species (ROS) Production using H2DCFDA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Parasite Culture and Treatment:

    • Culture Leishmania promastigotes as described previously.

    • Treat the parasites with this compound at various concentrations and for different durations.

  • Staining:

    • Harvest and wash the parasites with PBS.

    • Resuspend the cells in PBS containing 10 µM H2DCFDA.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS to remove excess dye.

    • Resuspend the cells in PBS.

    • Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer with excitation at ~485 nm and emission at ~535 nm.

    • An increase in fluorescence intensity in this compound-treated cells compared to the control indicates an increase in ROS production.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of this compound and the experimental workflows.

Proposed In Vivo Mechanism of this compound on Leishmania Mitochondria This compound This compound CellSurface Leishmania Cell Surface (Glycocalyx) This compound->CellSurface Initial Binding Internalization Internalization CellSurface->Internalization Cytoplasm Cytoplasm Internalization->Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Accumulation MitoRibosome Mitochondrial Ribosome Mitochondrion->MitoRibosome MitoProteinSynth Inhibition of Mitochondrial Protein Synthesis MitoRibosome->MitoProteinSynth RespChain Respiratory Chain Complexes MitoProteinSynth->RespChain Dysfunctional Components MMP_Collapse Decrease in Mitochondrial Membrane Potential (ΔΨm) RespChain->MMP_Collapse ATP_Synth ATP Synthase MMP_Collapse->ATP_Synth Disruption ROS_Increase Increased ROS Production MMP_Collapse->ROS_Increase ATP_Reduction Reduced ATP Production ATP_Synth->ATP_Reduction CellDeath Parasite Death (Apoptosis-like) ATP_Reduction->CellDeath ROS_Increase->CellDeath Experimental Workflow: Mitochondrial Membrane Potential Assay (Rhodamine 123) cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis Culture 1. Culture Leishmania promastigotes Treatment 2. Treat with this compound (and controls) Culture->Treatment Harvest 3. Harvest and wash cells Treatment->Harvest Stain 4. Incubate with Rhodamine 123 Harvest->Stain FACS 5. Analyze by Flow Cytometry (488nm ex) Stain->FACS Data 6. Quantify Mean Fluorescence Intensity FACS->Data Experimental Workflow: Intracellular ATP Quantification cluster_prep Sample Preparation cluster_extract ATP Extraction cluster_measure Measurement Culture 1. Culture Leishmania Treatment 2. Treat with this compound Culture->Treatment Harvest 3. Harvest known number of cells Treatment->Harvest Lyse 4. Lyse cells and inactivate ATPases Harvest->Lyse Assay 5. Mix extract with Luciferase/Luciferin Lyse->Assay Luminometry 6. Measure luminescence Assay->Luminometry Quantify 7. Quantify ATP using standard curve Luminometry->Quantify Experimental Workflow: ROS Production Assay (H2DCFDA) cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis Culture 1. Culture Leishmania Treatment 2. Treat with this compound Culture->Treatment Harvest 3. Harvest and wash cells Treatment->Harvest Stain 4. Incubate with H2DCFDA Harvest->Stain Measure 5. Measure fluorescence (Ex: 485nm, Em: 535nm) Stain->Measure Compare 6. Compare fluorescence intensity to control Measure->Compare

References

Paromomycin: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of Paromomycin as a Potent Antiprotozoal and Antibacterial Agent

This compound is an aminoglycoside antibiotic with a broad spectrum of activity against a variety of protozoa and bacteria.[1] Discovered in the 1950s from Streptomyces rimosus var. paromomycinus, it has become a critical tool in the treatment of several parasitic infections, including amebiasis, giardiasis, leishmaniasis, and cryptosporidiosis.[1] Its poor absorption from the gastrointestinal tract makes it particularly effective for treating intestinal infections.[2][3] This technical guide provides a comprehensive overview of this compound's mechanism of action, spectrum of activity, pharmacokinetic and pharmacodynamic properties, and mechanisms of resistance, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its antimicrobial effects primarily by inhibiting protein synthesis in both prokaryotic and eukaryotic pathogens.[2] As an aminoglycoside, its principal target is the ribosome.

Antiprotozoal and Antibacterial Action:

This compound binds to the A-site on the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit in bacteria and the analogous site in protozoal ribosomes.[2] This binding has two major consequences:

  • Induction of mRNA Misreading: The binding of this compound to the A-site causes a conformational change that allows for the incorrect incorporation of amino acids into the growing polypeptide chain. This leads to the synthesis of non-functional or toxic proteins, ultimately disrupting cellular processes and leading to cell death.[2]

  • Inhibition of Translocation: this compound can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This stalls protein synthesis.[4]

Some evidence also suggests that this compound may inhibit the assembly of the 30S ribosomal subunit, further disrupting protein synthesis.[5] In protozoa like Leishmania, in addition to ribosomal inhibition, this compound has been suggested to affect mitochondrial membrane potential.

cluster_0 This compound's Mechanism of Action This compound This compound Ribosome 30S Ribosomal Subunit (16S rRNA A-site) This compound->Ribosome Binds to mRNA_Misreading mRNA Misreading Ribosome->mRNA_Misreading Protein_Synthesis_Inhibition Inhibition of Translocation Ribosome->Protein_Synthesis_Inhibition Nonfunctional_Proteins Synthesis of Non-functional/Toxic Proteins mRNA_Misreading->Nonfunctional_Proteins Protein_Synthesis_Inhibition->Nonfunctional_Proteins Cell_Death Cell Death Nonfunctional_Proteins->Cell_Death

This compound's primary mechanism of action on the ribosome.

Spectrum of Activity

This compound has a broad spectrum of activity, encompassing various protozoa and bacteria.

Antiprotozoal Activity

This compound is effective against a range of protozoan parasites. Its efficacy varies depending on the species and the stage of the parasite's life cycle.

Protozoan SpeciesIn Vitro Potency (IC50/MIC)
Leishmania donovani (promastigote)50 ± 2.5 µM[6]
Leishmania donovani (amastigote)8 ± 3.2 µM[6]
Cryptosporidium parvum>1000 µg/ml (inhibited infection by >85%)[7]
Entamoeba histolyticaEffective in vivo, eradicating infection[8]
Giardia lambliaEffective in vivo, with cure rates of 55-90%[9]
Antibacterial Activity

This compound is active against a variety of Gram-negative and some Gram-positive bacteria. Its antibacterial spectrum is similar to that of neomycin.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (Carbapenem-Resistant)4>256
Klebsiella pneumoniae (Carbapenem-Resistant)4>256
Staphylococcus aureusIC50 for protein synthesis inhibition: 1.25 µg/mL[5]-

Note: MIC values can vary significantly depending on the strain and testing methodology.[6][10]

Pharmacokinetics and Pharmacodynamics

The route of administration significantly influences the pharmacokinetic profile of this compound.

ParameterOral AdministrationIntramuscular Administration
Bioavailability Very low (~0.3%)[11][12]Nearly 100%[13]
Absorption Poorly absorbed from the GI tract[2][3]Rapidly absorbed[13]
Peak Plasma Concentration (Cmax) Not applicable~22.4 ± 3.2 µg/mL[14]
Time to Peak (Tmax) Not applicable~1.34 ± 0.45 hours[14]
Elimination Half-life (t½) Not applicable~2-3 hours[13]
Excretion Almost 100% in feces as unchanged drug[2]Primarily renal[15]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in treating various parasitic infections.

IndicationTreatment RegimenEfficacy (Cure Rate)Reference(s)
Visceral Leishmaniasis 11 mg/kg/day for 21 days (IM)92.8% (per protocol)[10]
Visceral Leishmaniasis 15 mg/kg/day for 21 days (IM)94.6%[16]
Amebiasis (intestinal) 25-35 mg/kg/day for 7 days (oral)92% (microbiologic cure)[8]
Cryptosporidiosis (in AIDS patients) 1.0 g twice a day (oral) with azithromycinSignificant reduction in oocyst excretion[17]
Cryptosporidiosis (in AIDS patients) 500 mg qid for 14 days (oral)76% clinical improvement[2]

Mechanisms of Resistance

Resistance to this compound can develop through various mechanisms in both bacteria and protozoa.

Bacterial Resistance

The primary mechanisms of resistance to aminoglycosides in bacteria include:

  • Enzymatic Modification: Aminoglycoside-modifying enzymes (AMEs) such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs) can inactivate the drug.

  • Ribosomal Alterations: Mutations in the 16S rRNA gene or modifications such as methylation can reduce the binding affinity of this compound to its ribosomal target.

  • Reduced Permeability and Efflux: Alterations in the bacterial cell envelope can limit drug uptake, and efflux pumps can actively transport the drug out of the cell.

Protozoal Resistance (Leishmania)

In Leishmania, resistance to this compound is multifactorial and can involve:

  • Decreased Drug Accumulation: Reduced uptake and/or increased efflux of the drug.

  • Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein A (PgpA) and multidrug resistance protein 1 (MDR1), can actively pump this compound out of the parasite.[18]

  • Altered Membrane Fluidity: Changes in the composition of the parasite's cell membrane can affect drug transport.

  • Vesicular Sequestration: The parasite may sequester the drug within intracellular vesicles, preventing it from reaching its ribosomal target.

cluster_1 This compound Resistance in Leishmania Paromomycin_ext External this compound Paromomycin_int Intracellular this compound Paromomycin_ext->Paromomycin_int Drug Influx (Reduced) Cell_Membrane Cell Membrane ABC_Transporter ABC Transporters (e.g., MDR1, PgpA) Paromomycin_int->ABC_Transporter Efflux Vesicle Vesicular Sequestration Paromomycin_int->Vesicle Ribosome Ribosome Paromomycin_int->Ribosome Reduced Binding ABC_Transporter->Paromomycin_ext Reduced_Efficacy Reduced Efficacy Vesicle->Reduced_Efficacy Ribosome->Reduced_Efficacy

Mechanisms of this compound resistance in Leishmania.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.

  • Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

In Vitro Susceptibility Testing of Leishmania Amastigotes

This protocol assesses the efficacy of this compound against the intracellular amastigote stage of Leishmania.

  • Macrophage Seeding: Seed peritoneal macrophages from a suitable host (e.g., mouse) in a 96-well plate and allow them to adhere.

  • Infection: Infect the adherent macrophages with Leishmania promastigotes at an appropriate multiplicity of infection and incubate to allow for phagocytosis and transformation into amastigotes.

  • Drug Addition: Prepare serial dilutions of this compound in culture medium and add them to the infected macrophage cultures.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.

  • Assessment of Infection: Fix and stain the cells (e.g., with Giemsa stain). Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the number of amastigotes by 50% compared to untreated controls.

Experimental Workflows

Workflow for Screening this compound Resistance in Clinical Isolates

cluster_2 Workflow for this compound Resistance Screening Start Clinical Isolate Culture Culture and Isolate Pathogen Start->Culture MIC_Test Determine MIC of this compound Culture->MIC_Test Resistant Resistant (MIC > Breakpoint) MIC_Test->Resistant Susceptible Susceptible (MIC <= Breakpoint) MIC_Test->Susceptible Genetic_Analysis Genetic Analysis (e.g., Sequencing of 16S rRNA, AME genes) Resistant->Genetic_Analysis Efflux_Assay Efflux Pump Activity Assay Resistant->Efflux_Assay Report_S Report as Susceptible Susceptible->Report_S Report_R Report as Resistant Genetic_Analysis->Report_R Efflux_Assay->Report_R

Screening for this compound resistance in clinical isolates.

Conclusion

This compound remains a valuable antimicrobial agent, particularly for the treatment of intestinal protozoal infections and leishmaniasis. Its unique pharmacokinetic profile and broad spectrum of activity make it a crucial component of the global antimicrobial arsenal. However, the emergence of resistance necessitates ongoing research into its mechanisms of action and the development of strategies to overcome resistance. This technical guide provides a foundation for researchers and drug development professionals to further explore the potential of this compound and to develop new and improved therapeutic approaches.

References

Methodological & Application

Application Notes and Protocols for Paromomycin Sulfate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin sulfate is an aminoglycoside antibiotic with a broad spectrum of activity against bacteria and certain protozoa. Its efficacy is intrinsically linked to its bioavailability in aqueous solutions, making a thorough understanding of its solubility characteristics in various buffer systems crucial for research and development applications. These application notes provide a summary of the known solubility data for this compound sulfate, detailed protocols for determining its solubility, and guidelines for preparing and using buffered solutions.

Physicochemical Properties of this compound Sulfate

This compound sulfate is a white to light yellow, odorless or nearly odorless powder. It is known to be very hygroscopic and can degrade upon exposure to a humid atmosphere, with decomposition being accelerated at higher temperatures.

pH of Solution: A 30 mg/mL solution of this compound sulfate in carbon-dioxide-free water has a pH ranging from 5.0 to 7.5.[1][2]

Solubility of this compound Sulfate in Aqueous Solutions

This compound sulfate is generally described as "very soluble" or "freely soluble" in water.[1] Quantitative data from various sources is summarized in the table below. It is important to note that the solubility can be influenced by the specific salt form and purity of the compound.

Solvent/BufferpHTemperatureSolubilityCitation
WaterNot SpecifiedNot Specified50 mg/mL[3]
Phosphate Buffered Saline (PBS)7.2Not Specified~10 mg/mL[4]

Note on Stability: Aqueous solutions of this compound sulfate are stable at 37°C for up to 5 days.[3] For longer-term storage, refrigeration at 2-8°C is recommended.

Mechanism of Action: Inhibition of Protein Synthesis

This compound sulfate exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms. The primary target is the 30S ribosomal subunit. This compound binds to the A site of the 16S ribosomal RNA (rRNA), which leads to the misreading of mRNA codons and the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, ultimately leading to cell death.[5][6]

G cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit 16S_rRNA 16S rRNA (A Site) 50S_Subunit 50S Subunit Nonfunctional_Protein Non-functional or Toxic Protein 16S_rRNA->Nonfunctional_Protein Causes Misreading This compound This compound Sulfate This compound->16S_rRNA Binds to A site mRNA mRNA mRNA->30S_Subunit Translational Complex tRNA Aminoacyl-tRNA tRNA->16S_rRNA Codon Recognition (impaired) Cell_Death Bacterial Cell Death Nonfunctional_Protein->Cell_Death Leads to

Figure 1. Mechanism of action of this compound Sulfate.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Sulfate Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound sulfate in a generic aqueous buffer.

Materials:

  • This compound Sulfate powder

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), TRIS buffer)

  • Sterile, deionized water

  • Calibrated pH meter

  • Sterile conical tubes or flasks

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm pore size)

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffer at the target pH and concentration. For example, to prepare a 1X PBS solution at pH 7.4. Ensure the buffer is at room temperature.

  • Weighing this compound Sulfate: Accurately weigh the required amount of this compound sulfate powder in a sterile container. For a 10 mg/mL solution in 50 mL, weigh 500 mg of this compound sulfate.

  • Dissolution: Add a small volume of the prepared buffer to the this compound sulfate powder and create a slurry. Gradually add the remaining buffer while stirring continuously with a magnetic stirrer until the final volume is reached.

  • pH Adjustment: Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to the desired value using small volumes of acid (e.g., HCl) or base (e.g., NaOH) that are compatible with the buffer system.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

G start Start weigh Weigh this compound Sulfate Powder start->weigh prepare_buffer Prepare Aqueous Buffer at Target pH start->prepare_buffer dissolve Dissolve Powder in Buffer with Stirring weigh->dissolve prepare_buffer->dissolve check_ph Measure pH of Solution dissolve->check_ph adjust_ph Adjust pH if Necessary check_ph->adjust_ph adjust_ph->check_ph pH needs adjustment sterilize Sterile Filter (0.22 µm) adjust_ph->sterilize pH is correct store Store at 2-8°C or -20°C sterilize->store end End store->end G start Start: Determine Solubility add_excess Add Excess this compound Sulfate to Buffer start->add_excess equilibrate Equilibrate with Agitation (e.g., 24-48h at constant temp) add_excess->equilibrate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate quantify Quantify Concentration in Supernatant (e.g., HPLC) separate->quantify analyze Calculate Solubility quantify->analyze end End: Solubility Value analyze->end

References

Paromomycin Stock Solution: Preparation and Long-Term Storage for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin is an aminoglycoside antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as some protozoa and cestodes.[1] Its primary mechanism of action involves the inhibition of protein synthesis through binding to the 16S ribosomal RNA (rRNA) of the bacterial ribosome.[1][2] This interaction, specifically at the A site, leads to the production of defective polypeptide chains and ultimately results in cell death.[3] Due to its efficacy, this compound is a valuable tool in various research applications, including antimicrobial susceptibility testing, studies on ribosomal function, and as a selection agent.

These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions to ensure reproducibility and accuracy in experimental settings.

Data Presentation

Solubility of this compound Sulfate

This compound sulfate is readily soluble in water but has poor solubility in organic solvents like DMSO and ethanol.[1]

SolventSolubilityReference
Water100 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[4]
Dimethyl Sulfoxide (DMSO)Insoluble[1]
EthanolInsoluble[1]
Recommended Storage Conditions for this compound Stock Solutions

Proper storage is crucial to maintain the stability and activity of this compound stock solutions. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

Storage TemperatureDurationSolventNotesReference
2-8°CUp to 5 daysWaterFor short-term use.
Room TemperatureUp to 8 hoursWaterStable for a typical workday.[5]
-20°CUp to 1 monthWaterFor intermediate-term storage.[3]
-80°C6 months to 1 yearWaterRecommended for long-term storage.[1][3]

Experimental Protocols

Preparation of a 50 mg/mL this compound Stock Solution

This protocol describes the preparation of a high-concentration aqueous stock solution of this compound sulfate.

Materials:

  • This compound sulfate powder

  • Sterile, high-purity (e.g., Milli-Q®) water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculate the required mass of this compound sulfate. The potency of this compound can vary between lots. Use the following formula to calculate the precise weight of the powder needed, accounting for the potency provided by the manufacturer on the Certificate of Analysis (CoA).[6]

    • Formula: Weight (mg) = (Desired Concentration (mg/mL) * Desired Volume (mL)) / (Potency (µg/mg) / 1000)

    • Example: To prepare 10 mL of a 50 mg/mL solution using a powder with a potency of 750 µg/mg: Weight (mg) = (50 mg/mL * 10 mL) / (750 µg/mg / 1000) = 666.7 mg

  • Weigh the this compound sulfate powder accurately using an analytical balance.

  • Dissolve the powder. Transfer the weighed powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.

  • Mix thoroughly. Vortex the solution vigorously until the this compound sulfate is completely dissolved. The solution should be clear and free of any particulates.

  • Adjust to the final volume. Add sterile water to reach the final desired volume (e.g., 10 mL).

  • Sterilize the solution. Filter-sterilize the this compound stock solution using a 0.22 µm syringe filter into a new sterile container.[3][7] This step is critical for preventing microbial contamination, especially for solutions that will be used in cell culture.

  • Aliquot for storage. Dispense the sterile stock solution into smaller, single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Label and store. Clearly label the aliquots with the name of the antibiotic, concentration, date of preparation, and storage temperature. Store the aliquots at -20°C for up to one month or at -80°C for long-term storage (6 months to a year).[1][3]

Quality Control of this compound Stock Solution

Regular quality control is essential to ensure the accuracy of experimental results.

Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or mass spectrometry, can be used to determine the concentration and purity of the this compound stock solution.[5][8] Since this compound lacks a UV chromophore, derivatization may be required for UV detection.[5]

  • Microbiological Assay: A microbiological assay, such as the agar well diffusion method, can be performed to confirm the biological activity of the stock solution.[7] This involves creating a calibration curve with a known standard of this compound and comparing the inhibition zone produced by the prepared stock solution.

Application Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a common application of a this compound stock solution in determining the susceptibility of a bacterial strain.

Materials:

  • Sterile this compound stock solution (e.g., 1 mg/mL)

  • Bacterial culture in logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare the bacterial inoculum. Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6][9] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial dilutions of this compound. a. In a sterile 96-well plate, add 100 µL of sterile MHB to wells 2 through 12 of a single row. b. Add 200 µL of the this compound working solution (e.g., a 1:10 dilution of a 10 mg/mL stock to get 1 mg/mL, then further diluted to the highest concentration to be tested) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculate the microtiter plate. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubate. Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Determine the MIC. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[10] This can be assessed visually or by measuring the optical density (OD) of the wells using a microplate reader.

Visualizations

Workflow for this compound Stock Solution Preparation

G start Start calculate Calculate Mass of This compound Sulfate start->calculate weigh Weigh Powder calculate->weigh dissolve Dissolve in Sterile Water weigh->dissolve vortex Vortex to Mix dissolve->vortex adjust_volume Adjust to Final Volume vortex->adjust_volume sterilize Filter Sterilize (0.22 µm) adjust_volume->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a sterile this compound stock solution.

Mechanism of Action of this compound

G cluster_ribosome Bacterial Ribosome ribosome_30S 30S Subunit protein_synthesis Normal Protein Synthesis ribosome_50S 50S Subunit A_site A-site (on 16S rRNA) defective_protein Defective Protein Synthesis (Misreading of mRNA) A_site->defective_protein This compound This compound This compound->A_site Binds to cell_death Bacterial Cell Death defective_protein->cell_death

Caption: this compound's mechanism of action on the bacterial ribosome.

References

Application Notes and Protocols: Paromomycin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin is an aminoglycoside antibiotic effective against a broad spectrum of Gram-negative and Gram-positive bacteria, as well as some protozoa.[1] Its primary mechanism of action involves the inhibition of protein synthesis by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, which leads to misreading of mRNA and ultimately, microbial cell death.[1][2] In eukaryotic cells, while the primary target is absent, aminoglycosides like this compound can still exert cytotoxic effects. This is thought to occur through interactions with mitochondrial ribosomes, which are similar to bacterial ribosomes, and the induction of apoptosis through signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway.[3][4]

Given its use in various in vitro studies, understanding the stability of this compound in cell culture media is critical for ensuring accurate and reproducible experimental outcomes. The degradation of an antibiotic can lead to a decrease in its effective concentration over the course of an experiment, potentially confounding results. These application notes provide a summary of the known stability of this compound in aqueous solutions and a protocol for determining its stability in specific cell culture media.

This compound Stability Data

MatrixTemperatureDurationStability NotesReference
WaterRoom Temp.8 hoursThe relative standard deviation (RSD) of the this compound peak in an aqueous solution was 1.1% over 8 hours.[5]
Human PlasmaRoom Temp.24 hoursThis compound was found to be stable.[6]
Human Plasma35°C6 hoursThis compound was found to be stable.[6]
Stock Solution (in water)-20°C431 daysThe stock solution was found to be stable.[7]
Working Solutions (in water)-20°C60 daysThe working solutions were found to be stable.[7]

Experimental Protocols

Due to the lack of specific stability data in cell culture media, it is recommended that researchers determine the stability of this compound under their specific experimental conditions. The following protocols provide a framework for conducting such a stability study using both chemical and biological activity assays.

Protocol for Determining this compound Stability by HPLC

This protocol describes how to determine the chemical stability of this compound in a chosen cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

3.1.1. Materials

  • This compound sulfate (USP reference standard)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required (e.g., with fetal bovine serum)

  • Sterile, polypropylene tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with an Evaporative Light Scattering Detector (ELSD) or a UV detector (requires derivatization)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: 0.2 M trifluoroacetic acid in water and acetonitrile (96:4, v/v)[5]

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

3.1.2. Experimental Workflow

experimental_workflow Workflow for this compound Stability Assessment prep_media Prepare this compound-Spiked Cell Culture Medium time_zero Time Point 0: Collect initial sample prep_media->time_zero incubation Incubate at 37°C, 5% CO2 time_zero->incubation sampling Collect Samples at Defined Time Points (e.g., 24, 48, 72 hours) incubation->sampling sample_prep Prepare Samples for HPLC: (e.g., protein precipitation, dilution) sampling->sample_prep hplc_analysis Analyze Samples by HPLC sample_prep->hplc_analysis data_analysis Quantify this compound Concentration and Calculate Degradation Rate hplc_analysis->data_analysis

Caption: Experimental workflow for assessing this compound stability.

3.1.3. Procedure

  • Preparation of this compound-Spiked Medium:

    • Prepare a stock solution of this compound sulfate in sterile, HPLC-grade water at a concentration of 10 mg/mL.

    • Further dilute the stock solution in the desired cell culture medium to the final working concentration used in your experiments (e.g., 100 µg/mL).

    • Prepare a sufficient volume to allow for sampling at all time points.

  • Incubation and Sampling:

    • Immediately after preparation, take an aliquot for the time-zero (T=0) measurement.

    • Place the remaining this compound-spiked medium in a sterile, capped polypropylene tube in a 37°C, 5% CO₂ incubator.

    • Collect aliquots at predetermined time points (e.g., 6, 12, 24, 48, 72, and 96 hours).

    • Store all collected samples at -80°C until analysis.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • If the medium contains serum, perform a protein precipitation step by adding 2 volumes of cold acetonitrile to 1 volume of the sample.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.[8]

    • Transfer the supernatant to a new tube and dilute with water to a concentration within the linear range of the HPLC method.[5]

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column maintained at 30°C.

    • Use a mobile phase of 0.2 M trifluoroacetic acid in water-acetonitrile (96:4, v/v) at a flow rate of 0.6 mL/min.[5]

    • Since this compound lacks a UV chromophore, an ELSD is recommended for detection.[9]

    • Prepare a standard curve of this compound in the same cell culture medium (processed in the same way as the samples) to quantify the concentration in the test samples.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point using the standard curve.

    • Plot the concentration of this compound versus time to determine the degradation profile.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Protocol for Determining this compound Bioactivity

This protocol uses a standard microbiological assay to determine the biological activity of this compound in cell culture medium over time.

3.2.1. Materials

  • This compound-spiked cell culture medium samples from the stability study (Protocol 3.1).

  • A susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 25923).

  • Bacterial growth medium (e.g., Mueller-Hinton agar).

  • Sterile petri dishes.

  • Sterile paper discs.

  • Bacterial incubator (37°C).

3.2.2. Procedure

  • Preparation of Bacterial Plates:

    • Prepare a bacterial suspension of the susceptible strain equivalent to a 0.5 McFarland standard.

    • Evenly swab the entire surface of the Mueller-Hinton agar plates with the bacterial suspension.

  • Application of Samples:

    • Apply a fixed volume (e.g., 20 µL) of each thawed sample from the different time points of the stability study onto separate sterile paper discs.

    • As a control, prepare a fresh standard curve of this compound in the same cell culture medium.

  • Incubation:

    • Place the discs on the inoculated agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition around each disc.

    • Plot the zone diameter versus the logarithm of the this compound concentration for the standards to create a standard curve.

    • Determine the active concentration of this compound in the incubated samples by interpolating their zone of inhibition diameters on the standard curve.

    • Compare the bioactivity at each time point to the T=0 sample to assess the loss of biological activity over time.

Eukaryotic Cell Signaling Pathways Affected by this compound

While primarily targeting bacterial protein synthesis, aminoglycosides can induce cytotoxicity in eukaryotic cells, which is an important consideration for in vitro studies. One of the key pathways implicated in aminoglycoside-induced apoptosis is the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4] Activation of this pathway can lead to the transcription of pro-apoptotic genes.

jnk_pathway Aminoglycoside-Induced JNK Signaling Pathway cluster_cell Eukaryotic Cell aminoglycoside Aminoglycoside (e.g., this compound) stress Cellular Stress (e.g., ER stress, ROS) aminoglycoside->stress jnkkk JNKKK (e.g., ASK1) stress->jnkkk jnkk JNKK (e.g., MKK4/7) jnkkk->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun nucleus Nucleus cjun->nucleus translocation apoptosis Apoptosis nucleus->apoptosis gene transcription

Caption: JNK signaling pathway activation by aminoglycosides.

Conclusion

The stability of this compound in cell culture media is a critical parameter for the design and interpretation of in vitro experiments. While specific stability data in common cell culture media is limited, the protocols provided in these application notes offer a robust framework for researchers to determine the chemical stability and biological activity of this compound under their specific experimental conditions. This will ensure that the intended concentration of the antibiotic is maintained throughout the experiment, leading to more accurate and reliable results. Furthermore, an awareness of the potential for aminoglycosides to induce eukaryotic cell cytotoxicity via pathways such as JNK signaling is important for a comprehensive understanding of experimental outcomes.

References

Application Notes and Protocols for Paromomycin as a Selectable Marker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin, an aminoglycoside antibiotic, serves as an effective selectable marker for the isolation of successfully transformed cells in a variety of biological systems, including bacteria, yeast, plants, and mammalian cells. Its utility lies in its ability to inhibit protein synthesis in non-resistant cells, allowing for the selective growth of cells that have incorporated a resistance gene. This document provides detailed application notes and protocols for using this compound as a selectable marker.

The resistance to this compound is conferred by the expression of an aminoglycoside phosphotransferase, most commonly the neomycin phosphotransferase II (NPTII) or APH(3')-Ia gene. This enzyme inactivates this compound by phosphorylation, thereby permitting protein synthesis and cell growth to continue in transformed cells.

Mechanism of Action and Resistance

This compound exerts its cytotoxic effects by binding to the 16S ribosomal RNA (rRNA) in prokaryotes and the 18S rRNA in eukaryotes, leading to errors in translation and the inhibition of protein synthesis.[1][2][3] This ultimately results in cell death.

The resistance mechanism involves the enzymatic inactivation of this compound by an aminoglycoside 3'-phosphotransferase, such as APH(3')-Ia.[4][5] This enzyme catalyzes the transfer of a phosphate group from ATP to the 3'-hydroxyl group of the this compound molecule.[4][6] This modification prevents the antibiotic from binding to its ribosomal target, thus rendering it ineffective and allowing the transformed cell to survive and proliferate.

G cluster_0 Non-Resistant Cell cluster_1 Resistant Cell This compound This compound Ribosome Ribosome This compound->Ribosome Binds to rRNA Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Inhibition Cell Death Cell Death Protein Synthesis->Cell Death Leads to Paromomycin_R This compound APH(3')-Ia APH(3')-Ia (Resistance Enzyme) Paromomycin_R->APH(3')-Ia Substrate Inactive this compound Inactive this compound APH(3')-Ia->Inactive this compound Phosphorylation Ribosome_R Ribosome Inactive this compound->Ribosome_R Cannot Bind Protein Synthesis_R Protein Synthesis Ribosome_R->Protein Synthesis_R Continues Cell Survival Cell Survival Protein Synthesis_R->Cell Survival Leads to G Start Start Plasmid_Construction Plasmid Construction (with this compound Resistance Gene) Start->Plasmid_Construction Transfection Cell Transfection Plasmid_Construction->Transfection Recovery Post-Transfection Recovery (24-48 hours) Transfection->Recovery Selection This compound Selection (Apply determined concentration) Recovery->Selection Colony_Formation Resistant Colony Formation Selection->Colony_Formation Isolation Isolation of Clonal Colonies Colony_Formation->Isolation Expansion Expansion and Characterization of Stable Cell Lines Isolation->Expansion End End Expansion->End

References

Establishing Optimal Paromomycin Concentration for Mammalian Cell Selection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromomycin, an aminoglycoside antibiotic, is a crucial tool for the selection of mammalian cells that have been successfully transfected with a plasmid conferring this compound resistance. The antibiotic functions by binding to the A-site of the 80S ribosome, thereby inhibiting protein synthesis and leading to cell death in non-resistant cells.[1] The efficacy of this compound is highly dependent on the specific cell line and experimental conditions. Therefore, it is imperative to determine the optimal concentration empirically for each cell line to ensure efficient selection of transfected cells while minimizing off-target effects.

This document provides a comprehensive guide to establishing the optimal this compound concentration for mammalian cell selection. It includes detailed protocols for determining the minimal lethal concentration through a kill curve experiment, recommended concentration ranges for various cell lines, and a discussion of factors that can influence the selection process.

Data Presentation: Recommended this compound Concentrations

While the optimal concentration of this compound must be determined experimentally for each cell line, the following table provides general concentration ranges and suggested starting points for a kill curve experiment based on available data for this compound and other aminoglycoside antibiotics like G418 and Puromycin. It is important to note that different cell types exhibit varying sensitivities to selection antibiotics.[2][3]

Cell LineAntibioticRecommended Concentration Range (µg/mL)Starting Concentration for Kill Curve (µg/mL)Reference(s)
General Mammalian Cells This compound100 - 1000100, 200, 400, 600, 800, 1000
HEK293 G418200 - 500200[4][5]
HeLa Puromycin1 - 101[6][7]
CHO G418400 - 1000400[8]
NIH3T3 G418400 - 800400[9]
A549 G418600 - 1000600[10][11]
MCF-7 Puromycin0.5 - 50.5[2]
Jurkat G418400 - 800400[12][13]

Note: The concentrations listed for G418 and Puromycin can serve as a preliminary guide for establishing a starting range for this compound kill curve experiments, as they are also used for mammalian cell selection and their effective concentrations can provide a useful reference.

Experimental Protocols

Determining Optimal this compound Concentration using a Kill Curve

A kill curve is a dose-response experiment essential for determining the minimum concentration of an antibiotic required to kill all non-transfected cells within a specific timeframe, typically 7-14 days.[3]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound sulfate

  • 24-well or 96-well cell culture plates

  • Hemocytometer or automated cell counter

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in a 24-well plate at a density that will result in 50-80% confluency on the day of antibiotic addition.

    • For suspension cells, seed at a density of approximately 2.5 x 10^5 to 5 x 10^5 cells/mL.

    • Incubate the cells overnight to allow for attachment and recovery.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound sulfate in sterile water or PBS at a concentration of 10-50 mg/mL. Filter-sterilize the stock solution and store it at -20°C.

    • On the day of the experiment, prepare a series of dilutions of this compound in complete culture medium. A suggested range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL. It is recommended to prepare triplicate wells for each concentration.

  • Antibiotic Treatment:

    • Carefully aspirate the old medium from the wells.

    • Add the medium containing the different concentrations of this compound to the respective wells. Include a "no antibiotic" control.

  • Incubation and Observation:

    • Incubate the plate at 37°C in a humidified CO2 incubator.

    • Observe the cells daily under a microscope to monitor for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.

    • Replace the medium with fresh medium containing the appropriate this compound concentration every 2-3 days.

  • Determining the Optimal Concentration:

    • Continue the experiment for 7-14 days, or until all cells in some of the wells are dead.

    • The optimal concentration of this compound is the lowest concentration that results in complete cell death of the non-transfected cells within the desired timeframe.

Factors Influencing this compound Selection

Several factors can influence the effectiveness of this compound selection and should be considered for optimal results:

  • Cell Type: Different mammalian cell lines exhibit varying sensitivities to this compound. It is crucial to perform a kill curve for each new cell line.

  • Cell Density: The density of the cells at the time of selection can impact the antibiotic's effectiveness. Higher cell densities may require higher concentrations of the antibiotic.[14][15][16][17] It is recommended to split cells to maintain a sub-confluent density during selection to ensure cells are actively dividing.[18]

  • Cell Health: The overall health of the cells is critical. Healthy, actively dividing cells are more susceptible to the effects of antibiotics that inhibit protein synthesis.

  • Medium Components: Components in the cell culture medium, such as serum, can sometimes interfere with the activity of the antibiotic.[19] While specific data on serum interference with this compound is limited, it is a factor to consider, and consistency in media formulation is important.

  • Antibiotic Stability: The stability of this compound in the culture medium should be considered. It is recommended to replace the selection medium every 2-3 days to maintain an effective concentration of the antibiotic.[20][21]

Mandatory Visualizations

Signaling Pathway: Mechanism of this compound Action

This compound inhibits protein synthesis in eukaryotic cells by binding to the decoding center of the 80S ribosome. This diagram illustrates the interference of this compound with the translation elongation process.

G cluster_ribosome 80S Ribosome P_site P Site Polypeptide Growing Polypeptide Chain P_site->Polypeptide Elongation (Inhibited) A_site A Site Inhibition X A_site->Inhibition E_site E Site mRNA mRNA tRNA_peptidyl Peptidyl-tRNA tRNA_peptidyl->P_site 1. Occupies P site tRNA_aminoacyl Aminoacyl-tRNA tRNA_aminoacyl->A_site 2. Enters A site This compound This compound This compound->A_site 3. Binds to A site Inhibition->tRNA_aminoacyl 4. Prevents stable binding & codon recognition

Caption: this compound binds to the A-site of the ribosome, interfering with translation.

Experimental Workflow: Kill Curve Protocol

This diagram outlines the key steps involved in performing a kill curve experiment to determine the optimal concentration of this compound for mammalian cell selection.

G Start Start Seed_Cells 1. Seed Cells (24-well plate) Start->Seed_Cells Prepare_Dilutions 2. Prepare this compound Dilutions (0 - 1000 µg/mL) Seed_Cells->Prepare_Dilutions Add_Antibiotic 3. Add this compound to Cells Prepare_Dilutions->Add_Antibiotic Incubate 4. Incubate (37°C, 5% CO2) & Observe Daily Add_Antibiotic->Incubate Change_Medium 5. Change Medium with Fresh this compound (every 2-3 days) Incubate->Change_Medium Evaluate 6. Evaluate Cell Viability (after 7-14 days) Incubate->Evaluate Change_Medium->Incubate Repeat Determine_Concentration 7. Determine Lowest Concentration that Kills All Cells Evaluate->Determine_Concentration End End Determine_Concentration->End

Caption: Workflow for determining the optimal this compound concentration.

References

Application Notes and Protocols for Paromomycin Selection of Transfected Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of stable cell lines, which continuously express a gene of interest, is a cornerstone of modern biological research and biopharmaceutical development. This process relies on the successful integration of a target gene into the host cell's genome and the subsequent selection of these modified cells. Paromomycin, an aminoglycoside antibiotic, serves as a potent selection agent for eukaryotic cells that have been successfully transfected with a vector containing a corresponding resistance gene, typically an aminoglycoside phosphotransferase.

These application notes provide a comprehensive guide to utilizing this compound for the selection of transfected eukaryotic cells. Detailed protocols for determining the optimal this compound concentration and for the generation of stable cell lines are presented, along with a summary of key quantitative data and visual representations of the underlying mechanisms and workflows.

Mechanism of Action and Resistance

This compound inhibits protein synthesis in eukaryotic cells by binding to the A-site of the ribosomal RNA (rRNA) within the small ribosomal subunit.[1][2] This binding disrupts the fidelity of translation in two main ways: it induces a conformational change that leads to the misreading of the mRNA codon and subsequent incorporation of incorrect amino acids into the nascent polypeptide chain, and it can also inhibit the translocation of the ribosome along the mRNA.[2][3] The accumulation of nonfunctional or toxic proteins ultimately leads to cell death.

Resistance to this compound is conferred by the expression of an aminoglycoside phosphotransferase (APH) enzyme, such as neomycin phosphotransferase II (NPTII).[4] This enzyme catalyzes the transfer of a phosphate group from ATP to the this compound molecule.[4] The resulting phosphorylation of this compound sterically hinders its binding to the ribosome, rendering the antibiotic inactive and allowing the transfected cell to survive and proliferate.[4]

Quantitative Data Summary

The selection of an appropriate antibiotic and the optimization of its concentration are critical for the efficient generation of stable cell lines. The following tables provide a summary of key quantitative parameters for this compound and other commonly used selection antibiotics.

AntibioticResistance GeneTypical Working Concentration Range (µg/mL)Typical Selection Time
This compound Aminoglycoside Phosphotransferase (e.g., aphH, nptII)100 - 100010 - 21 days
Geneticin (G418) Neomycin Phosphotransferase (neo)100 - 1000[5]10 - 21 days[5]
Puromycin Puromycin N-acetyl-transferase (pac)0.5 - 10[5]3 - 7 days[5]

Table 1: Comparison of Common Selection Antibiotics. This table outlines the typical working concentrations and selection timelines for this compound, G418, and puromycin. The optimal concentration for any given cell line must be determined empirically through a kill curve analysis.

ParameterDurationNotes
Kill Curve Determination 7 - 14 daysCell-line dependent; essential for optimizing selection pressure.
Post-Transfection Recovery 24 - 72 hoursAllows for expression of the resistance gene before applying selection pressure.[5]
Initial Selection 7 - 14 daysPeriod of significant death of non-transfected cells.
Colony Formation 2 - 5 weeksVisible colonies of resistant cells begin to appear.[6]
Clonal Expansion and Verification 1 - 2 weeksExpansion of isolated colonies and verification of transgene expression.[6]
Total Estimated Time 3 - 8 weeks The entire process from transfection to verified stable cell line.

Table 2: Estimated Timeline for this compound-Based Stable Cell Line Generation. This table provides a general timeline for the key stages of generating a stable cell line using this compound selection.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)

A kill curve is essential to determine the minimum concentration of this compound that effectively kills non-transfected cells of a specific cell line within a reasonable timeframe (typically 7-14 days).

Materials:

  • Healthy, actively growing eukaryotic cells of interest

  • Complete cell culture medium

  • This compound sulfate solution

  • 24-well or 96-well tissue culture plates

  • Trypsin-EDTA (for adherent cells)

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

Methodology:

  • Cell Plating:

    • For adherent cells, seed the wells of a 24-well plate at a density that will result in 50-80% confluency on the day of antibiotic addition.

    • For suspension cells, seed the wells at a density of approximately 2.5 – 5.0 x 10^5 cells/mL.

    • Incubate the plate overnight to allow the cells to adhere and recover.

  • Antibiotic Addition:

    • Prepare a series of dilutions of this compound in complete culture medium. A typical starting range is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.

    • Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control. It is recommended to test each concentration in triplicate.

  • Incubation and Observation:

    • Incubate the cells under standard conditions (37°C, 5% CO2).

    • Observe the cells daily under a microscope for signs of cytotoxicity, such as rounding, detachment, and lysis.

    • Replace the selective medium every 2-3 days to maintain a consistent antibiotic concentration.

  • Determining the Optimal Concentration:

    • Continue the experiment for 7-14 days.

    • The optimal concentration of this compound is the lowest concentration that results in complete cell death of the non-transfected cells within this timeframe.

Protocol 2: this compound Selection of Transfected Cells to Generate a Stable Cell Line

This protocol outlines the steps for selecting and isolating stable cell lines following transfection with a plasmid containing the gene of interest and a this compound resistance gene.

Materials:

  • Transfected eukaryotic cells

  • Non-transfected control cells

  • Complete cell culture medium

  • This compound sulfate solution at the predetermined optimal concentration

  • Phosphate-Buffered Saline (PBS), sterile

  • Cloning cylinders or sterile pipette tips for colony isolation

  • Appropriate tissue culture plates and flasks

Methodology:

  • Post-Transfection Recovery:

    • Following transfection, allow the cells to recover and express the resistance gene for 24-72 hours in non-selective complete culture medium.

  • Initiation of Selection:

    • After the recovery period, passage the cells into fresh culture vessels with complete medium containing the optimal concentration of this compound as determined by the kill curve.

    • Plate the cells at a low density to allow for the formation of distinct colonies.

    • Include a non-transfected control plate; these cells should begin to die within a few days.

  • Maintenance of Selection:

    • Replace the this compound-containing medium every 2-3 days.

    • Monitor the cells regularly. Significant cell death of non-resistant cells should be observed in the first week.

  • Isolation of Resistant Colonies:

    • After 2-3 weeks of selection, distinct, actively growing colonies of resistant cells should be visible.

    • To isolate individual clones, use one of the following methods:

      • Cloning Cylinders: Place a sterile cloning cylinder, coated with sterile grease, over a well-isolated colony. Add a small amount of trypsin-EDTA to the cylinder to detach the cells, then transfer the cell suspension to a new well of a multi-well plate.

      • Pipette Tip Isolation: Under a microscope in a sterile hood, gently scrape a single colony with a sterile pipette tip and transfer it to a new well containing fresh medium.

    • Alternatively, a polyclonal population of resistant cells can be expanded by passaging the entire plate.

  • Expansion and Verification of Clones:

    • Expand the isolated clones in this compound-containing medium.

    • Once a sufficient number of cells is obtained, freeze down an early passage of each clone for long-term storage.

    • Verify the stable integration and expression of the gene of interest using appropriate methods such as PCR, Western blotting, or functional assays.

    • It is advisable to maintain the stable cell line in a lower concentration of this compound (maintenance dose) for long-term culture to ensure continued selection pressure.

Visualizations

Paromomycin_Mechanism_of_Action cluster_ribosome Eukaryotic Ribosome mRNA mRNA A_Site A-Site P_Site P-Site Misread_Protein Truncated/Misfolded Protein A_Site->Misread_Protein Causes mRNA misreading E_Site E-Site Polypeptide Growing Polypeptide Chain P_Site->Polypeptide Peptide bond formation This compound This compound This compound->A_Site Binds to A-Site rRNA tRNA Aminoacyl-tRNA tRNA->A_Site Binds to mRNA codon Cell_Death Cell Death Misread_Protein->Cell_Death

Caption: Mechanism of this compound Action on the Eukaryotic Ribosome.

Paromomycin_Resistance_Mechanism cluster_cell Transfected Eukaryotic Cell Paromomycin_In This compound APH_Enzyme Aminoglycoside Phosphotransferase (APH) Paromomycin_In->APH_Enzyme APH_Gene aphH/nptII Gene APH_Gene->APH_Enzyme Transcription & Translation Paromomycin_P Phosphorylated (Inactive) this compound APH_Enzyme->Paromomycin_P Phosphorylation Ribosome Ribosome Protein_Synthesis Normal Protein Synthesis Ribosome->Protein_Synthesis Cell_Survival Cell Survival & Proliferation Protein_Synthesis->Cell_Survival ATP ATP ATP->APH_Enzyme Paromomycin_P->Ribosome Binding inhibited

Caption: Mechanism of this compound Resistance in Transfected Cells.

Stable_Cell_Line_Workflow cluster_prep Preparation cluster_selection Selection cluster_isolation Isolation & Verification Kill_Curve 1. Determine Optimal This compound Concentration (Kill Curve) Transfection 2. Transfect Cells with Expression Vector Kill_Curve->Transfection Recovery 3. Post-Transfection Recovery (24-72h) Transfection->Recovery Selection_Start 4. Apply this compound Selection Recovery->Selection_Start Maintenance 5. Maintain Selection & Observe Cell Death Selection_Start->Maintenance Colony_Formation 6. Identify Resistant Colonies Maintenance->Colony_Formation Isolation 7. Isolate Single Clones Colony_Formation->Isolation Expansion 8. Expand Clonal Populations Isolation->Expansion Verification 9. Verify Gene Expression & Freeze Stocks Expansion->Verification Stable_Line Verified Stable Cell Line Verification->Stable_Line

Caption: Workflow for Generating Stable Cell Lines with this compound.

References

Application Notes and Protocols: Paromomycin and Puromycin for Dual-Selection Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing paromomycin and puromycin in dual-selection experiments. This document outlines the mechanisms of action for both antibiotics, provides protocols for determining optimal concentrations, and offers a framework for designing and executing dual-selection experiments in mammalian cell culture.

Introduction to Dual-Selection

Dual-selection is a powerful technique in molecular biology and drug development used to isolate cells that have successfully incorporated two distinct genetic modifications. By using two different selection antibiotics with unique resistance genes, researchers can ensure the stable expression of multiple transgenes, facilitating the creation of complex cellular models for screening, pathway analysis, and therapeutic protein production.

This compound, an aminoglycoside antibiotic, and puromycin, an aminonucleoside antibiotic, are effective selection agents that act on eukaryotic ribosomes to inhibit protein synthesis. Their distinct mechanisms of action make them suitable candidates for dual-selection strategies.

Mechanisms of Action

A clear understanding of how each antibiotic affects cellular machinery is crucial for designing effective selection protocols.

This compound: This aminoglycoside antibiotic binds to the A-site of the small ribosomal subunit (40S in eukaryotes).[1] This binding event interferes with the fidelity of translation, causing misreading of the mRNA template and leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[1] This results in the production of non-functional proteins and ultimately cell death. Resistance to this compound is conferred by the neomycin phosphotransferase II (nptII or neo) gene, which inactivates the antibiotic through phosphorylation.[1]

Puromycin: As an analog of the 3' end of aminoacyl-tRNA, puromycin enters the A-site of the ribosome.[2][3] It is then incorporated into the nascent polypeptide chain, causing premature chain termination.[2][3] This leads to the release of truncated, non-functional proteins and a halt in protein synthesis, resulting in rapid cell death.[4] The puromycin N-acetyl-transferase (pac) gene confers resistance by acetylating puromycin, rendering it unable to bind to the ribosome.[2][5]

Mechanism of Action on the Eukaryotic Ribosome

cluster_ribosome Eukaryotic Ribosome (80S) cluster_this compound This compound Action cluster_puromycin Puromycin Action mRNA mRNA A_site A-site P_site P-site Misreading mRNA Misreading A_site->Misreading Induces Premature_Termination Premature Chain Termination A_site->Premature_Termination Causes E_site E-site This compound This compound This compound->A_site Binds to 40S subunit Nonfunctional_Protein_Para Non-functional Protein Misreading->Nonfunctional_Protein_Para Puromycin Puromycin Puromycin->A_site Enters A-site Truncated_Protein Truncated Protein Premature_Termination->Truncated_Protein

Caption: Mechanisms of this compound and Puromycin Action.

Quantitative Data Summary

Effective concentrations of this compound and puromycin are highly cell-line dependent.[6] It is imperative to determine the optimal concentration for each antibiotic individually before proceeding with dual-selection experiments. The following tables provide a general range of concentrations reported in the literature for mammalian cell lines.

Table 1: Recommended Concentration Ranges for Single-Agent Selection

AntibioticCell TypeRecommended Concentration Range (µg/mL)Reference
This compound Mammalian Cells100 - 800[7]
Arabidopsis50 - 200[1]
Puromycin Adherent Mammalian Cells1 - 10[8][9]
Suspension Mammalian Cells0.5 - 2[4]
HeLa Cells2 - 3[10]
E. coli100 - 125[5]

Note: The optimal concentration is the lowest concentration that results in complete cell death of non-resistant cells within a reasonable timeframe (typically 7-10 days for single selection).[11]

Experimental Protocols

Protocol 1: Determining the Optimal Antibiotic Concentration (Kill Curve)

This protocol describes the essential preliminary step of determining the minimum concentration of each antibiotic required to kill non-transfected cells. This "kill curve" should be performed for both this compound and puromycin independently.[11]

Materials:

  • Mammalian cell line of interest

  • Complete growth medium

  • This compound and Puromycin stock solutions

  • 24-well or 12-well tissue culture plates

  • Hemocytometer or automated cell counter

Methodology:

  • Cell Plating: Seed the cells in a multi-well plate at a density that allows for several days of growth without reaching confluency (e.g., 20-25% confluency).[6] Allow cells to attach and resume growth for 24 hours.

  • Antibiotic Dilution Series: Prepare a series of dilutions for each antibiotic in complete growth medium. A suggested range for puromycin is 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL.[8][12] For this compound (often used as G418, a related aminoglycoside), a range of 0, 100, 200, 400, 600, 800, 1000 µg/mL is a good starting point.[7][13] Always include a "no antibiotic" control.[6]

  • Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the different antibiotic concentrations.

  • Incubation and Observation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂). Observe the cells daily for signs of toxicity, such as rounding, detachment, and lysis.[8]

  • Media Changes: Replace the antibiotic-containing medium every 2-3 days.[8][11]

  • Data Collection: Assess cell viability at regular intervals (e.g., every 48 hours) for 7-14 days.[6][12] This can be done by visual inspection or by performing cell viability assays (e.g., Trypan Blue exclusion, MTT assay).

  • Determining Optimal Concentration: The optimal concentration is the lowest concentration that causes complete cell death of the non-transfected cells within 7-10 days.[11]

Kill Curve Experimental Workflow

Start Start Plate_Cells Plate cells at 20-25% confluency Start->Plate_Cells Prepare_Dilutions Prepare antibiotic dilution series Plate_Cells->Prepare_Dilutions Add_Antibiotics Add antibiotic-containing medium to cells Prepare_Dilutions->Add_Antibiotics Incubate Incubate and observe daily (7-14 days) Add_Antibiotics->Incubate Change_Medium Replace medium every 2-3 days Incubate->Change_Medium Every 2-3 days Assess_Viability Assess cell viability Incubate->Assess_Viability Periodically Change_Medium->Incubate Determine_Concentration Determine lowest concentration for complete cell death Assess_Viability->Determine_Concentration End End Determine_Concentration->End

Caption: Workflow for Determining Optimal Antibiotic Concentration.

Protocol 2: Dual-Selection of Transfected Cells

This protocol outlines the steps for selecting cells that have been co-transfected with two plasmids, one conferring this compound resistance and the other puromycin resistance.

Materials:

  • Host mammalian cell line

  • Two expression vectors:

    • Vector 1: Gene of Interest 1 + this compound resistance gene (neo)

    • Vector 2: Gene of Interest 2 + Puromycin resistance gene (pac)

  • High-quality plasmid DNA

  • Optimized transfection reagent and protocol for the specific cell line

  • Complete growth medium

  • This compound and Puromycin at their predetermined optimal concentrations

Methodology:

  • Co-transfection: Transfect the host cell line with both expression vectors simultaneously using an optimized transfection protocol. Include appropriate controls:

    • Mock transfection (transfection reagent only)

    • Single plasmid transfections (Vector 1 only and Vector 2 only)

    • Positive control (e.g., a vector expressing a fluorescent protein)

  • Recovery: After transfection, allow the cells to recover and express the resistance genes for 24-48 hours in a non-selective medium.[6][8]

  • Initiation of Dual-Selection: After the recovery period, aspirate the medium and replace it with a fresh complete growth medium containing both this compound and puromycin at their predetermined optimal concentrations.

  • Selection Period: Continue to culture the cells in the dual-selection medium. Replace the medium every 2-3 days. Monitor the cells daily. A significant amount of cell death is expected in the first few days.

  • Observation of Resistant Colonies: Over the course of 1-3 weeks, discrete colonies of resistant cells should become visible. The mock-transfected and single-plasmid transfected cells should be completely eliminated.

  • Expansion of Resistant Clones: Once colonies are large enough, they can be isolated using cloning cylinders or by limiting dilution and expanded into clonal cell lines.

  • Maintenance of Stable Cell Lines: Once established, the dual-selected stable cell lines should be maintained in a culture medium containing a lower concentration of both antibiotics (e.g., half of the selection concentration) to ensure continued expression of the resistance genes.

Dual-Selection Workflow

Start Start Co_transfection Co-transfect cells with plasmids (neoR and pacR) Start->Co_transfection Recovery Allow recovery in non-selective medium (24-48 hours) Co_transfection->Recovery Dual_Selection Apply dual-selection medium (this compound + Puromycin) Recovery->Dual_Selection Culture_and_Monitor Culture and monitor cells, replacing medium every 2-3 days Dual_Selection->Culture_and_Monitor Isolate_Colonies Isolate and expand resistant colonies Culture_and_Monitor->Isolate_Colonies Maintain_Cell_Line Maintain stable cell line in lower antibiotic concentration Isolate_Colonies->Maintain_Cell_Line End End Maintain_Cell_Line->End

Caption: Workflow for Dual-Selection of Transfected Cells.

Troubleshooting

Table 2: Troubleshooting Dual-Selection Experiments

IssuePossible Cause(s)Suggested Solution(s)
No surviving cells Antibiotic concentrations are too high.Re-evaluate the kill curves. Consider using slightly lower concentrations for dual selection to account for potential synergistic toxicity.
Low transfection efficiency.Optimize the transfection protocol. Ensure high-quality plasmid DNA.
Cells are unhealthy.Ensure cells are healthy and at a low passage number before transfection.[6]
High background of non-transfected cells surviving Antibiotic concentrations are too low.Re-run the kill curves to ensure the concentrations are sufficient to kill all non-resistant cells.
Antibiotic stocks are degraded.Use fresh antibiotic stocks. Puromycin solutions are stable for one year at -20°C.[3]
Loss of transgene expression over time Insufficient antibiotic concentration during maintenance.Maintain a low level of both antibiotics in the culture medium to ensure selective pressure.
Gene silencing.This can be a complex issue. Consider using different vector backbones or integration sites.

Conclusion

The combination of this compound and puromycin offers a robust system for dual-selection in mammalian cells. Success hinges on the careful empirical determination of optimal antibiotic concentrations for the specific cell line being used. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively generate stable cell lines expressing multiple genes of interest for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Paromomycin Selection of Transgenic Brachypodium distachyon

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brachypodium distachyon has emerged as a powerful model organism for functional genomics in temperate grasses and biofuel crops. Efficient genetic transformation is crucial for these studies, requiring robust methods for selecting transgenic cells. While hygromycin has been a common selection agent, paromomycin offers an effective alternative, particularly for experiments involving multiple rounds of transformation or for complementing existing hygromycin-resistant mutant lines.[1][2][3] this compound is an aminoglycoside antibiotic that inhibits protein synthesis in non-resistant plant cells. Resistance is conferred by the neomycin phosphotransferase II (nptII) gene, which detoxifies the antibiotic through phosphorylation. This document provides detailed protocols for the use of this compound in the selection of transgenic B. distachyon.

Data Presentation

The efficiency of this compound selection can be influenced by the concentration of the antibiotic and the transformation vector used. The following table summarizes transformation efficiencies obtained using Agrobacterium tumefaciens strain AGL1 and various vectors, with selection performed on media containing 400 mg/L this compound.

VectorCallus SourceNo. of Calli Co-cultivatedNo. of Calli Producing Green ShootsTransformation Efficiency (%)No. of Independent Transgenic PlantsNo. of Escapes
pARS1-RUBQ2-GUSPlusWild-Type (Bd21-3)644062.5%1202
pARS1-6kbWild-Type (Bd21-3)583662.1%1081
pARS1-7kbWild-Type (Bd21-3)602440.0%721
pARS2-ZmUbi1-1.6kbHygromycin-Resistant724156.9%1231

Data adapted from studies on Agrobacterium-mediated transformation of B. distachyon. Transformation efficiency is defined as the percentage of co-cultivated calli that produce transgenic plants.[4][5]

Experimental Protocols

This section details the methodology for generating transgenic B. distachyon using this compound selection. The protocol is adapted from established methods and optimized for this compound.[2][3]

Media Preparation

Critical Note: this compound can precipitate from media solidified with Phytagel. Therefore, Phyto agar must be used as the gelling agent for all this compound-containing media.[2][3]

  • Callus Initiation Medium (CIM):

    • 4.43 g/L Linsmaier and Skoog (LS) basal medium

    • 30 g/L Sucrose

    • 0.5 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D)

    • Adjust pH to 5.8 with KOH.

    • Add 5 g/L Phyto agar.

    • Autoclave to sterilize.

  • Regeneration Medium (RM):

    • 4.43 g/L LS basal medium

    • 30 g/L Maltose

    • 0.2 mg/L Kinetin

    • Adjust pH to 5.8 with KOH.

    • Add 5 g/L Phyto agar.

    • Autoclave to sterilize.

    • After cooling to ~50°C, add filter-sterilized this compound sulfate to a final concentration of 200-400 mg/L and timentin to 150 mg/L.

  • Rooting Medium:

    • 4.42 g/L Murashige and Skoog (MS) basal medium with vitamins

    • 30 g/L Sucrose

    • Adjust pH to 5.7 with KOH.

    • Add 5 g/L Phyto agar.

    • Autoclave to sterilize.

    • After cooling to ~50°C, add filter-sterilized this compound sulfate to a final concentration of 400 mg/L to minimize the recovery of non-transgenic "escape" plants.[2]

Callus Induction from Immature Embryos
  • Sterilize immature seeds of B. distachyon (inbred line Bd21-3 is commonly used).

  • Aseptically dissect immature embryos (approximately 0.3-0.5 mm in size).

  • Place the embryos, scutellum side up, on CIM plates.

  • Incubate in the dark at 28°C for 3-4 weeks until compact, embryogenic calli are formed.

  • Subculture the yellowish, organized calli to fresh CIM every 2 weeks.

Agrobacterium-Mediated Transformation
  • Grow Agrobacterium tumefaciens (e.g., strain AGL1) or Agrobacterium rhizogenes (e.g., strain 18r12v) carrying a binary vector with the nptII resistance gene and your gene of interest in appropriate liquid medium with antibiotics.[1][4]

  • Pellet the bacterial culture by centrifugation and resuspend in liquid infection medium to an OD600 of 0.4-0.6.

  • Immerse the embryogenic calli in the bacterial suspension for 5-10 minutes.

  • Blot the calli dry on sterile filter paper and place them on co-cultivation plates (CIM).

  • Incubate in the dark at 22-24°C for 3-5 days.

Selection and Regeneration of Transgenic Plants
  • After co-cultivation, wash the calli with sterile water containing timentin (150 mg/L) to remove excess Agrobacterium.

  • Transfer the calli to CIM plates containing 150 mg/L timentin and the chosen concentration of this compound (start with 400 mg/L for stringent selection).

  • Incubate in the dark at 28°C for 2-3 weeks.

  • Transfer the surviving, proliferating calli to Regeneration Medium (RM) containing this compound (400 mg/L) and timentin (150 mg/L).

  • Incubate under a 16-hour light/8-hour dark photoperiod at 28°C.

  • Subculture every 2 weeks until green shoots emerge.

  • Once shoots are 2-3 cm long, transfer them to Rooting Medium with 400 mg/L this compound. The inclusion of this compound at this stage is crucial to eliminate escapes.[2][6]

  • Transfer well-rooted plantlets to soil and grow to maturity in a greenhouse.

Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Transformation cluster_2 Phase 3: Selection & Regeneration A Immature Embryo Isolation from Bd21-3 B Callus Induction on CIM A->B D Co-cultivation of Calli and Agrobacterium B->D C Agrobacterium Culture (with nptII vector) C->D E Transfer to CIM with Timentin + this compound D->E F Selection of Resistant Calli (2-3 weeks) E->F G Transfer to Regeneration Medium (RM) + this compound F->G H Shoot Development G->H I Transfer to Rooting Medium + this compound H->I J Acclimatization & Transfer to Soil I->J K T0 Transgenic Plant J->K

Caption: Workflow for B. distachyon transformation using this compound selection.

This compound Selection Mechanism

G cluster_0 Non-Transformed Cell cluster_1 Transformed Cell (with nptII gene) A This compound Enters Cell B Binds to Ribosome A->B C Inhibition of Protein Synthesis B->C D Cell Death C->D E This compound Enters Cell H This compound Phosphorylation (Inactivation) E->H F nptII Gene Expression G NPTII Enzyme (Neomycin Phosphotransferase II) F->G G->H I Protein Synthesis Continues H->I J Cell Survival & Proliferation I->J

Caption: Mechanism of this compound action and nptII-mediated resistance.

References

Application Notes and Protocols for Paromomycin as a Selectable Marker in Volvox carteri Transformation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The multicellular green alga Volvox carteri is a key model organism for studying cellular differentiation, multicellularity, and morphogenesis. Genetic transformation is a critical tool for functional genomics in V. carteri. The bacterial aminoglycoside 3'-phosphotransferase gene, aphH, from Streptomyces rimosus, has been successfully employed as a dominant selectable marker conferring resistance to the antibiotic paromomycin.[1] This selection system offers a rapid and efficient method for isolating transformants, making it a valuable tool for the genetic manipulation of V. carteri.

This compound is an aminoglycoside antibiotic that is highly toxic to wild-type V. carteri.[1] Its mechanism of action involves binding to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[2][3][4] This binding disrupts protein synthesis by causing misreading of the mRNA and inhibiting the translocation of the ribosome, ultimately leading to cell death.[2][4] The aphH gene product, an aminoglycoside 3'-phosphotransferase, inactivates this compound through phosphorylation, thus allowing transformed cells to survive and proliferate in its presence.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a selectable marker in the transformation of Volvox carteri.

Quantitative Data Summary

The use of the aphH gene as a selectable marker for this compound resistance in Volvox carteri transformation has demonstrated high efficiency and rapid selection. The following table summarizes key quantitative data from studies utilizing this system.

ParameterValueReference
Selectable Marker GeneaphH (aminoglycoside 3'-phosphotransferase)[1]
ResistanceThis compound[1]
Promoter for aphHChimeric V. carteri hsp70/rbcS3 promoter[1]
3' UTR for aphHV. carteri rbcS3 3' UTR[1]
Transformation MethodBiolistic particle bombardment[1]
Transformation Frequency~15 transformants per 10^6 target cells[1]
Co-transformation Frequency~30%[1]
Time for Transformant Isolation~6 days[1]

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action of this compound and Resistance Mechanism

paromomycin_mechanism Mechanism of this compound Action and Resistance cluster_wildtype Wild-Type Volvox carteri Cell cluster_transformed Transformed Volvox carteri Cell Paromomycin_in This compound Ribosome_WT Ribosome (30S subunit) Paromomycin_in->Ribosome_WT binds to 16S rRNA Protein_Synthesis_WT Protein Synthesis Ribosome_WT->Protein_Synthesis_WT inhibition Cell_Death Cell Death Protein_Synthesis_WT->Cell_Death leads to Paromomycin_in_T This compound APH_enzyme Aminoglycoside 3'-phosphotransferase Paromomycin_in_T->APH_enzyme substrate aphH_gene aphH Gene aphH_gene->APH_enzyme expresses Inactivated_this compound Inactivated this compound APH_enzyme->Inactivated_this compound phosphorylates Ribosome_T Ribosome (30S subunit) Inactivated_this compound->Ribosome_T cannot bind Protein_Synthesis_T Normal Protein Synthesis Ribosome_T->Protein_Synthesis_T Cell_Survival Cell Survival Protein_Synthesis_T->Cell_Survival volvox_transformation_workflow Experimental Workflow for this compound-Resistant Volvox carteri Transformation cluster_prep Preparation cluster_transformation Transformation cluster_selection Selection and Analysis Culture 1. Culture Volvox carteri Harvest 4. Harvest Log-Phase Algae Culture->Harvest Plasmid_Prep 2. Prepare Plasmid DNA (pAphH + pGOI) Microcarrier_Prep 3. Prepare DNA-coated Gold Microprojectiles Plasmid_Prep->Microcarrier_Prep Bombardment 5. Biolistic Bombardment Microcarrier_Prep->Bombardment Harvest->Bombardment Recovery 6. Recovery in Non-selective Medium Bombardment->Recovery Selection 7. Transfer to Medium with this compound Recovery->Selection Isolation 8. Isolate Resistant Colonies (after ~6 days) Selection->Isolation Analysis 9. Molecular Analysis (PCR, Southern Blot, etc.) Isolation->Analysis

References

Application Notes and Protocols for Paromomycin Resistance Gene (aphH) as a Selectable Marker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paromomycin resistance gene, aphH, encodes an aminoglycoside 3'-phosphotransferase that confers resistance to the aminoglycoside antibiotic this compound. This enzyme catalyzes the phosphorylation of this compound, rendering it unable to bind to its ribosomal target, thereby allowing transformed cells to survive and proliferate in the presence of this selective agent. The aphH gene serves as an effective dominant selectable marker for genetic transformation in a variety of organisms, including bacteria, yeast, and plants. These application notes provide detailed protocols and quantitative data for utilizing the aphH gene as a selectable marker in your research.

Mechanism of Action

The AphH enzyme inactivates this compound through a process of phosphorylation. This mechanism is a common strategy employed by bacteria to resist aminoglycoside antibiotics. The enzyme transfers a phosphate group from ATP to the 3'-hydroxyl group of the this compound molecule. This structural modification prevents the antibiotic from binding to the 16S rRNA component of the 30S ribosomal subunit, which is essential for its inhibitory effect on protein synthesis. Consequently, protein synthesis can proceed normally in cells expressing the aphH gene, even in the presence of this compound.

G cluster_cell Transformed Cell cluster_environment Cellular Environment aphH_gene aphH Gene aphH_mRNA aphH mRNA aphH_gene->aphH_mRNA Transcription AphH_protein AphH Protein (Aminoglycoside 3'-Phosphotransferase) aphH_mRNA->AphH_protein Translation Inactive_this compound Inactive this compound (Phosphorylated) AphH_protein->Inactive_this compound Phosphorylation ADP ADP AphH_protein->ADP Ribosome Ribosome Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis continues This compound This compound This compound->AphH_protein Substrate This compound->Ribosome Inhibits (in non-transformed cells) ATP ATP ATP->AphH_protein

Caption: Mechanism of this compound resistance conferred by the aphH gene.

Data Presentation

The following tables summarize key quantitative data for the use of the aphH gene as a selectable marker in various organisms.

Table 1: Recommended this compound Concentrations for Selection

OrganismSystemRecommended this compound Concentration (µg/mL)Reference
Escherichia coliBroth/Agar Plates5 - 25[General lab practice]
Saccharomyces cerevisiaeYPD Agar100 - 200[1][2]
Arabidopsis thalianaMS Medium15 - 30 (seedling selection)[3][4]
Triticum aestivum (Wheat)Callus Culture15 (for selection of transformed calli)[5]
Triticum aestivum (Wheat)Seedling Screening25 (for 100% killing of non-transformed seedlings)[5]

Table 2: Transformation Efficiency using aphH as a Selectable Marker

OrganismTransformation MethodReported Transformation EfficiencyReference
Escherichia coliHeat Shock10^5 - 10^8 CFU/µg DNA[6]
Saccharomyces cerevisiaeLithium Acetate10^3 - 10^5 transformants/µg DNA[7][8]
Agrobacterium tumefaciensElectroporation>10^7 CFU/µg DNA[General lab practice]
Arabidopsis thalianaAgrobacterium-mediated floral dip0.5 - 5%[General lab practice]

Experimental Protocols

Protocol 1: Cloning of the aphH Gene into an Expression Vector

This protocol describes the general steps for cloning the aphH gene into a suitable expression vector for subsequent transformation into the target organism.

G cluster_0 Vector Preparation cluster_1 Ligation & Transformation cluster_2 Verification pUC19 Source Plasmid (containing aphH) aphH_PCR PCR Amplification of aphH pUC19->aphH_PCR Ligation Ligation aphH_PCR->Ligation Vector Expression Vector Digestion_Vector Restriction Digest Vector->Digestion_Vector Digestion_Vector->Ligation Transformation Transformation into E. coli (DH5α) Ligation->Transformation Plating Plating on This compound Plates Transformation->Plating Screening Colony Screening (PCR/Digestion) Plating->Screening Sequencing Sanger Sequencing Screening->Sequencing Final_Construct Verified Construct (Vector + aphH) Sequencing->Final_Construct

Caption: Workflow for cloning the aphH gene into an expression vector.

Materials:

  • DNA template containing the aphH gene

  • High-fidelity DNA polymerase

  • PCR primers with appropriate restriction sites

  • Expression vector (e.g., pET, pYES, pCAMBIA series)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with this compound

  • DNA purification kits

Procedure:

  • Primer Design: Design forward and reverse primers to amplify the entire coding sequence of the aphH gene. Incorporate unique restriction enzyme sites at the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of your chosen expression vector.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the aphH gene from the template DNA.

  • Purification: Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.

  • Restriction Digest: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.

  • Ligation: Ligate the digested aphH gene insert into the digested vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α) using a standard heat shock protocol.

  • Selection: Plate the transformed cells on LB agar plates containing the appropriate concentration of this compound. Incubate overnight at 37°C.

  • Screening: Select individual colonies and verify the presence and correct orientation of the aphH insert by colony PCR, restriction digestion of miniprep DNA, and Sanger sequencing.

Protocol 2: Bacterial Transformation and Selection using the aphH Marker

This protocol outlines the transformation of E. coli with a plasmid carrying the aphH selectable marker.

G Start Start CompetentCells Thaw Competent E. coli Cells on Ice Start->CompetentCells AddPlasmid Add Plasmid (containing aphH) CompetentCells->AddPlasmid IncubateIce Incubate on Ice AddPlasmid->IncubateIce HeatShock Heat Shock at 42°C IncubateIce->HeatShock IncubateIce2 Incubate on Ice HeatShock->IncubateIce2 AddSOC Add SOC Medium IncubateIce2->AddSOC Incubate37 Incubate at 37°C (with shaking) AddSOC->Incubate37 Plate Plate on this compound Agar Plates Incubate37->Plate IncubatePlates Incubate Plates at 37°C Plate->IncubatePlates End Select Colonies IncubatePlates->End

Caption: Workflow for bacterial transformation and selection.

Materials:

  • Plasmid DNA containing the aphH gene

  • Competent E. coli cells

  • SOC medium

  • LB agar plates with 5-25 µg/mL this compound

Procedure:

  • Thaw a tube of competent E. coli cells on ice.

  • Add 1-5 µL of plasmid DNA to the cells.

  • Incubate the mixture on ice for 30 minutes.

  • Heat shock the cells at 42°C for 45-60 seconds.

  • Immediately transfer the tube to ice for 2 minutes.

  • Add 250 µL of pre-warmed SOC medium to the tube.

  • Incubate at 37°C for 1 hour with shaking (200-250 rpm).

  • Spread 50-100 µL of the cell suspension onto LB agar plates containing this compound.

  • Incubate the plates overnight at 37°C.

  • Colonies that appear on the plate are resistant to this compound and have been successfully transformed.

Protocol 3: Yeast Transformation and Selection using the aphH Marker

This protocol is adapted for Saccharomyces cerevisiae using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

G Start Start YeastCulture Grow Yeast Culture to Mid-Log Phase Start->YeastCulture HarvestCells Harvest and Wash Cells YeastCulture->HarvestCells ResuspendLiAc Resuspend in Lithium Acetate HarvestCells->ResuspendLiAc AddDNA Add Plasmid DNA and Carrier DNA ResuspendLiAc->AddDNA AddPEG Add PEG/LiAc Solution AddDNA->AddPEG Incubate30 Incubate at 30°C AddPEG->Incubate30 HeatShock42 Heat Shock at 42°C Incubate30->HeatShock42 PelletCells Pellet and Resuspend Cells HeatShock42->PelletCells Plate Plate on YPD + this compound PelletCells->Plate IncubatePlates Incubate Plates at 30°C Plate->IncubatePlates End Select Colonies IncubatePlates->End

Caption: Workflow for yeast transformation and selection.

Materials:

  • Plasmid DNA containing the aphH gene under a yeast promoter

  • S. cerevisiae strain

  • YPD medium

  • Lithium Acetate (LiAc) solution

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Polyethylene glycol (PEG) solution

  • YPD agar plates with 100-200 µg/mL this compound

Procedure:

  • Inoculate a single yeast colony into liquid YPD medium and grow overnight at 30°C with shaking.

  • Dilute the overnight culture into fresh YPD and grow to mid-log phase (OD600 ≈ 0.4-0.6).

  • Harvest the cells by centrifugation and wash with sterile water.

  • Resuspend the cell pellet in 100 mM LiAc and incubate for 30 minutes at 30°C.

  • In a separate tube, mix plasmid DNA and single-stranded carrier DNA.

  • Pellet the yeast cells and resuspend them in the DNA mixture.

  • Add the PEG/LiAc solution and vortex to mix.

  • Incubate at 30°C for 30 minutes.

  • Heat shock at 42°C for 15-20 minutes.

  • Pellet the cells, remove the supernatant, and resuspend in sterile water.

  • Plate the cell suspension on YPD agar plates containing this compound.

  • Incubate at 30°C for 2-4 days until colonies appear.

Protocol 4: Agrobacterium-mediated Plant Transformation and Selection using the aphH Marker

This protocol provides a general outline for the transformation of Arabidopsis thaliana using the floral dip method.

G Start Start AgroCulture Grow Agrobacterium Culture (containing aphH construct) Start->AgroCulture Infiltration Infiltrate Arabidopsis Flowers (Floral Dip) AgroCulture->Infiltration Mature Allow Plants to Mature and Set Seed Infiltration->Mature Harvest Harvest T1 Seeds Mature->Harvest Sterilize Surface Sterilize Seeds Harvest->Sterilize Plate Plate on MS Medium + this compound Sterilize->Plate Select Select Green, Healthy Seedlings Plate->Select Transfer Transfer Putative Transformants to Soil Select->Transfer End Grow to Maturity Transfer->End

Caption: Workflow for Agrobacterium-mediated plant transformation.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101) carrying a binary vector with the aphH gene

  • Arabidopsis thaliana plants at the flowering stage

  • Infiltration medium (e.g., 5% sucrose, 0.05% Silwet L-77)

  • MS medium plates containing 15-30 µg/mL this compound

Procedure:

  • Grow an Agrobacterium culture containing the binary vector with the aphH gene to the desired optical density.

  • Pellet the Agrobacterium cells and resuspend them in the infiltration medium.

  • Invert the flowering Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds.

  • Place the treated plants in a humid environment for 16-24 hours.

  • Return the plants to standard growth conditions and allow them to set seed.

  • Harvest the T1 seeds after the plants have senesced.

  • Surface sterilize the T1 seeds.

  • Plate the sterilized seeds on MS medium containing this compound.

  • After 7-14 days, select the seedlings that are green and have developed true leaves. Non-transformed seedlings will be bleached or show stunted growth.

  • Transfer the putative transformants to soil and grow to maturity for further analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
No colonies on selection plates Inefficient transformationOptimize transformation protocol (e.g., competent cell quality, heat shock duration).
Incorrect antibiotic concentrationPerform a kill curve to determine the optimal this compound concentration for your specific organism and strain.
Problem with the plasmid DNAVerify plasmid integrity and concentration. Re-ligate or re-transform if necessary.
High background of non-transformed colonies This compound concentration is too lowIncrease the concentration of this compound in the selection medium.
Satellite colonies (in bacteria)Re-streak colonies onto fresh selection plates.
Low transformation efficiency Poor DNA qualityUse highly purified plasmid DNA.
Suboptimal cell health/competencyUse freshly prepared competent cells or ensure yeast/plant cells are in the optimal growth phase for transformation.
For plants, inefficient Agrobacterium infectionOptimize Agrobacterium density and infiltration conditions.

Conclusion

The aphH gene provides a robust and reliable selectable marker for a wide range of molecular biology applications. By conferring resistance to this compound, it allows for the efficient selection of transformed cells in bacteria, yeast, and plants. The protocols and data presented here offer a comprehensive guide for researchers to successfully incorporate the aphH marker into their experimental workflows. As with any selection system, optimization of parameters such as antibiotic concentration and transformation conditions is crucial for achieving the best results in your specific system.

References

Troubleshooting & Optimization

Troubleshooting low efficiency in Paromomycin selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low efficiency in Paromomycin selection for the generation of stable cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a selection agent?

This compound is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1] It binds to the 16S ribosomal RNA of the 30S ribosomal subunit, leading to misreading of mRNA and ultimately cell death.[1] In genetic engineering, a gene conferring resistance to this compound, typically the neomycin phosphotransferase II (nptII) gene, is introduced into cells along with a gene of interest. The nptII gene product inactivates this compound by phosphorylation, allowing only the successfully transfected cells to survive in a culture medium containing the antibiotic.[2][3]

Q2: Why is determining the optimal this compound concentration crucial?

Each cell line exhibits a different sensitivity to this compound.[4][5][6] Using a concentration that is too low will result in incomplete selection, where non-transfected cells survive, leading to a mixed population of cells. Conversely, a concentration that is too high can be toxic even to the transfected cells that are expressing the resistance gene, resulting in low viability and the loss of potentially valuable clones.[7][8] Therefore, establishing the minimum concentration of this compound that effectively kills all non-transfected cells within a specific timeframe is a critical step for successful stable cell line generation.[4][5][6] This is achieved by performing a kill curve experiment.

Q3: What is a kill curve and why is it necessary?

A kill curve is a dose-response experiment designed to determine the optimal concentration of a selection antibiotic for a specific cell line.[4][5][6][9] It involves exposing the parental (non-transfected) cell line to a range of antibiotic concentrations over a set period and observing the concentration at which 100% cell death occurs.[7][] This ensures that the subsequent selection of transfected cells is both efficient and minimally toxic to the desired clones. It is highly recommended to perform a kill curve for every new cell line or when using a new batch of this compound.[9]

Q4: How stable is this compound in cell culture medium?

This compound sulfate is generally stable in solution. A stock solution stored at -20°C has been shown to be stable for at least 3 months.[2] When added to cell culture medium and stored in the dark at 4°C, it provides consistent results for at least 3 months.[2] However, it is good practice to prepare fresh antibiotic-containing medium regularly and avoid repeated freeze-thaw cycles of the stock solution.[8]

Troubleshooting Guide: Low Efficiency in this compound Selection

This guide addresses common issues encountered during this compound selection that lead to low efficiency or complete failure in generating stable cell lines.

Issue 1: No surviving cell colonies after selection.
Potential Cause Troubleshooting Step
This compound concentration is too high. Perform a kill curve to determine the minimum effective concentration for your specific cell line.[7][11]
Low transfection efficiency. Optimize your transfection protocol. Use a positive control (e.g., a GFP-expressing plasmid) to verify transfection efficiency.[11] Consider alternative transfection reagents or methods.
The gene of interest is toxic to the cells. If colonies are obtained with a control vector (containing the resistance gene but not the gene of interest) but not with your experimental vector, your gene of interest may be cytotoxic.[12] Consider using an inducible expression system.
Cells are not healthy. Ensure cells are in the logarithmic growth phase and have high viability before transfection and selection.[] Avoid using cells that have been passaged too many times.
Selection started too early. Allow 24-48 hours for the cells to express the resistance gene before adding this compound.[7]
Issue 2: A high number of surviving colonies, but they do not express the gene of interest.
Potential Cause Troubleshooting Step
This compound concentration is too low. Re-evaluate the kill curve to ensure the concentration used is sufficient to kill all non-transfected cells.[4][5][6]
Gene silencing. The expression of your gene of interest may be silenced over time due to epigenetic modifications.[7][13] This is a known issue, especially with strong promoters like CMV.[13] Try using a vector with elements that resist silencing or a different promoter.
Satellite colonies. Non-resistant cells can sometimes survive in close proximity to resistant cells that are breaking down the antibiotic locally. Plate cells at a lower density during selection to minimize this effect.[12]
Loss of the expression vector. If the plasmid containing your gene of interest is not integrated into the host genome, it can be lost over time.[13] Linearizing the plasmid before transfection can sometimes improve integration efficiency.[13]
Issue 3: All cells, including the negative control, are surviving the selection.
Potential Cause Troubleshooting Step
Inactive this compound. Check the expiration date of the this compound. Avoid multiple freeze-thaw cycles of the stock solution.[8] Test the antibiotic on a different, sensitive cell line to confirm its activity.
Incorrect this compound concentration. Double-check the calculations for your stock and working solutions. Ensure the correct amount of active this compound is being used.[14]
Cell line has intrinsic resistance. Some cell lines may have a natural resistance to certain antibiotics. Perform a kill curve on the parental cell line to confirm its sensitivity.

Experimental Protocols

Protocol 1: this compound Kill Curve

This protocol is essential for determining the optimal concentration of this compound for your specific cell line.

  • Cell Plating:

    • Seed the parental (non-transfected) cells into the wells of a 24-well or 96-well plate at a density that will not allow them to become confluent during the experiment (e.g., 30-50% confluency).[9]

    • Include a "no cells" control well for background measurement.

  • Antibiotic Addition:

    • Prepare a series of dilutions of this compound in your complete cell culture medium. Recommended concentration ranges for this compound are typically between 100 and 1000 µg/mL.[4][5][6] A good starting range to test would be 0, 100, 200, 400, 600, 800, and 1000 µg/mL.

    • 24 hours after plating, replace the medium in each well with the medium containing the different this compound concentrations. Include a "no antibiotic" control.

  • Incubation and Monitoring:

    • Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).

    • Observe the cells daily for signs of cell death (e.g., rounding up, detaching from the plate).

    • Replace the selective medium every 2-3 days.[]

  • Determining the Optimal Concentration:

    • After 7-14 days, assess cell viability using a method such as Trypan Blue exclusion, MTT assay, or by visual inspection.[]

    • The optimal concentration is the lowest concentration of this compound that results in 100% cell death within the desired timeframe (typically 7-10 days).[7]

Recommended this compound Concentration Ranges for Selection
AntibioticRecommended Concentration Range (µg/mL)
This compound sulfate100 – 1000[4][5][6]

Note: The optimal concentration is highly cell-type dependent and must be determined empirically through a kill curve experiment.

Visual Guides

Troubleshooting_Workflow start Low Efficiency in This compound Selection issue1 No Surviving Colonies start->issue1 issue2 High Survival, No Gene Expression start->issue2 issue3 All Cells Survive start->issue3 cause1a [Cause] This compound Too High issue1->cause1a cause1b [Cause] Low Transfection Efficiency issue1->cause1b cause1c [Cause] Gene of Interest is Toxic issue1->cause1c cause2a [Cause] This compound Too Low issue2->cause2a cause2b [Cause] Gene Silencing issue2->cause2b cause2c [Cause] Satellite Colonies issue2->cause2c cause3a [Cause] Inactive this compound issue3->cause3a cause3b [Cause] Incorrect Concentration issue3->cause3b solution1a [Solution] Perform Kill Curve cause1a->solution1a solution1b [Solution] Optimize Transfection cause1b->solution1b solution1c [Solution] Use Inducible System cause1c->solution1c solution2a [Solution] Re-evaluate Kill Curve cause2a->solution2a solution2b [Solution] Change Vector/Promoter cause2b->solution2b solution2c [Solution] Plate at Lower Density cause2c->solution2c solution3a [Solution] Check Antibiotic Activity cause3a->solution3a solution3b [Solution] Verify Calculations cause3b->solution3b

Caption: Troubleshooting workflow for low this compound selection efficiency.

Kill_Curve_Workflow cluster_prep Preparation cluster_treatment Treatment & Monitoring cluster_analysis Analysis plate_cells Plate Parental Cells (30-50% Confluency) add_antibiotic Add Antibiotic to Cells (Include Controls) plate_cells->add_antibiotic prep_antibiotic Prepare this compound Dilution Series prep_antibiotic->add_antibiotic incubate Incubate (37°C, 5% CO2) Replace Medium Every 2-3 Days add_antibiotic->incubate monitor Monitor Cell Viability (7-14 Days) incubate->monitor assess_viability Assess Viability (e.g., MTT, Trypan Blue) monitor->assess_viability determine_conc Determine Lowest Conc. for 100% Cell Death assess_viability->determine_conc

Caption: Experimental workflow for performing a this compound kill curve.

References

Technical Support Center: Optimizing Paromomycin Concentration for Leishmania donovani Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Paromomycin concentration in Leishmania donovani cultures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound when treating Leishmania donovani in vitro?

A1: The effective concentration of this compound can vary depending on the Leishmania donovani strain and whether you are treating promastigotes or amastigotes. For initial experiments, it is recommended to test a broad range of concentrations. Based on published data, a starting point for promastigotes could be between 10 µM and 200 µM, while for intracellular amastigotes, a lower range of 1 µM to 50 µM is advisable.[1][2]

Q2: What is the mechanism of action of this compound against Leishmania donovani?

A2: this compound is an aminoglycoside antibiotic that primarily inhibits protein synthesis in Leishmania donovani.[3][4][5] It binds to the 16S rRNA of the 30S ribosomal subunit, which leads to misreading of mRNA and premature termination of translation.[4] This disruption of protein synthesis ultimately leads to parasite death.[4] Additionally, some studies suggest that this compound can affect the mitochondrial membrane potential of the parasite.[3][6]

Q3: How can I determine the optimal concentration of this compound for my specific Leishmania donovani strain?

A3: The optimal concentration is typically determined by performing a dose-response assay to calculate the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). This involves exposing the parasites to a serial dilution of this compound and measuring their viability after a set incubation period (e.g., 72 hours). Viability can be assessed using methods such as MTT or resazurin assays.

Q4: Should I test this compound on promastigotes or amastigotes?

A4: It is crucial to test on both stages. Promastigotes, the insect stage of the parasite, are easier to culture and are often used for initial screening. However, the amastigote stage, which resides within mammalian macrophages, is the clinically relevant form of the parasite.[7] Therefore, confirming the efficacy of this compound against intracellular amastigotes is essential for drug development purposes. Amastigotes are generally more sensitive to this compound than promastigotes.[3]

Q5: How can I prepare a stock solution of this compound sulfate?

A5: this compound sulfate is typically soluble in water. To prepare a stock solution, dissolve the powder in sterile, deionized water to a desired high concentration (e.g., 100 mg/mL).[8] This stock can then be filter-sterilized and stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. Further dilutions to working concentrations should be made in the appropriate culture medium.

Troubleshooting Guides

Problem 1: High variability in IC50/EC50 values between experiments.

Possible Causes and Solutions:

  • Inconsistent Parasite Density: Ensure that the initial number of parasites seeded in each well is consistent. Use a hemocytometer or an automated cell counter for accurate parasite quantification.

  • Variable Parasite Growth Phase: Always use parasites from the same growth phase (e.g., mid-logarithmic phase) for your assays, as their susceptibility to drugs can vary with their metabolic state.

  • Inaccurate Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Calibrate your pipettes regularly to ensure accurate liquid handling.

  • Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect results. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile medium or PBS.

  • Fluctuations in Incubation Conditions: Maintain consistent temperature and CO2 levels (for amastigote cultures) throughout the incubation period.

Problem 2: this compound appears to be ineffective against my Leishmania donovani strain.

Possible Causes and Solutions:

  • Drug Resistance: The strain may have inherent or acquired resistance to this compound. Mechanisms of resistance can include reduced drug uptake.[3][9][10] If resistance is suspected, consider molecular characterization of the strain.

  • Incorrect Drug Concentration: Double-check the calculations for your stock solution and serial dilutions.

  • Degraded this compound: Ensure the this compound stock solution has been stored correctly and has not expired. Prepare fresh stock solutions if in doubt.

  • Assay Sensitivity: The viability assay being used may not be sensitive enough to detect subtle changes in parasite viability. Consider trying an alternative method (e.g., switching from MTT to a more sensitive fluorescent dye like resazurin).

Problem 3: High background noise or inconsistent readings in my viability assay.

Possible Causes and Solutions:

  • For MTT Assay:

    • Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. This can be facilitated by gentle agitation and allowing sufficient incubation time with the solubilizing agent.

    • Interference from Phenol Red: The phenol red in some culture media can interfere with absorbance readings. Use a medium without phenol red for the assay or perform a background subtraction.

  • For Resazurin Assay:

    • Contamination: Bacterial or fungal contamination can also reduce resazurin, leading to false-positive signals. Regularly check cultures for contamination.

    • Photobleaching: Resorufin, the product of resazurin reduction, is light-sensitive. Protect the plates from light during incubation and before reading the fluorescence.

Problem 4: Cytotoxicity to host cells in the amastigote assay.

Possible Causes and Solutions:

  • High this compound Concentration: While this compound generally has low toxicity to mammalian cells, very high concentrations can be cytotoxic. It is important to determine the toxicity of this compound on the host cells (e.g., macrophages) alone in a parallel assay to identify a concentration range that is toxic to the amastigotes but not the host cells.

  • Host Cell Health: Ensure the host cells are healthy and not overly confluent before infection. Unhealthy host cells can be more susceptible to drug-induced toxicity.

Data Presentation

Table 1: In Vitro Efficacy of this compound against Leishmania donovani Promastigotes

StrainAssay MethodIncubation Time (h)IC50 / ED50 (µM)Reference
Indian Strain--50 ± 2.5[3]
Field Isolates (Mean)--29.8 ± 2.5[1][2]
Reference Strains-726 to 50[1][2]
L. mexicanaGrowth Inhibition72~200[8]
Resistant Strain--800[9][10]

Table 2: In Vitro Efficacy of this compound against Leishmania donovani Amastigotes

StrainHost CellIncubation Time (h)IC50 / ED50 (µM)Reference
Indian StrainMacrophage-8 ± 3.2[3]
Field Isolates (Mean)Macrophage-3.9 ± 0.3[1]
Reference StrainsMacrophage-8 to 48.81[1][2]
L. donovaniMurine Macrophage-6 to 18[11]
DD8 StrainMurine Macrophage->150[11]

Experimental Protocols

Protocol 1: Determination of this compound IC50 against Leishmania donovani Promastigotes using Resazurin Assay

Materials:

  • Leishmania donovani promastigotes in mid-logarithmic growth phase

  • Complete M199 medium (or other suitable medium)

  • This compound sulfate

  • Resazurin sodium salt powder

  • Sterile PBS

  • 96-well black, clear-bottom microplates

  • Hemocytometer

  • Fluorescence microplate reader

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in sterile water and filter-sterilize. Store at -20°C.

    • Prepare a 0.15 mg/mL stock solution of resazurin in sterile PBS, filter-sterilize, and store protected from light at 4°C.

  • Parasite Seeding:

    • Count the promastigotes using a hemocytometer and adjust the concentration to 1 x 10^6 cells/mL in complete M199 medium.

    • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Drug Addition:

    • Prepare a 2x serial dilution of this compound in complete M199 medium.

    • Add 100 µL of the this compound dilutions to the wells containing the parasites. Include wells with medium only (no drug) as a negative control and wells with a known anti-leishmanial drug as a positive control.

  • Incubation:

    • Incubate the plate at 26°C for 68 hours.

  • Viability Assessment:

    • Add 20 µL of the resazurin stock solution to each well.

    • Incubate the plate for an additional 4 hours at 26°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Determination of this compound EC50 against Intracellular Leishmania donovani Amastigotes

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • Complete RPMI-1640 medium (or other suitable medium for macrophages)

  • Stationary phase Leishmania donovani promastigotes

  • This compound sulfate

  • Giemsa stain

  • Microscope slides or 96-well plates suitable for microscopy

Methodology:

  • Macrophage Seeding:

    • Seed macrophages into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Infection:

    • After 24 hours, infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 4-6 hours to allow for phagocytosis.

    • Wash the wells with sterile PBS to remove non-phagocytosed promastigotes.

  • Drug Treatment:

    • Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include an untreated control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Assessment of Infection:

    • Fix the cells with methanol and stain with Giemsa.

    • Examine the wells under a microscope (100x oil immersion objective).

    • Determine the number of amastigotes per 100 macrophages for each drug concentration.

  • Data Analysis:

    • Calculate the percentage of infection reduction for each concentration compared to the untreated control.

    • Plot the percentage of reduction against the log of the this compound concentration to determine the EC50 value.

Mandatory Visualizations

experimental_workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay p1 Culture L. donovani promastigotes to mid-log phase p2 Seed promastigotes in 96-well plate p1->p2 p3 Add serial dilutions of this compound p2->p3 p4 Incubate for 72h p3->p4 p5 Assess viability (e.g., Resazurin assay) p4->p5 p6 Calculate IC50 p5->p6 a1 Culture and seed macrophages a2 Infect macrophages with promastigotes a1->a2 a3 Wash to remove extracellular parasites a2->a3 a4 Add serial dilutions of this compound a3->a4 a5 Incubate for 72h a4->a5 a6 Fix, stain, and count intracellular amastigotes a5->a6 a7 Calculate EC50 a6->a7

Caption: Experimental workflow for determining the optimal concentration of this compound.

paromomycin_moa This compound This compound ribosome Leishmania 30S Ribosomal Subunit This compound->ribosome binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis inhibits misreading mRNA Misreading protein_synthesis->misreading truncation Premature Translation Termination protein_synthesis->truncation parasite_death Parasite Death misreading->parasite_death truncation->parasite_death

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Technical Support Center: Paromomycin Cytotoxicity in Non-Target Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for determining the cytotoxicity of Paromomycin in non-target mammalian cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound in non-target mammalian cell lines?

A1: this compound, an aminoglycoside antibiotic, generally exhibits low cytotoxicity towards mammalian cells. This selectivity is attributed to its weaker interaction with mammalian ribosomes compared to those of parasites and bacteria.[1] However, at high concentrations, it can impact mitochondrial function and protein synthesis, leading to cytotoxic effects.

Q2: Which non-target cell lines are commonly used to assess this compound cytotoxicity?

A2: A variety of non-target cell lines can be used to evaluate the cytotoxicity of this compound. Commonly utilized lines include:

  • Vero cells (Kidney epithelial from African green monkey): Often used in toxicology studies.

  • Human macrophages: To assess effects on immune cells.

  • Human epithelial cell lines (e.g., from intestine, kidney): To evaluate effects on barrier tissues.

  • Human fibroblasts: To understand effects on connective tissue cells.

  • Human hepatocytes: To determine potential liver toxicity.

Q3: What are the typical IC50 or CC50 values for this compound in non-target cell lines?

A3: Specific IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration) values for this compound in a wide range of non-target mammalian cell lines are not extensively reported in publicly available literature. However, some studies provide valuable data points. It is crucial to determine these values empirically for your specific cell line and experimental conditions.

Quantitative Cytotoxicity Data

The following table summarizes available quantitative data on this compound cytotoxicity in various non-target and target cell lines for comparative purposes.

Cell LineCell TypeAssayDurationCytotoxicity MetricValueReference
Macrophages (murine)ImmuneNot specified48 hoursCC50962.4 µM[2]
Macrophages (murine)ImmuneNot specified72 hoursCC50536.6 µM[2]
VeroKidney EpithelialMTTNot specifiedCC50> 7 mg/mL*[1]
Leishmania donovani (amastigotes)Protozoan ParasiteAlamarBlue72 hoursIC508 ± 3.2 µM[1]
Leishmania donovani (promastigotes)Protozoan ParasiteAlamarBlue72 hoursIC5050 ± 2.5 µM[1]

*Note: The molecular weight of this compound sulfate is approximately 749.7 g/mol . A concentration of 7 mg/mL is roughly equivalent to 9337 µM. This suggests a very high concentration is required for significant cytotoxicity in Vero cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Target non-target cell line (e.g., Vero, primary human fibroblasts)

  • Complete cell culture medium

  • This compound sulfate (sterile solution)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle control (untreated).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of fresh medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the MTT solution. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Target non-target cell line

  • Complete cell culture medium

  • This compound sulfate (sterile solution)

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer’s instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Target non-target cell line

  • Complete cell culture medium

  • This compound sulfate (sterile solution)

  • Cell lysis buffer

  • Commercially available colorimetric or fluorometric caspase-3 assay kit (e.g., based on DEVD-pNA or a fluorescent substrate)

  • Microplate reader or fluorometer

Procedure:

  • Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., 6-well plates) and treat with this compound at various concentrations for the desired time.

  • Cell Lysis: After treatment, collect the cells and lyse them using the provided lysis buffer.

  • Caspase-3 Activity Measurement: Add the cell lysate to a 96-well plate and add the caspase-3 substrate from the kit.

  • Incubation and Reading: Incubate the plate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a microplate reader or fluorometer.

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible CauseSuggested Solution
High background absorbance Contamination of media or reagents. Phenol red in the medium can interfere.Use sterile techniques. Use phenol red-free medium for the assay.
Low signal or poor formazan crystal formation Cell density is too low. Incubation time with MTT is too short. This compound interferes with mitochondrial reductases.Optimize cell seeding density. Increase MTT incubation time. Validate with an alternative cytotoxicity assay (e.g., LDH).
Inconsistent results between replicates Uneven cell seeding. Pipetting errors. Incomplete dissolution of formazan crystals.Ensure a homogenous cell suspension before seeding. Calibrate pipettes. Increase shaking time or use a multichannel pipette to add solvent.
LDH Assay Troubleshooting
IssuePossible CauseSuggested Solution
High spontaneous LDH release in controls Cells are unhealthy or were handled too roughly. High cell density leading to cell death.Handle cells gently during seeding and media changes. Optimize cell seeding density.
Low maximum LDH release Incomplete cell lysis.Ensure the lysis buffer is added correctly and incubated for the recommended time.
Interference from serum in the medium Serum contains LDH.Use a serum-free medium for the final incubation period before collecting the supernatant, if compatible with your cells.

Signaling Pathways and Visualizations

This compound-induced cytotoxicity in mammalian cells is thought to be primarily mediated through the disruption of mitochondrial function, leading to the intrinsic pathway of apoptosis.

Experimental Workflow for Determining this compound Cytotoxicity

experimental_workflow Experimental Workflow for this compound Cytotoxicity cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Seed Non-Target Cells in 96-well Plate paromomycin_prep Prepare Serial Dilutions of this compound treatment Treat Cells with this compound paromomycin_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assays (e.g., Caspase-3) treatment->apoptosis_assay readout Measure Absorbance/ Fluorescence mtt_assay->readout ldh_assay->readout apoptosis_assay->readout calculation Calculate % Viability/ Cytotoxicity readout->calculation ic50 Determine IC50/CC50 calculation->ic50

Caption: Workflow for assessing this compound cytotoxicity.

Inferred Signaling Pathway of this compound-Induced Apoptosis

Based on the known effects of aminoglycosides on mitochondria, the following pathway is inferred for this compound-induced apoptosis in non-target mammalian cells.

paromomycin_apoptosis Inferred Pathway of this compound-Induced Apoptosis cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Disruption cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase cluster_bcl2 Bcl-2 Family Regulation This compound This compound mito_potential Decrease Mitochondrial Membrane Potential This compound->mito_potential Inhibits Respiration bcl2 Bcl-2 Inhibition This compound->bcl2 May downregulate bax Bax Activation mito_potential->bax cytochrome_c Cytochrome c Release apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis bax->cytochrome_c Promotes bcl2->bax Inhibits

References

Technical Support Center: Paromomycin Resistance in Leishmania Parasites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating paromomycin resistance in Leishmania parasites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Leishmania parasites?

A1: this compound resistance in Leishmania is a multifactorial phenomenon involving several key mechanisms:

  • Reduced Intracellular Drug Accumulation: This is a major factor, primarily caused by decreased drug uptake and/or increased drug efflux.[1][2] this compound-resistant parasites often exhibit a significant reduction in the initial binding of the drug to the cell surface.[3]

  • Upregulation of ABC Transporters: ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 1 (MDR1) and multidrug resistance-associated protein A (MRPA), are frequently overexpressed in resistant strains.[3] These transporters actively pump this compound out of the cell, lowering its intracellular concentration.

  • Altered Membrane Fluidity: Changes in the composition of the parasite's cell membrane can lead to increased fluidity.[4] This alteration is thought to impair drug penetration into the cell.[4]

  • Mitochondrial Adaptations: this compound is known to disrupt the mitochondrial membrane potential.[2] Resistant parasites often show a diminished reduction in mitochondrial membrane potential upon drug exposure, indicating a protective adaptation.[2]

  • Modifications in Protein Synthesis: As an aminoglycoside, this compound's primary mode of action is the inhibition of protein synthesis by binding to ribosomal subunits.[4] Resistant parasites may have alterations in ribosomal proteins or translation factors that reduce the drug's inhibitory effect.[5]

  • Genomic Alterations: Studies have identified various genetic changes in this compound-resistant Leishmania, including single nucleotide variations (SNVs) and copy number variations (CNVs) in genes associated with transcription, translation, protein turnover, and vesicular trafficking.[6]

  • Enhanced Stress Response: Resistant parasites may exhibit increased tolerance to oxidative and nitrosative stress, which are part of the host's defense mechanism.[1]

Q2: How can I determine if my Leishmania strain is resistant to this compound?

A2: The most common method is to determine the 50% inhibitory concentration (IC50) of this compound against your Leishmania strain using an in vitro susceptibility assay, such as the MTT assay. A significant increase in the IC50 value compared to a known sensitive (wild-type) strain is indicative of resistance. It is also important to assess the susceptibility of both the promastigote and amastigote stages, as resistance levels can differ between the two.[7]

Q3: Are there known molecular markers for this compound resistance in Leishmania?

A3: While there is no single universal marker, several genetic alterations are associated with this compound resistance. These include the overexpression of ABC transporters like MDR1 and MRPA, and specific single nucleotide variations (SNVs) and copy number variations (CNVs) in genes related to protein synthesis and metabolism.[1][6] A comprehensive approach involving whole-genome sequencing and transcriptomic analysis is often required to identify the specific resistance markers in a given strain.[6]

Troubleshooting Guides

Drug Susceptibility Testing (MTT Assay)

Problem: High variability in my MTT assay results between replicates.

  • Possible Cause 1: Incomplete removal of phenol red from the culture medium, which can interfere with absorbance readings.[8]

    • Solution: Implement a modified MTT protocol that includes a washing step with phosphate-buffered saline (PBS) before the addition of the MTT reagent to remove residual phenol red.[8]

  • Possible Cause 2: Uneven cell seeding in the 96-well plates.

    • Solution: Ensure thorough mixing of the parasite suspension before and during plating. Use a multichannel pipette for more consistent dispensing.

  • Possible Cause 3: Contamination of the cell culture.

    • Solution: Regularly check cultures for any signs of bacterial or fungal contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture medium if necessary.

Problem: My IC50 values for the wild-type strain are inconsistent with published data.

  • Possible Cause 1: Differences in the growth phase of the parasites used in the assay.

    • Solution: Always use parasites from the same growth phase (e.g., mid-logarithmic phase promastigotes) for your experiments to ensure consistency.

  • Possible Cause 2: Variation in the incubation time with the drug.

    • Solution: Adhere to a standardized incubation time (e.g., 72 hours) for all experiments.[9]

  • Possible Cause 3: The specific Leishmania species or strain you are using may have a naturally different susceptibility to this compound.[10]

    • Solution: Compare your results to published data for the same species and, if possible, the same reference strain.

Gene Expression Analysis (Quantitative Real-Time PCR)

Problem: No amplification or weak signal for my target genes (e.g., ABC transporters).

  • Possible Cause 1: Poor RNA quality.

    • Solution: Use a reliable RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer or gel electrophoresis) before proceeding with cDNA synthesis.

  • Possible Cause 2: Suboptimal primer design.

    • Solution: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve.

  • Possible Cause 3: Issues with the real-time PCR thermocycler.

    • Solution: Be aware that some real-time PCR protocols may be sensitive to the type of thermocycler used (e.g., fast vs. slow cooling). If you encounter issues, consider trying an alternative, validated protocol for your specific instrument.[11]

Problem: Inconsistent fold-change results for gene expression.

  • Possible Cause 1: Instability of the reference gene's expression under your experimental conditions.

    • Solution: Validate your reference gene (e.g., GAPDH, β-tubulin) to ensure its expression is stable across your sensitive and resistant strains. It may be necessary to test multiple reference genes and use the most stable one or a combination of them for normalization.

  • Possible Cause 2: Variability in the efficiency of the reverse transcription reaction.

    • Solution: Ensure that the same amount of high-quality RNA is used for all cDNA synthesis reactions. Include a no-reverse transcriptase control to check for genomic DNA contamination.

Data Presentation

Table 1: this compound Susceptibility in Leishmania donovani

StrainStageIC50 (µM) ± SDResistance Fold-Change
Wild-TypePromastigote50 ± 2.5-
Wild-TypeAmastigote8 ± 3.2-
This compound-Resistant (PRr)Promastigote~150~3-fold
This compound-Resistant (PMM-R)Amastigote-6-fold decrease in susceptibility

Data compiled from Jhingran et al., 2009 and Verma et al., 2017.[1][9]

Table 2: Gene Expression Changes in this compound-Resistant Leishmania donovani

GeneFunctionFold Change in Resistant Strain
MDR1ABC TransporterUpregulated
MRPAABC TransporterUpregulated
Various genesOxidative PhosphorylationDownregulated
Various genesGlycosomal Succinate FermentationUpregulated
Various genesDNA Damage RepairUpregulated
Various genesProtein Synthesis and DegradationDownregulated

Data compiled from Verma et al., 2017.[1]

Experimental Protocols

In Vitro Drug Susceptibility Assay (MTT Method)

This protocol is adapted from standard methods for determining the IC50 of antileishmanial drugs.[8][12]

Materials:

  • Leishmania promastigotes (logarithmic growth phase)

  • M199 or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution

  • 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm)

Procedure:

  • Harvest logarithmic phase promastigotes by centrifugation and resuspend them in fresh medium to a final concentration of 1 x 10^6 cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include wells with drug-free medium as a negative control.

  • Incubate the plates at 22-25°C for 72 hours.

  • After incubation, centrifuge the plates and carefully remove the supernatant.

  • Wash the cells by adding 200 µL of PBS to each well, centrifuging, and removing the supernatant. This step is crucial to remove phenol red.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 22-25°C.

  • Add 80 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition for each drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol provides a general framework for analyzing the expression of genes like ABC transporters.[13][14]

Materials:

  • Leishmania promastigotes (sensitive and resistant strains)

  • RNA extraction kit (e.g., TRIzol)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers (forward and reverse)

  • Reference gene primers (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from 1 x 10^8 promastigotes of both sensitive and resistant strains using an appropriate RNA extraction kit following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green/TaqMan master mix, forward and reverse primers for your target and reference genes, and the synthesized cDNA.

  • qPCR Program: Run the qPCR using a standard program:

    • Initial denaturation (e.g., 95°C for 10 minutes)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing/Extension (e.g., 60°C for 1 minute)

    • Melt curve analysis (for SYBR Green)

  • Data Analysis: Determine the cycle threshold (Ct) values for your target and reference genes in both sensitive and resistant samples. Calculate the relative fold change in gene expression using the ΔΔCt method.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.[15]

Materials:

  • Leishmania promastigotes

  • JC-1 dye

  • FACS buffer (PBS with 1% FBS)

  • Flow cytometer

Procedure:

  • Harvest 1-5 x 10^6 promastigotes and wash them with PBS.

  • Resuspend the cells in 500 µL of medium.

  • Add JC-1 to a final concentration of 2 µM.

  • Incubate the cells for 15-30 minutes at 25°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 500 µL of FACS buffer.

  • Analyze the cells using a flow cytometer, detecting green fluorescence (monomers) and red fluorescence (J-aggregates).

  • A decrease in the red/green fluorescence ratio indicates depolarization of the mitochondrial membrane.

Visualizations

Paromomycin_Resistance_Mechanisms cluster_extracellular Extracellular cluster_cell Leishmania Parasite Paromomycin_ext This compound Paromomycin_int Intracellular This compound Paromomycin_ext->Paromomycin_int Reduced Uptake Membrane Cell Membrane (Altered Fluidity) Paromomycin_int->Paromomycin_ext Increased Efflux Ribosome Ribosome Paromomycin_int->Ribosome Inhibits Protein Synthesis Mitochondrion Mitochondrion Paromomycin_int->Mitochondrion Reduces Mitochondrial Membrane Potential Vesicle Sequestration Vesicle Paromomycin_int->Vesicle Sequestration ABC_transporter ABC Transporters (MDR1, MRPA) Upregulated ABC_transporter->Paromomycin_ext Pumps drug out Stress_response Stress Response (e.g., to Nitrosative Stress) Stress_response->Paromomycin_int Increased Tolerance

Caption: Key mechanisms of this compound resistance in Leishmania.

MTT_Assay_Workflow start Start seed_cells Seed Leishmania promastigotes (1x10^6 cells/mL) in 96-well plate start->seed_cells add_drug Add serial dilutions of this compound seed_cells->add_drug incubate_72h Incubate for 72 hours at 22-25°C add_drug->incubate_72h wash_cells Wash cells with PBS to remove phenol red incubate_72h->wash_cells add_mtt Add MTT solution and incubate for 3-4 hours wash_cells->add_mtt add_dmso Add DMSO to dissolve formazan add_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT-based drug susceptibility assay.

Gene_Expression_Workflow start Start collect_cells Collect sensitive and resistant Leishmania start->collect_cells extract_rna Extract total RNA collect_cells->extract_rna dnase_treat DNase I treatment extract_rna->dnase_treat cdna_synthesis Synthesize cDNA dnase_treat->cdna_synthesis setup_qpcr Set up qPCR with SYBR Green/TaqMan cdna_synthesis->setup_qpcr run_qpcr Run qPCR setup_qpcr->run_qpcr analyze_data Analyze data using the ΔΔCt method run_qpcr->analyze_data end End analyze_data->end

Caption: Workflow for gene expression analysis using qPCR.

References

Technical Support Center: Genomic Polymorphisms and Paromomycin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating genomic polymorphisms associated with paromomycin resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known genomic polymorphisms associated with this compound resistance in Leishmania donovani?

A1: this compound resistance in Leishmania donovani is a complex, multifactorial trait not linked to a single gene mutation.[1][2][3] Whole-genome sequencing of experimentally selected resistant strains has identified several types of genomic variations, including Single Nucleotide Polymorphisms (SNPs), insertions/deletions (Indels), and Copy Number Variations (CNVs).[1][2][3][4]

Key findings indicate that multiple genes are often affected. For instance, one study identified 11 short nucleotide variations and copy number alterations in 39 genes that correlated with this compound resistance.[1][2][3] These genes are involved in various cellular processes, including:

  • Transcription and Translation: Such as transcription elongation factor-like protein, RNA-binding protein, and ribosomal proteins (L1a, L6).[1][2][5][6]

  • Protein Turn-over: Including the proteasome regulatory non-ATP-ase subunit 3.[1][2][5][6]

  • Virulence: For example, the major surface protease gp63.[1][2][5][6]

  • Mitochondrial Function: Such as ADP/ATP mitochondrial carrier-like protein.[1][2][5][6]

  • Signaling: Including phosphatidylinositol 3-related kinase.[1][2][5][6]

  • Vesicular Trafficking: Such as the ras-related protein RAB1.[1][2][5][6]

Q2: Are there specific mutations in the ribosomal RNA (rRNA) that confer this compound resistance?

A2: While this compound, as an aminoglycoside, is known to target the ribosomal A-site in bacteria, the situation in Leishmania is more complex. In bacteria, mutations at specific positions in the 16S rRNA, such as G1491, can confer high levels of resistance.[7] However, in Leishmania, studies have not consistently identified a single, causal mutation in the rRNA. Instead, the resistance mechanisms appear to be multifactorial, involving changes in gene expression and protein function related to drug transport, metabolism, and efflux.[1][8]

Q3: How does the method of inducing this compound resistance in the lab affect the resulting genomic polymorphisms?

A3: The experimental protocol used to select for this compound resistance significantly influences the resulting phenotype and, presumably, the underlying genomic changes. Studies have shown that applying drug pressure on the intracellular amastigote stage of Leishmania versus the extracellular promastigote stage leads to different resistance profiles.[9][10][11]

  • Amastigote Selection: Inducing resistance in intracellular amastigotes can result in a resistance phenotype that is specific to the amastigote stage, with the promastigotes remaining susceptible.[9][10][11] This process can be much faster, sometimes requiring only a few selection cycles.[9][10][11]

  • Promastigote Selection: Stepwise increase of drug pressure on promastigotes can lead to resistance in both the promastigote and amastigote stages.[9] This method typically takes a longer time, often over 25 weeks.[9][10]

These different outcomes suggest that distinct molecular mechanisms and, therefore, different genomic polymorphisms are selected for under these varying conditions.[9][10]

Q4: What is known about this compound resistance in Acanthamoeba?

A4: Research into the specific genomic polymorphisms conferring this compound resistance in Acanthamoeba is less detailed than in Leishmania. However, studies suggest that resistance can develop.[12] The resistance mechanisms in Acanthamoeba are thought to be influenced by the presence of endosymbionts, with evidence of horizontal gene transfer of antimicrobial resistance genes.[13] For instance, genes like adeF, amrA, and amrB may be exchanged between Acanthamoeba and its endosymbiotic bacteria.[13] Additionally, multi-drug resistance in Acanthamoeba can be associated with efflux pumps.[14]

Troubleshooting Guides

Problem 1: I am unable to induce a stable this compound-resistant Leishmania line.

  • Possible Cause 1: Inappropriate Drug Pressure. Applying a drug concentration that is too high can lead to cell death rather than adaptation. Conversely, a concentration that is too low may not provide sufficient selective pressure.

    • Solution: Start with a low concentration of this compound (e.g., just above the IC50) and gradually increase the concentration in a stepwise manner as the parasites adapt.[9][11] Adaptation is indicated by the parasites' ability to grow at a similar rate to the wild-type parent strain.[11]

  • Possible Cause 2: Wrong Parasite Stage for Selection. The choice of promastigotes versus amastigotes for resistance selection can impact the outcome.[9][10]

    • Solution: Consider the desired resistance phenotype. For a model that more closely mimics the in vivo situation, consider selecting for resistance in the intracellular amastigote stage.[2][4] Be aware that this may result in an amastigote-specific resistance.[9][10]

  • Possible Cause 3: Instability of the Resistance Phenotype. The resistance may be lost if the drug pressure is removed.

    • Solution: After establishing a resistant line, it is crucial to check the stability of the resistance by passaging the parasites in a drug-free medium for an extended period (e.g., 20 weeks) and then re-evaluating the IC50.[10]

Problem 2: My whole-genome sequencing data does not show any of the previously reported mutations for this compound resistance.

  • Possible Cause 1: Multifactorial Nature of Resistance. As resistance is likely polygenic, it is not expected that every resistant line will have the same set of mutations.[1][2]

    • Solution: Instead of looking for a single, specific mutation, analyze your data for patterns. Look for SNPs, Indels, and CNVs in genes related to the functional categories previously implicated in resistance (e.g., translation, mitochondrial function, vesicular trafficking).[1][2][5][6]

  • Possible Cause 2: Different Genetic Background of the Parent Strain. The genetic background of the initial susceptible strain can influence which resistance mechanisms arise.[15]

    • Solution: When comparing your results to published data, consider the parent strain used in those studies. It is important to compare your resistant clones to your own wild-type parent strain to identify relevant genomic changes.[2][4]

Quantitative Data Summary

Table 1: this compound IC50 Values in Susceptible and Experimentally Selected Resistant Leishmania donovani

Strain TypeParasite StageIC50 Range (µM)Fold ResistanceReference
Wild-TypePromastigoteVaries by strainN/A[9][15]
Wild-TypeAmastigote~45N/A[9][10]
PMM-Resistant (Promastigote Selection)Promastigote104 - 4813 to 11-fold[10][15]
PMM-Resistant (Promastigote Selection)Amastigote32 - 195Maintained[10][15]
PMM-Resistant (Amastigote Selection)Amastigote~199~4.4-fold[9][10]
PMM-Resistant (Amastigote Selection)PromastigoteNo significant changeNo change[9][10]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound Resistance in Leishmania donovani Promastigotes

  • Establishment of Baseline Susceptibility: Determine the 50% inhibitory concentration (IC50) of this compound for the wild-type promastigote culture.

  • Initial Drug Exposure: Culture promastigotes in a medium containing this compound at a concentration equal to the IC50.

  • Stepwise Increase in Drug Concentration: Once the parasites are growing at a rate comparable to the untreated control, increase the this compound concentration in a stepwise manner (e.g., 8, 16, 32, 64, 97 µM).[11]

  • Adaptation and Monitoring: At each step, allow the parasites to adapt until their growth rate is restored. This process can take several weeks to months.[9][10]

  • Confirmation of Resistance: After reaching the desired resistance level, determine the new IC50 and compare it to the wild-type strain.

  • Stability Check: Culture the resistant promastigotes in a drug-free medium for multiple passages to assess the stability of the resistance.[10]

Protocol 2: In Vitro Selection of this compound Resistance in Leishmania donovani Intracellular Amastigotes

  • Macrophage Infection: Infect a suitable macrophage cell line (e.g., J774) with stationary-phase promastigotes.

  • Initial Drug Treatment: After infection, treat the infected macrophages with this compound at a concentration determined by the amastigote IC50.

  • Selection Cycles: After a set period of treatment (e.g., one cycle), harvest the surviving amastigotes and use them to infect fresh macrophages for the next cycle of drug pressure.[9][10]

  • Monitoring Resistance: After a few selection cycles, assess the IC50 of the amastigotes to determine if resistance has developed.[9][10]

  • Phenotypic Characterization: Evaluate the this compound susceptibility of the promastigote stage of the selected line to determine if the resistance is amastigote-specific.[9][10]

Visualizations

experimental_workflow cluster_promastigote Promastigote Resistance Selection cluster_amastigote Amastigote Resistance Selection p_start Wild-Type Promastigotes p_ic50 Determine IC50 p_start->p_ic50 p_stepwise Stepwise Increase in PMM p_ic50->p_stepwise p_adapt Parasite Adaptation p_stepwise->p_adapt p_adapt->p_stepwise Next Step p_stable Check Stability p_adapt->p_stable p_end Resistant Promastigotes p_stable->p_end a_start Wild-Type Promastigotes a_infect Infect Macrophages a_start->a_infect a_treat Treat with PMM a_infect->a_treat a_harvest Harvest Amastigotes a_treat->a_harvest a_reinfect Re-infect Macrophages a_harvest->a_reinfect a_reinfect->a_treat Next Cycle a_end Resistant Amastigotes a_reinfect->a_end

Caption: Experimental workflows for inducing this compound resistance.

logical_relationship cluster_selection Drug Selection Pressure cluster_resistance Resulting Resistance Phenotype parent Parent Leishmania Strain (PMM Susceptible) promastigote Promastigote Selection parent->promastigote amastigote Amastigote Selection parent->amastigote res_pro_ama Resistance in Promastigotes & Amastigotes promastigote->res_pro_ama res_ama Amastigote-Specific Resistance amastigote->res_ama

Caption: Outcome of resistance selection depends on the protocol.

signaling_pathway cluster_cell Leishmania Cell cluster_resistance_mechanisms Resistance Mechanisms pmm This compound translation Protein Translation (Ribosomes) pmm->translation Inhibits mitochondria Mitochondrial Function pmm->mitochondria Impacts cnv CNVs in Ribosomal Protein Genes translation->cnv snps_mito SNPs in Mitochondrial Carrier Proteins mitochondria->snps_mito transport Vesicular Trafficking cnv_rab CNVs in Rab GTPase Genes transport->cnv_rab

Caption: Putative cellular pathways affected by this compound.

References

Technical Support Center: Overcoming Paromomycin Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Paromomycin in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound sulfate powder and stock solutions?

A1: Proper storage is crucial to maintain the stability and efficacy of this compound. For the powdered form, it should be stored at room temperature (20°C to 25°C or 68°F to 77°F) and protected from moisture.

For stock solutions, storage recommendations are as follows:

  • Short-term (up to 1 month): Store at -20°C.[1]

  • Long-term (up to 6 months): Aliquot and store at -80°C to minimize degradation from repeated freeze-thaw cycles.[1]

  • Aqueous solutions in PBS (pH 7.2): It is recommended not to store these for more than one day.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound sulfate is soluble in water. For a stock solution, you can dissolve it in sterile, deionized water or a buffer such as PBS. If you encounter solubility issues, warming the solution to 37°C and using an ultrasonic bath for a short period can help.[3] It is advisable to prepare and use the solution on the same day if not storing it frozen.[3]

Q3: Is this compound stable at physiological temperatures (e.g., 37°C)?

A3: Yes, this compound exhibits good stability at physiological temperatures for the duration of most cell culture experiments. One study found that a 50 mg/mL solution of this compound sulfate in water is stable for at least 5 days at 37°C. Additionally, this compound in human plasma has been shown to be stable for at least 24 hours at room temperature and for 6 hours at 35°C.[4]

Q4: Are there any known incompatibilities of this compound with common laboratory materials or reagents?

A4: Yes, there are a few key incompatibilities to be aware of:

  • Glassware: this compound has been observed to adsorb to glass containers, especially at low concentrations. It is recommended to use polypropylene tubes and autosampler vials for preparation and storage to prevent loss of active compound.[4]

  • Oxidizing agents: Contact with strong oxidizing agents should be avoided as they can lead to chemical degradation.

  • Beta-lactam antibiotics: Co-incubation of aminoglycosides like this compound with beta-lactam antibiotics (e.g., penicillins, cephalosporins) can lead to the inactivation of the aminoglycoside.

Q5: Can this compound be used in common cell culture media like DMEM, RPMI-1640, or M-199?

A5: this compound is an effective antibiotic against both gram-positive and gram-negative bacteria and is suitable for use in cell culture.[5] While direct compatibility studies with every specific medium are not extensively published, its broad use as a selection antibiotic suggests compatibility with common media. However, it is always best practice to perform a preliminary test to ensure no precipitation or unexpected cytotoxic effects occur when adding this compound to your specific cell culture medium.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound activity in my experiment. 1. Improper Storage: The stock solution may have been stored at an incorrect temperature or subjected to multiple freeze-thaw cycles.[6] 2. Degradation in Working Solution: The working solution may have been prepared too far in advance or stored improperly. 3. Incorrect pH: The pH of the experimental buffer or medium may be outside the optimal stability range for this compound.1. Prepare fresh stock solutions and aliquot them for single use, storing at -20°C for short-term or -80°C for long-term.[1] 2. Prepare working solutions fresh on the day of use.[3] 3. Ensure the pH of your solutions is within the stable range for this compound (typically pH 5.0-7.5).
Variability in experimental results between batches. 1. Inaccurate Concentration: The initial stock solution may not have been prepared accurately, or the compound may have degraded, leading to a lower effective concentration. 2. Adsorption to Containers: Use of glass containers for dilute solutions may lead to inconsistent concentrations.[4]1. Re-prepare the stock solution carefully. Consider quantifying the concentration using an appropriate analytical method if precision is critical. 2. Use polypropylene or other suitable plastic containers for preparing and storing this compound solutions.[4]
Unexpected cytotoxicity or stress observed in cell culture. 1. Incorrect Antibiotic Concentration: The concentration of this compound may be too high for your specific cell line.[6] 2. Contamination of Stock Solution: The stock solution may have become contaminated with bacteria or fungi.1. Perform a "kill curve" experiment to determine the minimum effective and non-toxic concentration of this compound for your cell line.[6] 2. Filter-sterilize the this compound stock solution using a 0.22 µm filter before adding it to the culture medium. Prepare the stock solution under aseptic conditions.
Precipitate forms after adding this compound to the medium. 1. Solubility Limit Exceeded: The concentration of this compound may be too high for the specific medium or buffer. 2. Interaction with Media Components: this compound may be interacting with a component of the serum or other supplements in the medium.1. Try preparing a more dilute stock solution or adding the stock solution to the medium while vortexing to ensure rapid mixing. 2. Add this compound to the basal medium before adding serum or other supplements. If the precipitate persists, a different antibiotic may be necessary.

Quantitative Data Summary

Table 1: Stability of this compound Solutions Under Various Conditions

Solvent/Matrix Concentration Storage Temperature Duration Stability Notes Reference
Water50 mg/mL37°C5 daysStable
Human PlasmaSpikedRoom Temperature24 hoursStable[4]
Human PlasmaSpiked35°C6 hoursStable[4]
Human PlasmaSpiked-20°C104 daysStable[4]
Aqueous BufferStock Solution-20°C1 monthRecommended storage[1]
Aqueous BufferStock Solution-80°C6 monthsRecommended storage[1]
PBS (pH 7.2)Not specifiedNot specified> 1 dayNot recommended[2]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution (100 mg/mL)

  • Materials:

    • This compound sulfate powder

    • Sterile, deionized water or PBS

    • Sterile 15 mL polypropylene conical tube

    • Sterile 0.22 µm syringe filter

    • Sterile syringe

    • Sterile microcentrifuge tubes (polypropylene)

  • Procedure:

    • In a sterile biological safety cabinet, weigh the desired amount of this compound sulfate powder. For a 100 mg/mL solution, weigh 1.0 g of this compound sulfate.

    • Transfer the powder to the sterile 15 mL polypropylene conical tube.

    • Add a small amount of sterile water or PBS (e.g., 5 mL) and vortex thoroughly to dissolve the powder.

    • Bring the final volume to 10 mL with sterile water or PBS.

    • To ensure sterility, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile polypropylene tube.

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.

    • Label the aliquots clearly with the name, concentration, and date of preparation.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Performing a Kill Curve to Determine Optimal this compound Concentration

  • Objective: To determine the minimum concentration of this compound that effectively eliminates non-transfected cells without causing significant toxicity to transfected cells.[6]

  • Procedure:

    • Plate your specific cell line in a 24-well plate at a low density (e.g., 20-30% confluency) and allow them to attach overnight.

    • Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. A typical range to test would be from 50 µg/mL to 1000 µg/mL. Include a "no antibiotic" control.

    • Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the cells under standard conditions and observe them daily for signs of cell death (e.g., rounding, detachment).

    • Replace the medium with fresh, antibiotic-containing medium every 2-3 days.

    • Assess cell viability at regular intervals (e.g., every 2 days) for 7-10 days using a method such as Trypan Blue exclusion or a commercial viability assay.

    • The optimal concentration is the lowest concentration that results in complete cell death of the non-transfected population within the desired timeframe (typically 7-10 days).

Visualizations

Experimental_Workflow_for_Paromomycin_Use Experimental Workflow for this compound Use cluster_prep Solution Preparation cluster_storage Storage cluster_application Application powder This compound Sulfate Powder dissolve Dissolve in Sterile Water/PBS (Use Polypropylene Tubes) powder->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot short_term Short-Term -20°C (<= 1 month) aliquot->short_term long_term Long-Term -80°C (<= 6 months) aliquot->long_term kill_curve Determine Optimal Concentration (Kill Curve) short_term->kill_curve long_term->kill_curve add_to_media Add to Cell Culture Medium kill_curve->add_to_media experiment Perform Experiment add_to_media->experiment

Caption: Workflow for preparing, storing, and using this compound in experiments.

Paromomycin_Troubleshooting_Logic This compound Degradation Troubleshooting cluster_investigate Investigation Steps cluster_solution Corrective Actions cluster_outcome Outcome start Problem: Loss of Activity or Inconsistent Results check_storage Check Stock Solution Storage Conditions (Temp, Freeze-Thaw) start->check_storage check_prep Review Solution Preparation Protocol (Solvent, Containers) start->check_prep check_conc Verify Working Concentration (Kill Curve Needed?) start->check_conc check_ph Assess pH of Experimental Medium/Buffer start->check_ph new_stock Prepare Fresh, Aliquoted Stock Solution check_storage->new_stock use_polypropylene Use Polypropylene Instead of Glass check_prep->use_polypropylene run_kill_curve Perform Kill Curve for New Cell Line check_conc->run_kill_curve adjust_ph Adjust pH to Neutral Range (5.0-7.5) check_ph->adjust_ph resolved Issue Resolved new_stock->resolved use_polypropylene->resolved run_kill_curve->resolved adjust_ph->resolved

Caption: A logical guide for troubleshooting this compound degradation issues.

References

Minimizing off-target effects of Paromomycin in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Paromomycin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an aminoglycoside antibiotic that primarily functions by inhibiting protein synthesis. It binds to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit in prokaryotes and the 18S rRNA in the 40S ribosomal subunit in eukaryotes. This binding induces misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain and resulting in the production of non-functional or toxic proteins.

Q2: What are the known off-target effects of this compound in mammalian cell culture?

The primary off-target effects of this compound in mammalian cells are mitochondrial dysfunction and the induction of cellular stress pathways. This compound can inhibit mitochondrial protein synthesis, leading to impaired respiration, decreased mitochondrial membrane potential, and increased production of reactive oxygen species (ROS). This cellular stress can, in turn, activate the unfolded protein response (UPR) and mTOR signaling pathways, and ultimately lead to apoptosis.

Q3: How can I determine the optimal concentration of this compound for my specific cell line?

The optimal concentration of this compound varies significantly between cell lines. It is crucial to perform a dose-response experiment, commonly known as a "kill curve," to determine the minimum concentration that effectively eliminates non-resistant cells while minimizing toxicity to resistant cells. This helps to reduce off-target effects by using the lowest effective dose.

Q4: Are there any supplements I can add to my cell culture medium to mitigate this compound-induced toxicity?

Yes, antioxidants can help alleviate some of the off-target effects of this compound, particularly those related to mitochondrial ROS production. N-acetylcysteine (NAC) and Vitamin E have been shown to reduce aminoglycoside-induced cytotoxicity in some studies.[1][2] However, the effectiveness and optimal concentration of these antioxidants should be empirically determined for your specific experimental setup.

Troubleshooting Guides

Guide 1: Determining the Optimal this compound Concentration

Problem: High cell death in your transfected/transduced population or incomplete selection of non-transfected/transduced cells.

Solution: Perform a kill curve experiment to identify the ideal this compound concentration for your cell line.

Detailed Experimental Protocol: Kill Curve Assay

  • Cell Plating:

    • Seed your mammalian cell line in a 24-well or 96-well plate at a density that allows them to reach 50-80% confluency within 24 hours.[3][4][5][6][7][8]

    • Include a sufficient number of wells to test a range of this compound concentrations in triplicate, along with a no-antibiotic control.

  • This compound Titration:

    • Prepare a serial dilution of this compound in your complete cell culture medium. A typical starting range for this compound (or its analog, Neomycin/G418) is 100 µg/mL to 1000 µg/mL, but this can vary widely depending on the cell line.[5]

    • On the day after plating, replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation and Observation:

    • Incubate the cells for 7-14 days.[4][8]

    • Replace the antibiotic-containing medium every 2-3 days to maintain the selective pressure.[3][4][8]

    • Visually inspect the cells daily using a microscope to assess cell viability and morphology.

  • Determining Cell Viability:

    • After the incubation period, assess cell viability using a method such as Trypan Blue exclusion, MTT assay, or a cell counter.[4]

    • Plot the percentage of viable cells against the this compound concentration.

  • Analysis:

    • The optimal concentration is the lowest concentration of this compound that results in 100% cell death in the non-transfected/transduced population within the desired timeframe (typically 7-10 days).[7]

Data Presentation:

This compound (µg/mL)Cell Viability (%) - Day 7Cell Viability (%) - Day 10
0 (Control)100100
1008570
2006040
4003010
60050
80000
100000

This is example data and will vary by cell line.

Experimental Workflow for Determining Optimal this compound Concentration

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells in multi-well plate C Replace medium with this compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate for 7-14 days, refreshing medium every 2-3 days C->D E Assess cell viability (e.g., MTT, Trypan Blue) D->E F Plot viability vs. concentration E->F G Determine lowest concentration for 100% cell death F->G G This compound This compound MitoRibosome Mitochondrial Ribosome This compound->MitoRibosome MitoProteinSynth Inhibition of Mitochondrial Protein Synthesis MitoRibosome->MitoProteinSynth RespChain Impaired Respiratory Chain Function MitoProteinSynth->RespChain ROS Increased ROS Production RespChain->ROS MitoDamage Mitochondrial Damage ROS->MitoDamage Apoptosis Apoptosis MitoDamage->Apoptosis Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Inhibits G cluster_mito Mitochondrial Stress cluster_er ER Stress cluster_signal Stress Signaling This compound This compound MitoDysfunction Mitochondrial Dysfunction This compound->MitoDysfunction ProteinMisfolding Protein Misfolding (due to translational errors) This compound->ProteinMisfolding ROS ROS Production MitoDysfunction->ROS mTOR mTOR Signaling (often inhibited by stress) ROS->mTOR Apoptosis Apoptosis (Caspase-3 Cleavage) ROS->Apoptosis UPR Unfolded Protein Response (UPR) (GRP78, CHOP upregulation) ProteinMisfolding->UPR UPR->Apoptosis mTOR->Apoptosis Modulates

References

Spontaneous clearance of parasites versus Paromomycin treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the spontaneous clearance of parasites versus treatment with Paromomycin.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between spontaneous clearance and this compound-induced clearance of intestinal parasites?

A1: Spontaneous clearance is the natural resolution of a parasitic infection by the host's immune system without the aid of medication. This process is highly dependent on the host's immune status and the specific parasite. This compound-induced clearance, on the other hand, is the elimination of parasites through the action of the aminoglycoside antibiotic this compound. This compound works by inhibiting protein synthesis in the parasite, leading to its death[1][2].

Q2: Which parasites are relevant for studies comparing spontaneous clearance and this compound treatment?

A2: Common intestinal protozoan parasites studied in this context include:

  • Cryptosporidium parvum : Infection is often self-limiting in immunocompetent individuals but can be chronic and life-threatening in the immunocompromised[3][4].

  • Entamoeba histolytica : While many infections are asymptomatic and may clear spontaneously, invasive amebiasis requires treatment[5]. This compound is used to eradicate cysts in the intestinal lumen[6][7].

  • Giardia lamblia : Most infections are self-limiting, but treatment is recommended for symptomatic individuals to shorten the duration of illness and prevent transmission[8][9].

Q3: What is the mechanism of action of this compound against these parasites?

A3: this compound is an aminoglycoside antibiotic that primarily acts by binding to the 30S ribosomal subunit of the parasite. This binding interferes with protein synthesis in two main ways: it causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids, and it inhibits the translocation of the ribosome along the mRNA. This disruption of protein synthesis is ultimately lethal to the parasite[1][2].

Troubleshooting Guides

Problem: Inconsistent results in in vivo parasite clearance studies.

Possible Cause 1: Variability in host immune response.

  • Recommendation: Ensure that the animal models used in your experiments are well-characterized and standardized. For studies on spontaneous clearance, it is crucial to use immunocompetent animals. For studies where spontaneous clearance is not desired in the control group, immunocompromised models (e.g., IFN-γ knockout mice for Cryptosporidium studies) can be used[10].

Possible Cause 2: Inaccurate quantification of parasite load.

  • Recommendation: Employ a standardized and validated protocol for quantifying parasite load in fecal samples. Quantitative PCR (qPCR) and flow cytometry are highly sensitive and reproducible methods for this purpose[11][12][13]. Ensure consistent sample collection and processing to minimize variability.

Problem: Difficulty in establishing a chronic infection model for drug efficacy studies.

Possible Cause: The chosen animal model exhibits spontaneous clearance.

  • Recommendation: For parasites like Cryptosporidium parvum, establishing a chronic infection model often requires the use of immunocompromised mice, such as SCID or IFN-γ knockout mice, which are unable to mount an effective immune response to clear the parasite[10][14].

Quantitative Data Summary

Table 1: Spontaneous Clearance Rates of Intestinal Parasites in Immunocompetent Hosts

ParasiteStudy PopulationDuration of Follow-upSpontaneous Clearance RateCitation(s)
Cryptosporidium parvumImmunocompetent adultsNot specifiedInfection is self-limited in all 43 patients[15]
Entamoeba histolyticaAsymptomatic adult carriers12 monthsNearly all subjects spontaneously cleared their infections[16]
Giardia lambliaGeneral populationNot specifiedMost infections are self-limiting[8][9]

Table 2: Efficacy of this compound Treatment for Intestinal Parasites

ParasitePatient PopulationThis compound DosageTreatment DurationCure RateCitation(s)
Cryptosporidium parvumHIV-infected adults500 mg, 4 times daily21 daysNo more effective than placebo[17][18]
Entamoeba histolyticaAsymptomatic or mildly symptomatic1500 mg/day9 or 10 days100% (11/11 cases became stool cyst-negative)[19]
Entamoeba histolyticaAsymptomatic carriers500 mg, 3 times daily7-10 daysRecommended luminal amebicide[20]
Giardia lambliaCalves50-75 mg/kg per day5 daysSignificant reduction in cyst excretion[21]
Giardia lambliaHumans500 mg, 3 times per day10 days55% to nearly 90%[20]

Experimental Protocols

Protocol 1: Quantification of Cryptosporidium parvum Oocysts in Mouse Feces by Flow Cytometry

This protocol is adapted from a method that allows for the quantification of oocysts without antibody staining[11][12][22].

Materials:

  • Infected mouse fecal samples

  • Distilled water

  • Phosphate-buffered saline (PBS)

  • 8% Paraformaldehyde

  • Flow cytometer

Procedure:

  • Oocyst Purification:

    • Collect fecal pellets from infected mice.

    • Homogenize the pellets in distilled water.

    • Filter the homogenate through a series of sieves with decreasing mesh sizes to remove large debris.

    • Centrifuge the filtrate and resuspend the pellet in a high-density salt solution (e.g., saturated sodium chloride).

    • Centrifuge to float the oocysts, which can then be collected from the supernatant.

    • Wash the collected oocysts with distilled water to remove the salt.

  • Sample Preparation for Flow Cytometry:

    • Resuspend the purified oocysts in PBS.

    • Fix the oocysts by adding an equal volume of 8% paraformaldehyde and incubating overnight.

    • Dilute the fixed oocyst suspension in PBS to an appropriate concentration for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate the oocyst population based on their forward scatter (FSC) and side scatter (SSC) characteristics. C. parvum oocysts are typically 4-6 µm in diameter and have a distinct scatter profile.

    • Quantify the number of events within the oocyst gate to determine the oocyst concentration in the sample.

Protocol 2: In Vitro Drug Susceptibility Testing of Entamoeba histolytica Trophozoites

This protocol is a general guideline for assessing the efficacy of this compound against E. histolytica in culture[23][24][25].

Materials:

  • Axenically cultured E. histolytica trophozoites (e.g., HM-1:IMSS strain)

  • TYI-S-33 medium

  • This compound

  • 96-well microtiter plates

  • Incubator (37°C)

  • Inverted microscope or a viability assay kit (e.g., based on ATP measurement)

Procedure:

  • Parasite Culture:

    • Maintain E. histolytica trophozoites in axenic culture using TYI-S-33 medium at 37°C.

    • Harvest trophozoites from logarithmic phase growth for the assay.

  • Drug Dilution:

    • Prepare a stock solution of this compound in sterile distilled water or an appropriate solvent.

    • Perform serial dilutions of this compound in TYI-S-33 medium directly in a 96-well plate. Include a drug-free control.

  • Inoculation and Incubation:

    • Adjust the concentration of harvested trophozoites to a known density (e.g., 1 x 10^5 trophozoites/mL).

    • Add the trophozoite suspension to each well of the 96-well plate containing the drug dilutions.

    • Incubate the plate at 37°C for 48-72 hours.

  • Assessment of Viability:

    • Examine the wells under an inverted microscope to visually assess trophozoite motility and morphology.

    • Alternatively, use a quantitative viability assay, such as an ATP-based assay, to measure the metabolic activity of the remaining trophozoites.

    • Calculate the 50% inhibitory concentration (IC50) of this compound.

Signaling Pathways and Experimental Workflows

Spontaneous_Clearance_Cryptosporidium cluster_epithelial_cell Intestinal Epithelial Cell cluster_immune_response Immune Response C_parvum Cryptosporidium parvum TLR2_TLR4 TLR2 / TLR4 C_parvum->TLR2_TLR4 Recognition MyD88 MyD88 TLR2_TLR4->MyD88 Activation NFkB NF-κB MyD88->NFkB Activation Defensins β-defensins NFkB->Defensins Upregulation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Upregulation Parasite_Clearance Parasite Clearance Defensins->Parasite_Clearance Immune_Cells Immune Cell Recruitment (Neutrophils, Macrophages) Cytokines->Immune_Cells Immune_Cells->Parasite_Clearance

Caption: Innate immune response to Cryptosporidium parvum.

Paromomycin_Treatment_Workflow cluster_experiment In Vivo this compound Efficacy Study Infection Infect Mice with Parasite Oocysts/Cysts Treatment_Group Administer this compound Infection->Treatment_Group Control_Group Administer Vehicle (Placebo) Infection->Control_Group Fecal_Collection Collect Fecal Samples at Regular Intervals Treatment_Group->Fecal_Collection Control_Group->Fecal_Collection Quantification Quantify Parasite Load (qPCR / Flow Cytometry) Fecal_Collection->Quantification Analysis Compare Parasite Clearance between Groups Quantification->Analysis

Caption: Experimental workflow for this compound efficacy testing.

NLRP3_Inflammasome_Activation_Eh cluster_macrophage Macrophage Eh Entamoeba histolytica Gal_GalNAc_Lectin Gal/GalNAc Lectin Eh->Gal_GalNAc_Lectin Integrin α5β1 Integrin Gal_GalNAc_Lectin->Integrin Binds NLRP3 NLRP3 Integrin->NLRP3 Recruitment ASC ASC NLRP3->ASC Recruitment Caspase1 Pro-Caspase-1 ASC->Caspase1 Recruitment Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Cleavage Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b Cleavage IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Giardia_Clearance_Mechanism cluster_immune_response Adaptive Immune Response to Giardia Giardia Giardia lamblia Trophozoites APC Antigen Presenting Cell (e.g., Dendritic Cell) Giardia->APC Antigen Presentation Parasite_Clearance Parasite Clearance Giardia->Parasite_Clearance Inhibition of Motility & Attachment CD4_T_Cell CD4+ T Helper Cell APC->CD4_T_Cell Activation B_Cell B Cell CD4_T_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgA Secretory IgA Plasma_Cell->IgA Production IgA->Giardia Binds to Trophozoites

References

Technical Support Center: Paromomycin In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paromomycin in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against protozoan parasites?

This compound is an aminoglycoside antibiotic that primarily acts by inhibiting protein synthesis in susceptible organisms.[1][2] It binds to the 16S rRNA of the small ribosomal subunit (30S), which leads to two main inhibitory effects: misreading of the mRNA during translation and inhibition of the translocation of the ribosome along the mRNA.[3] This dual action results in the production of non-functional proteins and ultimately leads to parasite cell death.[3]

Q2: What are the key pharmacokinetic properties of this compound that affect its in vivo efficacy?

This compound's in vivo efficacy is significantly influenced by its pharmacokinetic profile. When administered orally, it has very low bioavailability (approximately 0.3% in mice with a standard carboxymethyl cellulose formulation), meaning very little of the drug is absorbed into the bloodstream.[4][5] Consequently, orally administered this compound is most effective for treating intestinal infections where high local concentrations in the gut are achieved.[3] For systemic infections like visceral leishmaniasis, intramuscular injection is the standard route of administration.[6] Following intravenous administration in mice, this compound exhibits a low plasma clearance and a half-life of approximately 2.6 hours.[4][5] It also has a high volume of distribution, suggesting it distributes extensively into tissues.[5]

Q3: Are there known mechanisms of resistance to this compound in Leishmania?

Yes, experimental studies have identified several mechanisms of resistance to this compound in Leishmania donovani. A primary mechanism involves reduced intracellular accumulation of the drug.[7][8] This is associated with increased expression of ATP-binding cassette (ABC) transporters, such as MDR1 and MRPA, which actively efflux the drug out of the parasite.[9] Other contributing factors to resistance include altered membrane fluidity and a decreased initial binding of the drug to the parasite's cell surface.[7][8] Resistant parasites may also exhibit adaptations in their metabolic pathways, such as reduced oxidative phosphorylation and a decreased rate of protein synthesis and degradation.[9]

Troubleshooting Guides

Issue 1: Low or variable efficacy in my in vivo model.

This is a common challenge that can be influenced by a multitude of factors. Below is a step-by-step guide to help you troubleshoot this issue.

G cluster_drug cluster_host cluster_parasite cluster_protocol start Start: Low/Variable Efficacy Observed drug 1. Drug Formulation & Administration start->drug drug_formulation Check Formulation: - Solubility - Stability - Vehicle appropriateness drug->drug_formulation host 2. Host Factors host_immune Assess Host Immune Status: - Immunocompetent vs. immunosuppressed - Th1/Th2 balance host->host_immune parasite 3. Parasite Factors parasite_species Confirm Parasite Species/Strain: - Intrinsic susceptibility differences parasite->parasite_species protocol 4. Experimental Protocol protocol_timing Review Timing: - Treatment initiation post-infection - Endpoint selection protocol->protocol_timing end Resolution: Improved & Consistent Efficacy drug_admin Verify Administration: - Dosing accuracy - Route of administration - Frequency & duration drug_formulation->drug_admin drug_admin->host host_pk Consider Pharmacokinetics: - Absorption - Distribution - Metabolism - Excretion host_immune->host_pk host_pk->parasite parasite_resistance Evaluate Potential Resistance: - In vitro susceptibility testing - History of drug exposure parasite_species->parasite_resistance parasite_resistance->protocol protocol_readout Validate Readouts: - Lesion measurement - Parasite burden quantification (qPCR, limiting dilution) protocol_timing->protocol_readout protocol_readout->end

Troubleshooting workflow for variable in vivo efficacy.

Detailed Troubleshooting Steps:

  • Drug Formulation and Administration:

    • Formulation: For oral administration, this compound's poor bioavailability is a major hurdle.[4][5] Ensure the drug is properly solubilized or suspended. Consider using bioavailability-enhancing formulations if systemic exposure is desired with oral dosing (see Issue 2). For topical application, the vehicle is critical for skin penetration.

    • Administration: Double-check the accuracy of your dosing calculations and administration technique. Inconsistent administration can lead to high variability. The route of administration must be appropriate for the disease model (e.g., intramuscular for visceral leishmaniasis, oral for intestinal cryptosporidiosis).

  • Host Factors:

    • Immune Status: The host's immune status plays a crucial role in the efficacy of this compound. In cryptosporidiosis models, immunosuppressed animals are often used to establish a persistent infection, and the level of immunosuppression can impact treatment outcomes.[10][11] For leishmaniasis, a Th1-biased immune response is associated with parasite control and clinical cure, while a Th2 response can be disease-promoting.[12][13] this compound's efficacy may be enhanced in hosts with a competent Th1 response.

    • Geographical and Genetic Differences: Clinical data for visceral leishmaniasis shows significant geographical variation in this compound efficacy, with higher cure rates in India compared to East Africa.[14] While pharmacokinetic differences have been observed, they do not fully explain this variation, suggesting that host-related factors such as genetics or parasite-related factors may be involved.[3][14][15] Be aware that the genetic background of your animal model could influence treatment outcomes.

  • Parasite Factors:

    • Intrinsic Susceptibility: Different species and even strains of the same parasite can have varying intrinsic susceptibility to this compound.[16] It is advisable to perform in vitro susceptibility testing on your parasite isolate before initiating in vivo experiments.

    • Drug Resistance: If the parasite line has been passaged extensively in the presence of other drugs or has been previously exposed to this compound, acquired resistance is a possibility.

  • Experimental Protocol:

    • Timing of Treatment: The timing of treatment initiation relative to the establishment of infection can significantly impact efficacy. Early intervention is often more effective.

    • Endpoints: Ensure your chosen endpoints are robust and quantitative. For cutaneous leishmaniasis, this includes measuring lesion size and quantifying parasite burden in the lesion and spleen.[17] For cryptosporidiosis, oocyst shedding and parasite colonization in the intestine are key parameters.[10]

Issue 2: How can I improve the oral bioavailability of this compound in my experiments?

The negligible oral bioavailability of this compound is a significant limitation for its use in systemic infections when administered orally.[6] Research has shown that formulation strategies can enhance its absorption.

Strategies to Enhance Oral Bioavailability:

  • Formulation with Excipients: Studies in mice have demonstrated that formulating this compound with specific excipients can increase its oral bioavailability. A formulation containing 10% Gelucire 44/14, 10% Solutol HS 15, 30% propylene glycol, and 50% normal saline showed a 30-fold increase in oral exposure compared to a standard carboxymethyl cellulose suspension.[7][18]

  • Inhibition of Efflux Pumps: this compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux pump.[4][5] Co-administration with a P-gp inhibitor like verapamil has been shown to increase its oral plasma exposure in mice.[4][5]

  • Inhibition of CYP Enzymes: Pre-treatment with a CYP inhibitor, 1-Aminobenzotriazole, has also been shown to modestly increase oral plasma exposure of this compound in mice.[4]

The following table summarizes pharmacokinetic data from a study that explored different oral formulations of this compound in BALB/c mice.

Table 1: Pharmacokinetic Parameters of this compound with Different Oral Formulations in Mice [7][18]

FormulationDose (mg/kg)Cmax (µg/mL)AUC (0-t) (µg*h/mL)Tmax (h)Bioavailability (%)
Intravenous15-18.5-100
0.5% Carboxymethylcellulose (CMC)5000.421.80.50.3
10% Gelucire 44/14, 10% Solutol HS 15, 30% Propylene Glycol, 50% Normal Saline50012.6254.70.59.0
Pre-treatment with Verapamil (P-gp inhibitor) followed by this compound in CMC5000.612.70.5-
Pre-treatment with 1-Aminobenzotriazole (CYP inhibitor) followed by this compound in CMC5000.733.00.5-

Data Tables for In Vivo Efficacy

Table 2: Comparative Efficacy of Intramuscular this compound for Visceral Leishmaniasis in Different Geographical Locations [14]

Study LocationThis compound DoseComparator Drug and DoseThis compound Cure Rate (%)Comparator Cure Rate (%)
India15 mg/kg/day for 21 daysAmphotericin B94.698.8
East Africa15 mg/kg/day for 21 daysSodium Stibogluconate63.892.2
- Sudan14.3 - 46.7-
- Kenya80.0-
- Ethiopia75.0 - 96.6-

Table 3: Efficacy of Oral this compound in an Immunosuppressed Mouse Model of Cryptosporidium parvum Infection [10]

Treatment Group (10 days)Fecal Oocyst Shedding ReductionParasite Colonization ReductionVillus Atrophy Reduction
0.25 g/kg/dayNot significantNot significantNot significant
0.5 g/kg/dayNot significantNot significantNot significant
1 g/kg/daySignificant (P < 0.01)Significant (P < 0.05)Significant (P < 0.05)
2 g/kg/daySignificant (P < 0.01)Significant (P < 0.05)Significant (P < 0.05)

Experimental Protocols

Protocol 1: Immunosuppressed Mouse Model of Cryptosporidiosis with Oral this compound Treatment

This protocol is adapted from studies evaluating the efficacy of this compound against Cryptosporidium parvum in immunosuppressed mice.[10][11]

  • Animal Model:

    • Use adult C57BL/6N or Swiss albino mice.

    • House animals in appropriate facilities with sterile bedding, food, and water.

  • Immunosuppression:

    • Administer dexamethasone phosphate in the drinking water ad libitum. The concentration may need to be optimized for your specific model, but a common starting point is 10-20 µg/mL.

    • Continue dexamethasone treatment throughout the experiment to maintain immunosuppression.

  • Infection:

    • Seven days after the start of immunosuppression, infect mice orally with C. parvum oocysts (e.g., 10^5 to 10^6 oocysts per mouse).

  • Treatment:

    • Begin this compound treatment 3-10 days post-infection, once oocyst shedding is established.

    • Prepare this compound sulfate in a suitable vehicle (e.g., 5% DMSO diluted in water or 0.5% CMC).

    • Administer this compound orally once daily for 10 consecutive days at the desired dosage (e.g., 50 mg/kg, 200 mg/kg, 1 g/kg, or 2 g/kg).

    • Include a placebo control group receiving the vehicle only.

  • Monitoring Efficacy:

    • Oocyst Shedding: Collect fecal samples at regular intervals (e.g., every 2-3 days) and quantify oocyst shedding using methods such as immunofluorescence microscopy or flow cytometry.

    • Parasite Burden: At the end of the experiment, sacrifice the mice and collect intestinal tissue (ileum). Quantify parasite colonization through histological analysis or qPCR.

    • Histopathology: Evaluate intestinal sections for villus atrophy and other pathological changes.

Protocol 2: BALB/c Mouse Model of Cutaneous Leishmaniasis with Topical this compound Treatment

This protocol is a generalized procedure based on common practices in the field for evaluating topical treatments for cutaneous leishmaniasis.[17][19]

  • Animal Model:

    • Use female BALB/c mice, which are susceptible to Leishmania major infection.

  • Parasite Culture:

    • Culture L. major promastigotes in appropriate media until they reach the stationary phase.

  • Infection:

    • Inject stationary-phase promastigotes (e.g., 2 x 10^6 parasites in 50 µL of saline) subcutaneously into the footpad or the base of the tail of each mouse.

  • Treatment:

    • Allow lesions to develop for 3-6 weeks post-infection.

    • Randomize mice into treatment and control groups.

    • Apply the topical this compound formulation (e.g., 10-20% this compound in a suitable ointment or gel base) directly to the lesion.

    • Treatment is typically administered once or twice daily for 10-20 consecutive days.

    • Include a placebo group treated with the vehicle alone.

  • Monitoring Efficacy:

    • Lesion Size: Measure the diameter of the lesion (and any ulceration) weekly using a digital caliper.

    • Parasite Burden: At the end of the study, sacrifice the mice and determine the parasite load in the infected tissue (footpad or tail) and the draining lymph nodes and/or spleen using a limiting dilution assay or qPCR.

Visualizations

This compound Cellular Uptake and Mechanism of Action in Leishmania

G cluster_extracellular Extracellular Space cluster_parasite Leishmania Parasite Paromomycin_ext This compound (Cationic) Membrane Parasite Membrane (Negatively Charged Glycocalyx) Paromomycin_ext->Membrane Initial Electrostatic Binding Ribosome Ribosome (30S Subunit) Membrane->Ribosome Internalization (Transport Mechanism Partially Unclear) Mitochondrion Mitochondrion Membrane->Mitochondrion Protein_syn Protein Synthesis Ribosome->Protein_syn Inhibition & mRNA Misreading Non_func_prot Non-functional Proteins Protein_syn->Non_func_prot Cell_death Parasite Death Non_func_prot->Cell_death Mito_potential Decreased Mitochondrial Membrane Potential Mitochondrion->Mito_potential Mito_potential->Cell_death

This compound uptake and mechanism of action in Leishmania.
Proposed Mechanism of this compound Resistance in Leishmania

G cluster_extracellular Extracellular Space cluster_parasite_resistant Resistant Leishmania Parasite Paromomycin_ext This compound Membrane_res Altered Membrane Fluidity & Decreased Drug Binding Paromomycin_ext->Membrane_res Reduced Binding ABC_trans Upregulated ABC Transporters (e.g., MDR1, MRPA) Membrane_res->ABC_trans Internalized Drug Intra_drug_low Low Intracellular This compound Concentration Drug_efflux Active Drug Efflux ABC_trans->Drug_efflux Drug_efflux->Paromomycin_ext Ribosome_res Ribosome Intra_drug_low->Ribosome_res Protein_syn_res Protein Synthesis (Continues) Ribosome_res->Protein_syn_res Survival Parasite Survival Protein_syn_res->Survival

Mechanism of this compound resistance in Leishmania.

References

Technical Support Center: Paromomycin-Induced Translational Errors in Yeast Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing yeast models to study paromomycin-induced translational errors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound in yeast?

This compound is an aminoglycoside antibiotic that primarily induces translational errors by binding to the small ribosomal subunit (40S in yeast).[1][2] Specifically, it interacts with the A-site on the 18S rRNA, promoting the binding of near-cognate aminoacyl-tRNAs to the mRNA codon being translated.[3][4][5] This interference with the decoding process leads to an increased frequency of amino acid misincorporation and stop codon readthrough.[6][7]

Q2: How does the effect of this compound on translational errors in yeast differ from its effect in E. coli?

While this compound induces translational errors in both yeast and E. coli, its effect is more codon-specific in Saccharomyces cerevisiae.[3] In E. coli, this compound tends to stimulate errors across a broader range of error-prone codons. In yeast, it has been shown to increase misreading of only a subset of these codons.[3] Additionally, the overall frequency of missense errors in yeast is generally about threefold lower than in E. coli.[3]

Q3: What is a typical working concentration of this compound for inducing translational errors in yeast?

The effective concentration of this compound can vary depending on the yeast strain and specific experimental conditions. However, concentrations in the range of 100 µg/mL to 500 µg/mL are commonly used in liquid cultures to induce measurable translational errors without causing excessive growth inhibition.[3][6] For solid media, concentrations up to 13 mg/ml have been used for screening purposes.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific strain and assay.

Q4: Can this compound affect mitochondrial translation in yeast?

Yes, there is evidence that this compound can impact mitochondrial translation. Mutations in the 15S rRNA gene of yeast mitochondria have been identified that confer resistance to this compound, indicating that it can interact with the mitochondrial ribosome.[8][9] However, dedicated systems for monitoring mitochondrial translation would be necessary to quantify these effects directly.[10][11][12][13][14]

Troubleshooting Guides

Issue 1: High variability in translational error measurements between replicates.

  • Possible Cause: Inconsistent this compound concentration or activity.

    • Solution: Always prepare fresh this compound solutions. Ensure the stock solution is properly stored and that the final concentration in the media is accurate. Perform a dose-response curve with each new batch of the antibiotic.

  • Possible Cause: Differences in cell density or growth phase at the time of assay.

    • Solution: Standardize your cell culture conditions meticulously. Ensure that all cultures are harvested at the same optical density (OD) and are in the same growth phase (e.g., mid-log phase).[15][16] Changes in translational machinery can occur as cells move from exponential to stationary phase.[17]

  • Possible Cause: Instability of reporter plasmids.

    • Solution: Ensure consistent selection pressure is maintained for plasmid-based reporter systems. Verify plasmid integrity and copy number.

Issue 2: No significant increase in translational errors observed after this compound treatment.

  • Possible Cause: Yeast strain is resistant to this compound.

    • Solution: Certain yeast strains may exhibit intrinsic or acquired resistance to aminoglycosides.[18][19] Consider using a different genetic background known to be sensitive, such as the BY4741 strain. Some mutations in ribosomal proteins or rRNA can also confer resistance.

  • Possible Cause: Ineffective this compound uptake.

    • Solution: The cell wall and membrane can be a barrier to drug entry. Some mutations, particularly in genes related to glycosylation, can increase sensitivity to aminoglycosides, suggesting a role in drug uptake.[20][21] Ensure your growth medium does not contain components that might interfere with this compound uptake.

  • Possible Cause: The specific reporter system is not sensitive to this compound-induced errors.

    • Solution: this compound's effect is codon-specific.[3] If your reporter construct relies on a codon that is not susceptible to this compound-induced misreading in yeast, you may not observe an effect. Consider using a reporter with a different codon or a system that measures global misincorporation.

Issue 3: Significant growth inhibition or cell death at low this compound concentrations.

  • Possible Cause: The yeast strain is hypersensitive to this compound.

    • Solution: Certain mutations can render yeast cells hypersensitive to this compound. For example, deletion of genes involved in protein synthesis or spermidine-deficient strains can show increased sensitivity.[1][16] Perform a dose-response curve starting with much lower concentrations of the antibiotic.

  • Possible Cause: Off-target effects of this compound.

    • Solution: While the primary target is the ribosome, high concentrations of any antibiotic can have secondary effects. Ensure that the observed phenotype is directly related to translational errors by using appropriate controls, such as reporter constructs with and without the error-prone site.

Quantitative Data Summary

Table 1: this compound-Induced Translational Error Frequencies in S. cerevisiae

Reporter SystemError TypeThis compound ConcentrationFold Increase in Error FrequencyReference
Dual Luciferase (K529 AAU)Missense200 µg/mLSignificant increase[3]
Dual LuciferaseStop-codon read-through0.5 mg/mL~5-fold[6]
Dual LuciferaseAmino acid misincorporation0.5 mg/mL~3-fold[6]
CATIII (His195 -> Tyr195)MissenseNot specified~50-fold[22][23]

Table 2: Basal Translational Error Frequencies in S. cerevisiae

CodonMisreading Frequency (per codon)Reference
Low (e.g., GAA, AAU)4 x 10⁻⁵ to 8 x 10⁻⁵[3]
High (e.g., AGG)6.9 x 10⁻⁴[3]
Average (His at Tyr UAC)0.5 x 10⁻⁵[22][23]
Average (His at Ala GCU)2 x 10⁻⁵[22]

Experimental Protocols

Protocol 1: Dual-Luciferase Assay for Quantifying Translational Errors

This protocol is adapted from methodologies used to measure missense and nonsense suppression frequencies.[3][24]

  • Yeast Transformation: Transform your yeast strain of interest with the dual-luciferase reporter plasmid (containing a test codon or stop codon between the Renilla and Firefly luciferase genes) and an in-frame control plasmid.

  • Culture Preparation: Inoculate single colonies into selective liquid medium and grow overnight at 30°C.

  • This compound Treatment: Dilute the overnight cultures to a starting OD₆₀₀ of ~0.1 in fresh selective medium. For treated samples, add this compound to the desired final concentration. Include untreated controls.

  • Cell Growth: Grow the cultures at 30°C with shaking until they reach mid-log phase (OD₆₀₀ of 0.6-0.8).

  • Cell Lysis: Harvest the cells by centrifugation. Wash the cell pellets with cold PBS. Resuspend the pellets in lysis buffer and lyse the cells using glass beads and vigorous vortexing.

  • Luciferase Assay: Centrifuge the lysates to pellet cell debris. Use a commercial dual-luciferase assay kit to measure the Renilla and Firefly luciferase activities in the supernatant according to the manufacturer's instructions.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each sample. The translational error frequency is determined by comparing the ratio from the reporter plasmid to the ratio from the in-frame control plasmid.

Visualizations

Paromomycin_Mechanism cluster_ribosome 40S Ribosomal Subunit A_site A-site P_site P-site A_site->P_site translocation E_site E-site P_site->E_site translocation Polypeptide Growing Polypeptide Chain P_site->Polypeptide adds to This compound This compound This compound->A_site binds to Cognate_tRNA Cognate aminoacyl-tRNA Cognate_tRNA->A_site correctly binds Near_Cognate_tRNA Near-cognate aminoacyl-tRNA Near_Cognate_tRNA->A_site incorrectly stabilized Misincorporated_AA Misincorporated Amino Acid Near_Cognate_tRNA->Misincorporated_AA delivers mRNA mRNA Translational_Error Translational Error (Missense/Readthrough) Polypeptide->Translational_Error Misincorporated_AA->Polypeptide incorporated into

Caption: Mechanism of this compound-induced translational error in yeast.

Experimental_Workflow start Start: Yeast Culture with Reporter Plasmid treatment Divide Culture: - Control (No this compound) - Treated (+ this compound) start->treatment growth Incubate to Mid-Log Phase (30°C with shaking) treatment->growth harvest Harvest and Lyse Cells growth->harvest assay Perform Dual-Luciferase Assay harvest->assay analysis Analyze Data: Calculate Firefly/Renilla Ratio assay->analysis conclusion Conclusion: Quantify Translational Error Rate analysis->conclusion

Caption: Workflow for quantifying translational errors using a dual-luciferase assay.

References

Validation & Comparative

Validating Paromomycin Resistance Gene Expression: A qPCR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers utilizing selectable markers in genetic engineering and drug development, robust validation of their expression is critical. The paromomycin resistance gene (aphH), an aminoglycoside 3'-phosphotransferase, offers an effective selection system. This guide provides a comparative overview of validating its expression using quantitative real-time PCR (qPCR), comparing it with other commonly used antibiotic resistance markers.

Performance Comparison of Selectable Resistance Genes

Quantitative PCR is a highly sensitive and standard method for measuring gene expression.[1][2] The performance of a qPCR assay is determined by its efficiency, linearity (R²), and dynamic range. While direct comparative data in a single study is sparse, the following table summarizes typical performance characteristics for the this compound resistance gene and two common alternatives, Neomycin Phosphotransferase II (nptII) and Hygromycin B Phosphotransferase (hpt), based on established qPCR validation principles.[3][4]

Gene MarkerAntibiotic ResistanceTypical qPCR EfficiencyTypical R² ValueKey Advantages
aphH This compound90-105%>0.99Provides sharp and rapid selection, reducing the time needed to isolate transformants.[5]
nptII Neomycin, Kanamycin, G41890-105%>0.99Widely used and well-characterized in numerous biological systems.[6]
hpt Hygromycin B90-105%>0.99Effective in systems where kanamycin or neomycin resistance is less efficient, such as in certain plant species.[6]

Mechanism of this compound Resistance

This compound, like other aminoglycoside antibiotics, functions by binding to the 16S ribosomal RNA of the 30S ribosomal subunit.[7][8] This binding disrupts protein synthesis by causing misreading of the mRNA, ultimately leading to cell death.[8][9] The aphH gene confers resistance by producing an enzyme, Aminoglycoside 3'-phosphotransferase, which inactivates this compound through phosphorylation. This modification prevents the antibiotic from binding to its ribosomal target, allowing protein synthesis to proceed normally.

cluster_Cell Cell Cytoplasm This compound This compound Ribosome Ribosome (30S) This compound->Ribosome Binds to 16S rRNA Enzyme Aminoglycoside Phosphotransferase Protein Protein Synthesis Ribosome->Protein INHIBITS Ribosome->Protein Proceeds Normally aphH aphH Gene (on plasmid/genome) aphH->Enzyme Expresses Inactive_this compound Inactive This compound Enzyme->Inactive_this compound Phosphorylates ATP ATP Inactive_this compound->Ribosome Cannot Bind

Caption: Mechanism of this compound resistance conferred by the aphH gene.

Experimental Protocol: qPCR Validation of Gene Expression

This protocol outlines the key steps for quantifying the expression of a this compound resistance gene relative to a reference gene.

1. RNA Extraction and Purification:

  • Harvest cells from both control (untransformed) and experimental (transformed with the aphH gene) groups.

  • Extract total RNA using a TRIzol-based method or a commercial RNA purification kit, following the manufacturer's instructions.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • Verify RNA integrity by running a sample on a denaturing agarose gel or using a bioanalyzer.

2. DNase Treatment:

  • To prevent amplification of contaminating genomic DNA, treat the extracted RNA with DNase I.

  • Incubate 1-5 µg of total RNA with DNase I according to the enzyme's protocol (e.g., 37°C for 30 minutes).

  • Inactivate the DNase I by adding EDTA and heating (e.g., 75°C for 10 minutes) or using a purification column.

3. cDNA Synthesis (Reverse Transcription):

  • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript).

  • Use a mix of oligo(dT) and random hexamer primers for comprehensive cDNA synthesis.

  • Include a "No Reverse Transcriptase" (No-RT) control for each sample to test for genomic DNA contamination in the subsequent qPCR step.

4. qPCR Primer Design and Validation:

  • Design primers for the aphH gene and a stable housekeeping (reference) gene (e.g., GAPDH, Actin). Primers should be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 70-150 bp.

  • Validate primer efficiency by running a standard curve using a serial dilution of cDNA. The slope of the standard curve should correspond to an amplification efficiency of 90-110%.

5. qPCR Reaction:

  • Prepare the qPCR reaction mix. A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of cDNA template (~10-50 ng)

    • 6 µL of Nuclease-free water

  • Run the reactions in a qPCR thermal cycler. A standard protocol includes:

    • Initial Denaturation: 95°C for 5 minutes

    • 40 Cycles:

      • 95°C for 15 seconds (Denaturation)

      • 60°C for 30 seconds (Annealing/Extension)

    • Melt Curve Analysis: To verify the specificity of the amplified product.

6. Data Analysis:

  • Determine the quantification cycle (Cq) for each reaction.

  • Confirm that the No-RT controls do not show amplification.

  • Calculate the relative expression of the aphH gene using the ΔΔCq method:

    • Normalize to Reference Gene: ΔCq = Cq(aphH) - Cq(Reference Gene)

    • Normalize to Control Group: ΔΔCq = ΔCq(Transformed Sample) - ΔCq(Control Sample)

    • Calculate Fold Change: Fold Change = 2-ΔΔCq

Experimental Workflow

The entire process from sample preparation to data analysis follows a standardized workflow to ensure reproducibility and accuracy.

cluster_prep Sample Preparation cluster_nucleic_acid Nucleic Acid Processing cluster_qpcr qPCR Analysis cluster_data Data Interpretation A1 Transformed Cells (with aphH gene) B Total RNA Extraction A1->B A2 Control Cells (without aphH gene) A2->B C DNase I Treatment B->C D cDNA Synthesis (Reverse Transcription) C->D E qPCR with SYBR Green D->E F Melt Curve Analysis E->F G Cq Value Determination F->G H Relative Quantification (ΔΔCq Method) G->H I Validation of Expression H->I

Caption: Standard workflow for qPCR validation of gene expression.

References

In Vitro Susceptibility of Leishmania Strains to Paromomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Paromomycin, an aminoglycoside antibiotic, has demonstrated significant efficacy against various species of the protozoan parasite Leishmania, the causative agent of leishmaniasis. This guide provides a comparative overview of the in vitro susceptibility of different Leishmania strains to this compound, supported by experimental data from multiple studies. The information presented herein is intended to assist researchers and drug development professionals in understanding the activity spectrum of this compound and in designing further preclinical and clinical investigations.

Comparative Susceptibility Data

The in vitro activity of this compound varies considerably among different Leishmania species and even between strains of the same species. Susceptibility is typically assessed for both the extracellular promastigote stage and the clinically relevant intracellular amastigote stage of the parasite. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of this compound against a range of Leishmania species, as reported in various studies.

Leishmania SpeciesStrain(s)Parasite StageAssay TypeIC50 / EC50 (µM)Reference(s)
L. donovaniClinical Isolates (n=20)PromastigoteNot Specified29.8 ± 2.5[1]
AmastigoteNot Specified3.9 ± 0.3[1]
Nepalese Clinical Strains (PMM-resistant)PromastigoteNot Specified104 - 481[2]
AmastigoteNot Specified32 - 195[2]
Antimony-Resistant Field IsolatesPromastigoteNot Specified9-11 fold increase from parent[3]
AmastigoteNot Specified4-fold increase from parent[3]
L. mexicanaNot SpecifiedPromastigoteGrowth Inhibition~200[4]
L. (Viannia) braziliensisReference Strains & Clinical IsolatesPromastigoteNot Specified4.95 ± 2.81 to 148.03 ± 18.9[5]
AmastigoteNot Specified0.62 ± 0.12 to 61 ± 9.48[5]
L. (Leishmania) amazonensisReference Strains & Clinical IsolatesPromastigoteNot Specified28.58 ± 2.55 to 205 ± 7.04[5]
AmastigoteNot Specified0.57 (median of isolates) to 61 ± 9.48[5]
M2269 (Reference Strain)PromastigoteMTT Assay14.5-fold higher than clinical isolate[6]
AmastigoteNot Specified113-fold higher than clinical isolate[6]
L. (Viannia) guyanensisClinical IsolatePromastigoteNot SpecifiedVariable[5][7]
AmastigoteNot SpecifiedMore active than in promastigotes[5][7]

Experimental Protocols

The determination of in vitro susceptibility of Leishmania strains to this compound generally follows a standardized workflow. The methodologies outlined below are a synthesis of protocols described in the cited literature.

Parasite Culture
  • Promastigotes: Leishmania promastigotes are cultured axenically in liquid media such as M-199 or HOMEM, supplemented with fetal bovine serum (FBS), at a temperature of 24-26°C.[8] Parasites are typically harvested during the logarithmic phase of growth for use in susceptibility assays.

  • Amastigotes: Intracellular amastigotes are cultured within a host macrophage cell line (e.g., J774, primary peritoneal macrophages) or as axenic amastigotes. For intracellular assays, host cells are infected with stationary-phase promastigotes.

In Vitro Susceptibility Assays
  • Promastigote Susceptibility Assay:

    • Promastigotes are seeded in 96-well plates at a specific density (e.g., 5 x 10^5 cells/ml).

    • The parasites are exposed to serial dilutions of this compound.

    • Plates are incubated for a defined period, typically 72 hours.[8]

    • Parasite viability is assessed using colorimetric or fluorometric methods such as the Alamar blue assay or MTT assay.[8][9] The fluorescence or absorbance is measured to determine the extent of growth inhibition.

    • The IC50 value, the concentration of the drug that inhibits parasite growth by 50%, is calculated from the dose-response curve.

  • Amastigote Susceptibility Assay:

    • Host macrophages are seeded in 96-well plates and allowed to adhere.

    • The macrophages are then infected with stationary-phase promastigotes.

    • After infection, extracellular promastigotes are removed, and the infected cells are exposed to serial dilutions of this compound.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • The percentage of infected macrophages and the number of amastigotes per macrophage are determined by microscopic examination after Giemsa staining.[9]

    • The EC50 value, the concentration of the drug that reduces the parasite burden by 50%, is calculated.

Visualizing the Experimental Workflow and Mechanism of Action

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing Leishmania susceptibility and the proposed mechanism of action of this compound.

G cluster_promastigote Promastigote Susceptibility Assay cluster_amastigote Amastigote Susceptibility Assay P1 Culture Leishmania promastigotes P2 Seed promastigotes in 96-well plates P1->P2 P3 Add serial dilutions of this compound P2->P3 P4 Incubate for 72h P3->P4 P5 Assess viability (e.g., Alamar blue) P4->P5 P6 Calculate IC50 P5->P6 A1 Culture host macrophages A2 Infect macrophages with promastigotes A1->A2 A3 Add serial dilutions of this compound A2->A3 A4 Incubate for 72h A3->A4 A5 Fix, stain (Giemsa), and count amastigotes A4->A5 A6 Calculate EC50 A5->A6

Caption: Experimental workflow for in vitro susceptibility testing of this compound against Leishmania.

G cluster_parasite Leishmania Parasite This compound This compound Ribosome Ribosome (30S subunit) This compound->Ribosome Mitochondrion Mitochondrion This compound->Mitochondrion Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Mito_Potential Mitochondrial Membrane Potential Mitochondrion->Mito_Potential Decrease Cell_Death Parasite Death Protein_Synthesis->Cell_Death Mito_Potential->Cell_Death

Caption: Proposed mechanism of action of this compound in Leishmania.

Mechanism of Action and Resistance

This compound exerts its antileishmanial effect through multiple mechanisms. Primarily, it inhibits protein synthesis by binding to the 30S ribosomal subunit of the parasite.[4][10][11] This interaction disrupts the translation process, leading to the production of non-functional proteins and ultimately cell death.[10][11] Additionally, this compound has been shown to decrease the mitochondrial membrane potential, suggesting that it also targets the parasite's energy metabolism.[8][12]

Resistance to this compound in Leishmania has been observed in laboratory-selected strains. The primary mechanism of resistance appears to be a reduction in drug accumulation within the parasite.[8][12] This is associated with a decreased binding of this compound to the cell surface.[8][12] Studies on resistant lines have shown less pronounced effects on both mitochondrial membrane potential and protein synthesis compared to wild-type strains.[8][12]

Conclusion

This compound demonstrates potent in vitro activity against a wide range of Leishmania species, particularly against the intracellular amastigote stage. However, the observed variability in susceptibility among different species and strains highlights the importance of species-specific evaluation of its efficacy. The dual mechanism of action, targeting both protein synthesis and mitochondrial function, makes it a valuable component of the antileishmanial drug arsenal. Further research into the mechanisms of resistance is crucial for the development of strategies to prolong the clinical utility of this important drug.

References

Comparative Analysis of Paromomycin and Neomycin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Paromomycin and neomycin are aminoglycoside antibiotics with a similar mechanism of action but distinct clinical applications and efficacy profiles. Both are derived from Streptomyces species and exhibit a broad spectrum of activity.[1][2][3] This guide provides a detailed comparative analysis of their efficacy, supported by experimental data, to inform research and drug development.

Mechanism of Action

Both this compound and neomycin are protein synthesis inhibitors.[1][4] They bind to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit of susceptible bacteria.[1][5][6] This binding interferes with the translation process, causing misreading of the mRNA and the production of nonfunctional proteins, which ultimately leads to bacterial cell death.[1][5][7][8] Their antibacterial actions are very similar.[1][9]

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Aminoglycoside This compound / Neomycin Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Binds to 16S rRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits & Induces Errors Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: Aminoglycosides inhibit protein synthesis leading to cell death.

Comparative In Vitro Efficacy

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. Below is a summary of MIC values for this compound and neomycin against various pathogens.

PathogenThis compound MIC (µg/mL)Neomycin MIC (µg/mL)
Escherichia coli4 / >2568 / 256
Staphylococcus aureus1Not specified
Leishmania spp.ActiveNot typically used
Cryptosporidium parvumActiveNot typically used
Entamoeba histolyticaActiveNot typically used

Note: MIC values can vary between different strains of the same species. The values presented are representative ranges found in the literature.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.[11][12]

  • Preparation of Microtiter Plates : 96-well microtiter plates are filled with a specific broth medium that supports the growth of the target microorganism.[12]

  • Antibiotic Dilution : Serial twofold dilutions of this compound and neomycin are prepared directly in the wells of the microtiter plates.

  • Inoculation : Each well is inoculated with a standardized suspension of the test microorganism. A sterility control (broth only) and a growth control (broth and microorganism) are included.

  • Incubation : The plates are incubated at a temperature and duration suitable for the growth of the microorganism, typically at 37°C for 16-20 hours for bacteria.[12]

  • Reading Results : The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.[12][13]

MIC_Workflow Start Start Prepare_Plates Prepare Microtiter Plates with Broth Start->Prepare_Plates Serial_Dilution Create Serial Dilutions of Antibiotics Prepare_Plates->Serial_Dilution Inoculation Inoculate with Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate Plates (e.g., 37°C, 16-20h) Inoculation->Incubation Reading Read MIC Value Incubation->Reading End End Reading->End

Caption: Standard workflow for MIC determination by broth microdilution.

Clinical Efficacy and Applications

While both antibiotics have similar antibacterial spectrums, their clinical uses differ significantly due to differences in their formulation and absorption profiles.[14][15]

Clinical ApplicationThis compound EfficacyNeomycin Efficacy
Intestinal Parasitic Infections
AmebiasisEffective for acute and chronic intestinal amebiasis.[9][16][17]Limited data, not a primary treatment.
LeishmaniasisUsed in the treatment of visceral and cutaneous leishmaniasis.[18][19][20]Not used for leishmaniasis.
CryptosporidiosisHas shown efficacy in treating cryptosporidial diarrhea, particularly in immunocompromised patients.[21][22][23]Not used for cryptosporidiosis.
Bacterial Infections
Topical InfectionsNot commonly used.Widely used in creams and ointments for skin infections.[24][25]
Hepatic ComaUsed as adjunctive therapy to reduce ammonia-producing bacteria.[9][16]Also used for hepatic coma for the same purpose.[6][15]
Perioperative ProphylaxisLimited use.Used orally to suppress intestinal flora before surgery.[6][15]

Mechanisms of Resistance

Resistance to aminoglycosides like this compound and neomycin is a growing concern and can occur through several mechanisms:

  • Enzymatic Modification : This is the most common mechanism, involving enzymes that modify and inactivate the antibiotic.[26][27] These include acetyltransferases, nucleotidyltransferases, and phosphotransferases.[28][29]

  • Ribosomal Alterations : Mutations in the 16S rRNA or ribosomal proteins can reduce the binding affinity of the antibiotic to its target.[26][28]

  • Reduced Permeability and Efflux : Bacteria can limit the intracellular concentration of the antibiotic by reducing its uptake or by actively pumping it out of the cell.[26][27][28]

Resistance_Mechanisms cluster_resistance Bacterial Resistance to Aminoglycosides Antibiotic This compound / Neomycin Enzymatic_Modification Enzymatic Modification Antibiotic->Enzymatic_Modification Inactivated by Ribosomal_Alteration Ribosomal Alteration Antibiotic->Ribosomal_Alteration Binding prevented by Efflux_Pump Reduced Permeability / Efflux Pumps Antibiotic->Efflux_Pump Removed by Ineffective Antibiotic Ineffective Enzymatic_Modification->Ineffective Ribosomal_Alteration->Ineffective Efflux_Pump->Ineffective

Caption: Key mechanisms of bacterial resistance to aminoglycosides.

Conclusion

This compound and neomycin are structurally and mechanistically similar aminoglycoside antibiotics. However, their clinical utility is distinct. This compound is a crucial agent for treating various intestinal parasitic infections, for which neomycin is not indicated. Conversely, neomycin is a mainstay in topical antibacterial preparations and for perioperative gut decontamination. The choice between these agents is therefore dictated by the specific clinical scenario. For researchers and drug developers, understanding these differences is essential for the targeted development of new antimicrobial therapies and for optimizing the use of existing agents in the face of growing antibiotic resistance.

References

A Researcher's Guide to Paromomycin-Induced Misreading in Cell-Free Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals studying translational fidelity, paromomycin is a critical tool for inducing ribosomal misreading. This guide provides an objective comparison of this compound's performance against other aminoglycosides in cell-free translation systems, supported by experimental data and detailed protocols. Understanding these nuances is essential for designing robust experiments, from fundamental research into ribosome function to the development of novel therapeutics for genetic diseases.

This compound's Mechanism of Action: Forcing the Ribosome's Hand

This compound, like other aminoglycoside antibiotics, primarily targets the 30S subunit of the bacterial and protozoan ribosome to exert its effects. Its mechanism is a well-characterized process of disrupting the high-fidelity nature of protein synthesis.

The core action involves this compound binding to a specific site on the 16S ribosomal RNA (rRNA), a critical component of the small ribosomal subunit.[1] This binding site is located within the A-site, the very location where codon-anticodon recognition occurs. The antibiotic's presence induces a distinct conformational change in the ribosome, causing two key adenine residues (A1492 and A1493) to flip out from their normal position. This altered conformation mimics the state of the ribosome when a correct (cognate) tRNA is bound, effectively lowering the accuracy threshold for tRNA selection.

This structural change stabilizes the binding of incorrect tRNAs (near-cognate and non-cognate) that would otherwise be rejected, leading to the incorporation of the wrong amino acid into the growing polypeptide chain.[2][3] In addition to causing misreading of the genetic code, this compound can also inhibit the translocation step, where the ribosome moves along the mRNA, further disrupting protein synthesis.[1]

paromomycin_mechanism cluster_ribosome Ribosome A-Site cluster_decoding_center Decoding Center cluster_tRNA Aminoacyl-tRNA mRNA_Codon mRNA Codon Cognate_tRNA Cognate tRNA (Correct) mRNA_Codon->Cognate_tRNA Normal Pairing A1492 A1492 Flipped_Out_State A1492/A1493 Flipped Out A1492->Flipped_Out_State Induces Conformational Change A1493 A1493 A1493->Flipped_Out_State Induces Conformational Change Fidelity High-Fidelity Translation Cognate_tRNA->Fidelity NearCognate_tRNA Near-Cognate tRNA (Incorrect) Misreading Incorrect Amino Acid Incorporation NearCognate_tRNA->Misreading This compound This compound This compound->A1492 Binds to 16S rRNA This compound->A1493 Flipped_Out_State->NearCognate_tRNA Stabilizes Binding

Caption: Mechanism of this compound-induced ribosomal misreading.

Performance Comparison: this compound vs. Other Aminoglycosides

This compound is part of a larger family of aminoglycosides, many of which also induce misreading, but with varying efficiencies and specificities. The choice of agent can significantly impact experimental outcomes. Other common aminoglycosides used to study misreading include gentamicin, neomycin, streptomycin, and kanamycin.

The following table summarizes quantitative data on the misreading effects of these compounds from various studies. It is crucial to note that direct comparisons are challenging as experimental conditions (e.g., cell-free system source, drug concentration, template RNA) differ between studies.

AntibioticCell-Free SystemTemplateMisreading EffectConcentrationReference
This compound Leishmania mexicanaPoly(U)~75% Leucine Misincorporation20 µM[1]
Rat LiverPoly(U)~5% Leucine Misincorporation20 µM[1]
Yeast (S. cerevisiae)Poly(U)Optimal mistranslation observed100 µM[4]
Gentamicin E. coliNear-cognate codons80-fold decrease in selectivityNot specified[Johansson et al., 2011]
Neomycin E. coliNear-cognate codons260-fold decrease in selectivityNot specified[Johansson et al., 2011]
E. coliPoly(U)Stimulates Tyr/Ser misincorporationNot specified[5]
Streptomycin E. coliPoly(U)Stimulates Ile misincorporationNot specified[5][6]
Kanamycin E. coliPoly(U)Induces misreading (less than neomycin)Not specified[7]

Key Observations:

  • Potency: Neomycin appears to be one of the most potent inducers of misreading, causing a greater decrease in ribosomal selectivity compared to gentamicin and this compound in E. coli systems.

  • Specificity: Different aminoglycosides can favor different types of misreading errors. For example, in a poly(U) system, neomycin stimulates tyrosine and serine misincorporation, while streptomycin preferentially induces isoleucine misincorporation.[5]

  • System Dependence: The effect of this compound is highly dependent on the origin of the ribosomes. It induces misreading far more efficiently in Leishmania ribosomes compared to mammalian ribosomes, a differential effect that explains its therapeutic use as an anti-parasitic agent.[1][8]

Experimental Protocols for Assessing Misreading

Two primary types of assays are widely used in cell-free systems to quantify translational misreading: the poly(U)-directed misincorporation assay and reporter gene-based assays.

Protocol 1: Poly(U)-Directed Amino Acid Misincorporation Assay

This classic method uses a synthetic mRNA composed solely of uracil bases (poly(U)), which should code exclusively for the amino acid phenylalanine. Misreading is measured by quantifying the incorporation of a different, "wrong" amino acid, typically radiolabeled leucine.

Methodology:

  • Prepare the Cell-Free System: Prepare or obtain a commercial mRNA-dependent cell-free translation system (e.g., from E. coli, rabbit reticulocytes, or yeast).

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the cell-free extract, an energy source (ATP/GTP), a mixture of 19 unlabeled amino acids (lacking phenylalanine and leucine), and the poly(U) mRNA template.

  • Add Labeled Amino Acids: Add radiolabeled [¹⁴C]-Phenylalanine (for measuring total synthesis) and [³H]-Leucine (for measuring misincorporation) to the mixture.

  • Introduce Aminoglycoside: Add the desired concentration of this compound or other aminoglycosides to be tested. A no-drug control is essential to measure the basal error rate.

  • Incubation: Incubate the reaction at the optimal temperature for the cell-free system (e.g., 37°C for E. coli) for a set period (e.g., 30-60 minutes).

  • Precipitation and Washing: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA) to precipitate the newly synthesized polypeptides. Heat the samples to deacylate any charged tRNAs.

  • Quantification: Collect the precipitated protein on a filter, wash thoroughly to remove unincorporated amino acids, and measure the radioactivity for both ¹⁴C and ³H using a liquid scintillation counter.

  • Calculate Misreading Frequency: The frequency is calculated as the ratio of incorrect amino acid incorporated (³H-Leu cpm) to the correct amino acid incorporated (¹⁴C-Phe cpm), adjusted for specific activities.

polyU_workflow Start Start Setup Assemble Reaction: - Cell-Free Extract - Energy Source - Poly(U) mRNA Start->Setup Add_AA Add Amino Acids: - [14C]-Phenylalanine - [3H]-Leucine - 18 other unlabeled AAs Setup->Add_AA Add_Drug Add Aminoglycoside (e.g., this compound) Add_AA->Add_Drug Incubate Incubate at 37°C Add_Drug->Incubate Precipitate Stop reaction & Precipitate Polypeptides with TCA Incubate->Precipitate Wash Collect & Wash Precipitate on Filter Precipitate->Wash Quantify Scintillation Counting (Measure 14C and 3H) Wash->Quantify Calculate Calculate Misreading Frequency (Leu/Phe) Quantify->Calculate End End Calculate->End

Caption: Workflow for a Poly(U)-based misreading assay.

Protocol 2: Dual-Luciferase Reporter Assay for Read-through

This more sophisticated assay measures the ability of an aminoglycoside to induce "read-through" of a premature termination (stop) codon. It uses a plasmid construct containing two reporter genes (e.g., Renilla and Firefly luciferase) separated by a stop codon (UAG, UAA, or UGA).

Methodology:

  • Plasmid Construct: Use a vector where the first reporter (e.g., Renilla luciferase) is followed by a premature stop codon, which is then followed by the second reporter (e.g., Firefly luciferase) in the same reading frame.

  • In Vitro Transcription/Translation: Add the plasmid DNA or in vitro-transcribed mRNA to a coupled cell-free transcription-translation system (e.g., rabbit reticulocyte lysate).

  • Introduce Aminoglycoside: Add varying concentrations of this compound or other test compounds to the reaction mixtures. Include a no-drug control.

  • Incubation: Incubate the reactions according to the manufacturer's protocol to allow for protein synthesis.

  • Measure Reporter Activity:

    • Add the substrate for the first reporter (Firefly luciferase) and measure the luminescence, which represents normal translation up to the stop codon.

    • Quench the first reaction and add the substrate for the second reporter (Renilla luciferase). Measure the luminescence, which represents the amount of read-through translation.

  • Calculate Read-through Efficiency: The read-through efficiency is calculated as the ratio of the downstream reporter's activity (Renilla) to the upstream reporter's activity (Firefly). This ratio is then normalized to the no-drug control to determine the fold-induction of misreading.

This guide provides a foundational framework for assessing this compound-induced misreading. By understanding the underlying mechanisms and employing standardized, quantitative protocols, researchers can effectively utilize this compound and its alternatives as powerful tools to probe the intricacies of protein synthesis and develop new therapeutic strategies.

References

Paromomycin: Bridging the Gap Between Laboratory Susceptibility and Clinical Efficacy in Parasitic Infections

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The aminoglycoside antibiotic Paromomycin has emerged as a critical component in the chemotherapeutic arsenal against parasitic diseases, particularly leishmaniasis. A growing body of evidence now supports a direct correlation between the in vitro susceptibility of Leishmania parasites to this compound and the in vivo efficacy of the treatment.[1][2][3] This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to aid researchers and drug development professionals in evaluating its potential.

Correlating In Vitro Susceptibility with In Vivo Outcomes

A significant challenge in antiparasitic drug development is ensuring that laboratory findings translate to clinical success. Studies on this compound have demonstrated a promising association between how susceptible a parasite is in a controlled lab setting and how effective the treatment is in a living organism.

One key study on Leishmania amazonensis, the causative agent of cutaneous and diffuse cutaneous leishmaniasis in Brazil, found a direct correlation between in vitro susceptibility and in vivo treatment outcomes in a murine model.[1][2][3] A clinical isolate of L. amazonensis that showed high sensitivity to this compound in vitro was effectively treated in infected mice, resulting in reduced lesion size and parasite burden.[1][3] Conversely, a reference strain with lower in vitro susceptibility responded less effectively to the same in vivo treatment.[1][2][3]

This correlation is vital as it suggests that in vitro susceptibility testing can be a valuable predictor of clinical efficacy, potentially streamlining the drug development and selection process for individual patient treatment.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, comparing the in vitro susceptibility of different Leishmania strains to this compound with the corresponding in vivo treatment efficacy.

Table 1: Correlation of this compound In Vitro Susceptibility and In Vivo Efficacy against Leishmania amazonensis

Parasite StrainIn Vitro Susceptibility (EC₅₀ - µM)In Vivo ModelIn Vivo Efficacy
Promastigotes Intracellular Amastigotes
L. amazonensis (Clinical Isolate ER256)3.5 ± 0.514.5 ± 2.1BALB/c mice
L. amazonensis (Reference Strain M2269)51.0 ± 7.148.5 ± 5.0BALB/c mice

Data sourced from Coser et al., 2020.[1]

Table 2: Clinical Efficacy of this compound in Visceral Leishmaniasis (Kala-azar)

Treatment RegimenPatient PopulationCure Rate (6-month follow-up)Reference
This compound (11 mg/kg/day for 21 days)HIV-negative patients in India94.6%Sundar et al., 2007[4]
This compound (15 mg/kg/day for 21 days)Patients in SudanLess efficaciousGhalib et al., 2011[5]
This compound (20 mg/kg/day for 21 days)Patients in Sudan80.0%Ghalib et al., 2011[5]
This compound (15 mg/kg/day for 28 days)Patients in Sudan81.0%Ghalib et al., 2011[5]
This compound + Sodium StibogluconatePatients in East Africa91.8%Musa et al., 2023[6]

Comparison with Alternative Treatments

This compound is often used in regions where resistance to first-line therapies is prevalent or as part of combination therapy to enhance efficacy and reduce treatment duration.[7]

Table 3: Comparative Efficacy of Treatments for Leishmaniasis

Drug/TreatmentDisease FormEfficacy/Cure RateNotes
This compound Visceral Leishmaniasis80-95%Efficacy can vary by region and parasite species.[4][5]
Cutaneous Leishmaniasis50-85%Used topically or parenterally.[8]
Pentavalent Antimonials (e.g., Sodium Stibogluconate) Visceral & Cutaneous LeishmaniasisHighly variableWidespread resistance reported, particularly in India.[9][10]
Amphotericin B (Liposomal) Visceral Leishmaniasis>90%Highly effective but expensive and requires intravenous administration.[11]
Miltefosine Visceral & Cutaneous Leishmaniasis94-97% (oral)Potential for gastrointestinal side effects and emerging resistance.[11]
Combination Therapy (e.g., this compound + Miltefosine) Visceral Leishmaniasis~91%Can shorten treatment duration and reduce toxicity.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are summarized protocols for key experiments cited in the literature.

In Vitro Susceptibility Assays

1. Promastigote Susceptibility Assay (MTT Colorimetric Assay) [1]

  • Parasite Culture: Leishmania promastigotes are cultured in M199 medium.

  • Assay Setup: 2 x 10⁶ parasites per well are seeded in a 96-well plate.

  • Drug Incubation: Parasites are incubated with increasing concentrations of this compound for 24 hours at 25°C.

  • Viability Assessment: Parasite viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.

  • Data Analysis: The 50% effective concentration (EC₅₀) is calculated from the dose-response curve.

2. Intracellular Amastigote Susceptibility Assay [1]

  • Macrophage Culture: Bone marrow-derived macrophages (BMDMs) are harvested and cultured.

  • Infection: Macrophages are infected with stationary-phase promastigotes.

  • Drug Incubation: Infected macrophages are exposed to increasing concentrations of this compound for 72 hours.

  • Assessment: The percentage of infected macrophages and the number of amastigotes per macrophage are determined by microscopic counting of at least 100 macrophages per coverslip.

  • Data Analysis: The EC₅₀ is determined based on the reduction in the percentage of infected cells or the number of amastigotes.

In Vivo Efficacy Study (Murine Model)[1][2]
  • Animal Model: BALB/c mice are typically used.

  • Infection: Mice are infected with Leishmania promastigotes in the footpad or base of the tail.

  • Treatment: Once lesions develop, mice are treated with this compound (e.g., intraperitoneally or subcutaneously) for a specified duration.

  • Efficacy Assessment:

    • Lesion Size: Lesion diameter is measured regularly using a caliper.

    • Parasite Burden: At the end of the experiment, the number of viable parasites in the infected tissue (e.g., footpad, spleen, liver) is quantified using a limiting dilution assay.

  • Data Analysis: The reduction in lesion size and parasite load in treated mice is compared to that in untreated control mice.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the described experimental protocols.

InVitroPromastigoteSusceptibility cluster_culture Parasite Culture cluster_assay Assay Setup cluster_incubation Drug Incubation cluster_assessment Viability Assessment cluster_analysis Data Analysis Culture Culture Leishmania promastigotes in M199 medium Seed Seed 2x10^6 parasites/well in 96-well plate Culture->Seed Incubate Incubate with increasing This compound concentrations (24h, 25°C) Seed->Incubate MTT Perform MTT assay Incubate->MTT EC50 Calculate EC50 MTT->EC50

Caption: Workflow for In Vitro Promastigote Susceptibility Assay.

InVitroAmastigoteSusceptibility cluster_culture Macrophage & Parasite Prep cluster_infection Infection cluster_incubation Drug Incubation cluster_assessment Assessment cluster_analysis Data Analysis Culture_Mac Culture bone marrow-derived macrophages (BMDMs) Infect Infect BMDMs with promastigotes Culture_Mac->Infect Culture_Para Culture stationary-phase promastigotes Culture_Para->Infect Incubate Incubate infected cells with increasing this compound concentrations (72h) Infect->Incubate Count Microscopically count infected macrophages and amastigotes/cell Incubate->Count EC50 Calculate EC50 Count->EC50

Caption: Workflow for In Vitro Intracellular Amastigote Assay.

InVivoEfficacyStudy cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Infect Infect BALB/c mice with Leishmania promastigotes Treat Administer this compound treatment regimen Infect->Treat Measure_Lesion Measure lesion size Treat->Measure_Lesion Quantify_Parasite Quantify parasite burden Treat->Quantify_Parasite Compare Compare treated vs. untreated controls Measure_Lesion->Compare Quantify_Parasite->Compare

Caption: Workflow for In Vivo Efficacy Study in a Murine Model.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Paromomycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Paromomycin, an aminoglycoside antibiotic, requires specific disposal procedures to mitigate risks to human health and prevent environmental contamination, which can contribute to the development of antimicrobial resistance.[1][2] Adherence to established guidelines is crucial for the safe management of this compound waste.

Immediate Safety and Disposal Procedures

This compound sulfate should be handled as hazardous chemical waste.[3][4] The primary disposal method is through an approved waste disposal plant.[3][4] It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance, as regulations may vary by location.[5]

Step-by-Step Disposal Guidance for Laboratory Settings:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical safety goggles, gloves, and a lab coat. In case of spills, a dust respirator may be necessary.[6]

  • Spill Management:

    • Minor Spills: Clean up spills immediately using dry procedures to avoid generating dust. The spilled material can be vacuumed or swept up and placed in a suitable, labeled container for disposal.[6]

    • Major Spills: Evacuate the area and alert emergency responders. Avoid all personal contact, including inhalation.[6]

  • Container Management:

    • Store this compound waste in original or appropriate, clearly labeled, and sealed containers.[6] Polyethylene or polypropylene containers are suitable.[6]

    • Ensure containers are free from leaks.[6]

  • Disposal of Stock Solutions: Concentrated this compound stock solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste disposal according to institutional guidelines.[5]

  • Disposal of Used Culture Media: Culture media containing this compound should be treated as chemical waste.[5] While autoclaving can destroy pathogens, it may not inactivate all antibiotics.[5] Therefore, after autoclaving, the media should still be disposed of as chemical waste unless your institution's guidelines specify otherwise.[5]

  • Disposal of Empty Containers: A container that held this compound is considered "empty" if all waste has been removed by standard practice and no more than 1 inch of residue remains, or 3% by weight for containers less than 110 gallons.[7] If the container held acutely hazardous waste, it must be triple-rinsed, with the rinsate collected and handled as acutely hazardous waste.[7]

  • Consult Waste Management Authority: For recycling options or if a suitable treatment or disposal facility cannot be identified, consult a Waste Management Authority.[6]

Key Disposal Recommendations Summary

Waste TypeRecommended Disposal ProcedureKey Considerations
Pure this compound/Stock Solutions Dispose of as hazardous chemical waste through an approved waste disposal plant.[3][4]Highly concentrated and should not be disposed of down the drain.[5]
Used Culture Media with this compound Treat as chemical waste. Autoclave to destroy biohazards, then dispose of as chemical waste.[5]Autoclaving may not inactivate the antibiotic.[5]
Spilled this compound Powder Use dry clean-up procedures, collect in a sealed container, and dispose of as hazardous waste.[6]Avoid generating dust. Wear appropriate PPE.[6]
Empty this compound Containers Triple-rinse (if held acute hazardous waste) and dispose of according to institutional guidelines.[7]The rinsate must be collected and disposed of as hazardous waste.[7]
Unused or Expired this compound (non-lab) Utilize a drug take-back program if available.[8] If not, mix with an unappealing substance, seal in a bag, and dispose of in household trash.[9][10]Do not flush down the toilet unless specifically instructed.[8]

This compound Disposal Workflow

Paromomycin_Disposal_Workflow cluster_start cluster_waste_type cluster_lab_waste cluster_non_lab_waste cluster_lab_disposal cluster_non_lab_disposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type lab_waste Laboratory Waste (Pure compound, solutions, media) waste_type->lab_waste Laboratory non_lab_waste Non-Laboratory Waste (Unused/Expired Medication) waste_type->non_lab_waste Non-Laboratory collect_waste Collect in Labeled, Sealed Container lab_waste->collect_waste take_back Drug Take-Back Program Available? non_lab_waste->take_back consult_ehs Consult Institutional EHS Guidelines collect_waste->consult_ehs dispose_hazardous Dispose as Hazardous Chemical Waste via Approved Facility consult_ehs->dispose_hazardous use_take_back Use Take-Back Program take_back->use_take_back Yes trash_disposal Mix with unappealing substance, seal in bag, dispose in trash take_back->trash_disposal No

Caption: Decision workflow for the proper disposal of this compound waste.

Environmental Impact and Antimicrobial Resistance

The improper disposal of antibiotics like this compound into the environment is a significant contributor to the development of antimicrobial resistance (AMR).[1][2] When antibiotics enter soil and water systems, they can exert selective pressure on microorganisms, leading to the emergence of resistant strains.[2][11] This poses a serious threat to public health, as it can render antibiotics ineffective for treating bacterial infections.[1] Therefore, strict adherence to proper disposal protocols is not only a matter of laboratory safety but also a critical component of global efforts to combat AMR.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Paromomycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Paromomycin, a broad-spectrum aminoglycoside antibiotic. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient workflow.

Hazard Identification and Personal Protective Equipment (PPE)

This compound sulfate presents several health hazards that necessitate the use of appropriate personal protective equipment. It is classified as harmful if swallowed, toxic in contact with skin or if inhaled, and can cause skin and serious eye irritation.[1] Furthermore, it may lead to respiratory irritation and is suspected of damaging fertility or the unborn child.[1][2][3]

To mitigate these risks, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo prevent inhalation of harmful dust particles.[3]
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect against eye irritation from dust or splashes.[4][5]
Hand Protection Nitrile, PVC, or rubber glovesTo prevent skin contact, as this compound is toxic upon dermal absorption.[4][5]
Skin and Body Protection Laboratory coat, protective clothing that provides comprehensive skin coverageTo avoid accidental skin exposure.[5][6]

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][5]

  • Avoid Dust Formation: Minimize the generation of dust when handling the powdered form.[4][7]

  • Personal Hygiene: Avoid contact with skin and eyes.[4][6] Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[6]

  • Spill Management: In case of a spill, avoid breathing dust.[4] Wear appropriate PPE, and clean up using dry methods such as a vacuum with a HEPA filter or by dampening with water to prevent dusting before sweeping.[4]

Storage:

  • Container: Store in a tightly sealed, original container.[1][4] Suitable containers include glass, polyethylene, or polypropylene.[4]

  • Conditions: Keep in a cool, well-ventilated place, protected from moisture and direct light.[6][8][9] The recommended storage temperature is between 20°C to 25°C (68°F to 77°F).[8][10]

First Aid and Emergency Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][5] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.[3][4][7]

  • Waste Containers: Use appropriately labeled, sealed containers for waste disposal.[7]

  • Contaminated Materials: All contaminated PPE and cleaning materials should be collected and disposed of as hazardous waste.

  • Environmental Precautions: Do not allow this compound to enter sewers or waterways.[1][5]

Operational Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

Paromomycin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Weigh/Handle this compound (Minimize Dust Generation) C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Procedure Complete G Segregate and Label Waste (this compound, Contaminated PPE) F->G H Dispose of Waste According to Regulations G->H I Remove PPE and Wash Hands Thoroughly H->I

This compound Handling Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.